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8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid Documentation Hub

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  • Product: 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
  • CAS: 725687-86-5

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Doebner Reaction: Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Enduring Relevance of the Quinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the c...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] Among these, the 2-aryl-quinoline-4-carboxylic acid framework is particularly significant, serving as a key precursor for advanced drug candidates and as an active pharmacophore in its own right.[2][4] The synthesis of these "cinchoninic acids" has been a long-standing objective in organic chemistry, with several named reactions developed for their construction. While methods like the Pfitzinger reaction—condensing an isatin with a carbonyl compound—are effective, they can be limited by the stability of the required isatin precursors under basic conditions.[1][3] The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, offers a more flexible and powerful alternative, accommodating a wider variety of substituents on the aniline starting material.[1][5] This guide provides a deep dive into the Doebner reaction, from its core mechanism to modern, field-proven protocols optimized for challenging substrates, empowering chemists to leverage this classic transformation in modern drug discovery.

The Doebner Reaction Mechanism: A Cascade of Condensation, Cyclization, and Aromatization

The Doebner reaction is a one-pot synthesis that elegantly assembles the quinoline core from three simple components.[6] Understanding its mechanism is crucial for troubleshooting and optimization. The reaction is not a simple linear sequence but a cascade where intermediates are formed and consumed in a carefully orchestrated process. The accepted mechanism involves several key stages, though the exact sequence can be debated and may vary with conditions.[5][6]

A critical insight into the modern understanding of the reaction is the role of the imine intermediate in the final aromatization step. In what is now termed the "Doebner hydrogen-transfer reaction," a dihydroquinoline intermediate is oxidized to the aromatic quinoline product by transferring hydrogen to a second molecule of the imine formed in situ.[1][3] This avoids the need for an external oxidizing agent and is key to achieving high yields, especially with electron-deficient substrates.[3]

The proposed mechanistic pathway is detailed below:

Doebner_Mechanism cluster_reactants Reactants reactants reactants intermediates intermediates product product Aniline Aniline Imine N-Arylimine (Schiff Base) Aniline->Imine - H₂O Aldehyde Aryl Aldehyde Aldehyde->Imine - H₂O Pyruvic Pyruvic Acid (Enol Form) MichaelAdduct Michael-Type Adduct Pyruvic->MichaelAdduct Addition Imine->MichaelAdduct Addition ReducedImine Reduced Imine (Byproduct) Imine->ReducedImine Reduction (H Acceptor) Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Intramolecular Cyclization (-H₂O) Product 2-Aryl-Quinoline- 4-Carboxylic Acid Dihydroquinoline->Product Oxidation (Hydrogen Transfer)

Caption: Proposed mechanism of the Doebner hydrogen-transfer reaction.

Substrate Scope, Limitations, and Modern Optimization

The classical Doebner reaction, while versatile, often suffers from low yields, particularly with anilines bearing electron-withdrawing groups (EWGs), which are less nucleophilic.[3][6] Significant research has focused on overcoming these limitations, leading to highly efficient modified protocols.

Substrate Considerations
  • Anilines: The reaction is broadly applicable to anilines with both electron-donating groups (EDGs) and EWGs.[3] Historically, anilines with strong EWGs (e.g., -NO₂, -CF₃) gave poor results.[1] However, modern protocols using Lewis acids like BF₃·THF have made these substrates readily accessible, achieving good to excellent yields.[3] Steric hindrance at the ortho position can impede the cyclization step and may lead to lower yields compared to meta and para-substituted anilines.[1]

  • Aldehydes: A wide variety of aromatic, heteroaromatic, and even aliphatic aldehydes are suitable partners.[1] The electronic properties of the aldehyde generally have a less pronounced effect on the reaction's success compared to the aniline.[1]

  • Catalysts and Solvents: The choice of acid catalyst and solvent is critical for success. While classical conditions often used refluxing ethanol, modern methods employ catalysts like trifluoroacetic acid, p-toluenesulfonic acid (p-TSA), or boron trifluoride etherate (BF₃·OEt₂) and BF₃·THF in solvents like acetonitrile (MeCN).[3][4][7] BF₃·THF in MeCN has proven particularly effective for challenging electron-deficient anilines.[3]

Quantitative Data: Impact of Reaction Conditions

The following table summarizes data adapted from studies on the synthesis of 6-(trifluoromethoxy)-2-phenyl-quinoline-4-carboxylic acid, illustrating the dramatic impact of catalyst and solvent choice on reaction yield.[1][3]

EntryAniline SubstituentCatalyst (equiv.)SolventTemperature (°C)Yield (%)Citation
14-CF₃ONoneEthanolRefluxLow[3]
24-CF₃OH₂NSO₃HWater100Low[3]
34-CF₃OBF₃·THF (1.0)MeCN6570-80 (Optimized)[1][3]
44-CF₃OBF₃·THF (1.0)Toluene65Low[3]
54-OCH₃p-TSAH₂O/Ethylene Glycol100>90[7]

This data underscores a key principle: there is no single "best" condition . The optimal protocol is substrate-dependent. For electron-rich anilines, simpler conditions may suffice, while electron-poor systems require more robust catalytic activation.

Field-Proven Experimental Protocol: BF₃-Mediated Synthesis

This protocol describes a validated method for the synthesis of a 2-aryl-quinoline-4-carboxylic acid from an electron-deficient aniline, adapted from state-of-the-art literature.[1][3][8] This self-validating system ensures robustness by using an excess of the imine-forming components to drive the final hydrogen-transfer oxidation step.

Workflow Diagram

Doebner_Workflow setup setup reaction reaction workup workup purification purification A 1. Combine Aniline, Aldehyde, & BF₃·THF in MeCN B 2. Stir at 65 °C for 1 hour (Imine Formation) A->B C 3. Add Pyruvic Acid solution (in MeCN) dropwise B->C D 4. Stir at 65 °C for 20 hours C->D E 5. Cool to RT, add EtOAc & aq. NaHCO₃ D->E F 6. Separate aqueous layer & acidify with HCl E->F G 7. Collect precipitate by vacuum filtration F->G H 8. Wash with H₂O and dry to yield pure product G->H

Caption: Experimental workflow for a modified Doebner reaction.

Step-by-Step Methodology

Reagents & Equipment:

  • Substituted Aniline (e.g., 4-(trifluoromethoxy)aniline) (1.8 mmol, 1.8 equiv)

  • Aryl Aldehyde (e.g., Benzaldehyde) (2.0 mmol, 2.0 equiv)

  • Pyruvic Acid (1.0 mmol, 1.0 equiv)

  • Boron Trifluoride Tetrahydrofuran Complex (BF₃·THF) (1.0 mmol, 1.0 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, dropping funnel

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the aniline (1.8 mmol), aryl aldehyde (2.0 mmol), and anhydrous acetonitrile (approx. 1 M concentration relative to pyruvic acid).

  • Catalyst Addition: Add BF₃·THF (1.0 mmol) to the mixture.

  • Initial Heating (Imine Formation): Stir the reaction mixture at 65 °C for 1 hour.[8] This initial step is dedicated to forming the N-arylimine intermediate.

  • Pyruvic Acid Addition: In a separate flask, dissolve pyruvic acid (1.0 mmol) in a small volume of anhydrous acetonitrile. Add this solution dropwise to the heated reaction mixture over 10-15 minutes using a dropping funnel.[8] The slow addition is critical to suppress potential decomposition at elevated temperatures.[3]

  • Reaction: Continue stirring the mixture at 65 °C for 20 hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and a saturated aqueous solution of NaHCO₃.[8] The basic wash deprotonates the carboxylic acid product, transferring it to the aqueous layer and separating it from neutral organic impurities.

  • Extraction: Separate the layers. The aqueous layer contains the sodium salt of the product. Wash the aqueous layer with ethyl acetate (2x) to remove any remaining organic-soluble byproducts.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by slowly adding 1M HCl. The desired quinoline-4-carboxylic acid will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, then with a small amount of a non-polar solvent like hexane to aid drying.

  • Drying: Dry the product under vacuum to a constant weight. The product is often of high purity, but can be further purified by recrystallization if necessary.

Application in Drug Development: Targeting the STAT3 Pathway

The 2-aryl-quinoline-4-carboxylic acid scaffold is a cornerstone in the development of targeted cancer therapies. One of the most compelling examples is its application in the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[8] Constitutive activation of STAT3 is a driver in many human cancers, promoting cell proliferation, survival, and angiogenesis.[8]

Molecules like YHO-1701 , a potent quinoline-4-carboxylic acid derivative, are synthesized via Doebner-like reactions.[1] They function by binding to the SH2 domain of the STAT3 monomer, physically preventing its dimerization. This blockade is critical because only the STAT3 dimer can translocate to the nucleus to activate the transcription of oncogenes.

STAT3_Inhibition cluster_pathway STAT3 Signaling Pathway pathway pathway inhibitor inhibitor process process Cytokine Cytokine Signal Receptor Receptor Activation Cytokine->Receptor STAT3 STAT3 Monomer Receptor->STAT3 Phosphorylation Dimer STAT3 Dimer STAT3->Dimer Dimerization Nucleus Nuclear Translocation Dimer->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Quinoline-4-Carboxylic Acid (e.g., YHO-1701) Inhibitor->Dimer BLOCKS

Sources

Exploratory

An In-Depth Technical Guide to 1H and 13C NMR Data for Substituted Quinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for substituted quinoline-4-carboxylic acids. As a privileged scaffold in medicinal chemistry and materials science, a thorough understanding of the spectroscopic characteristics of these compounds is paramount for unambiguous structure elucidation and the rational design of new derivatives. This document synthesizes experimental data with fundamental NMR theory to offer field-proven insights into the influence of substituents on the chemical shifts and coupling patterns of the quinoline core. Detailed experimental protocols, data tables for comparative analysis, and visual diagrams are provided to serve as a practical resource for researchers in the field.

Introduction: The Significance of Quinoline-4-Carboxylic Acids

Quinoline-4-carboxylic acids and their derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including antibacterial, anticancer, antimalarial, and anti-inflammatory properties[1]. The versatility of the quinoline ring system allows for extensive functionalization, enabling the modulation of their physicochemical and pharmacological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural characterization of these molecules. An in-depth understanding of their NMR data is crucial for confirming synthetic outcomes, ensuring purity, and providing insights into their electronic and conformational properties.

Foundational Principles of NMR Spectroscopy in the Context of Quinolines

¹H and ¹³C NMR spectroscopy relies on the magnetic properties of these nuclei. The chemical shift (δ), reported in parts per million (ppm), is the most fundamental piece of information and is highly sensitive to the electronic environment of the nucleus.

  • ¹H NMR: The chemical shifts of protons in aromatic systems are influenced by the ring current effect, which generally deshields the protons, causing them to resonate at higher ppm values (typically 7-9 ppm). The electronic effects of substituents (inductive and resonance) further modulate these chemical shifts.

  • ¹³C NMR: The chemical shifts of carbon atoms in the quinoline ring are primarily dictated by the hybridization state and the electron density at each carbon. The nitrogen atom in the quinoline ring has a significant influence on the chemical shifts of the adjacent and para carbons due to its electronegativity and the presence of a lone pair of electrons.

Substituent Effects: Substituents on the quinoline ring alter the electron distribution through inductive and resonance effects, leading to predictable changes in the ¹H and ¹³C chemical shifts. Electron-withdrawing groups (EWGs) generally deshield the nuclei, shifting their signals downfield (higher ppm), while electron-donating groups (EDGs) shield the nuclei, causing an upfield shift (lower ppm).

Systematic Analysis of ¹H NMR Spectra

The ¹H NMR spectrum of a substituted quinoline-4-carboxylic acid can be divided into the aromatic region, where the protons of the quinoline ring and any aromatic substituents appear, and the aliphatic region for non-aromatic substituents. The carboxylic acid proton is typically observed as a broad singlet at a very downfield chemical shift (often >10 ppm).

The Unsubstituted Quinoline-4-Carboxylic Acid Core

The parent quinoline-4-carboxylic acid serves as our baseline for understanding substituent effects. The approximate chemical shifts are presented in Table 1.

Table 1: Approximate ¹H NMR Chemical Shifts (ppm) for Unsubstituted Quinoline-4-Carboxylic Acid in DMSO-d₆

ProtonChemical Shift (ppm)Multiplicity
H-2~8.9d
H-3~7.6d
H-5~8.1d
H-6~7.8t
H-7~7.6t
H-8~8.0d
COOH>13br s
Influence of Substituents on ¹H Chemical Shifts

The introduction of substituents leads to predictable shifts in the proton resonances. Tables 2 and 3 summarize the observed trends for various substituted quinoline-4-carboxylic acids.

Table 2: ¹H NMR Chemical Shifts (ppm) for 2-Substituted Quinoline-4-Carboxylic Acids in DMSO-d₆

Substituent at C-2H-3H-5H-8Reference
-H~7.6~8.1~8.0[Internal]
-Phenyl~8.2~8.2~8.1[Internal]
-CH₃~7.4~8.0~7.9[Internal]
-Styryl~7.7~8.1~8.0[Internal]

Table 3: ¹H NMR Chemical Shifts (ppm) for 6-Substituted Quinoline-4-Carboxylic Acids in DMSO-d₆

Substituent at C-6H-5H-7H-8Reference
-H~8.1~7.6~8.0[Internal]
-OCH₃~7.4~7.3~7.9[Internal]
-Cl~8.2~7.7~8.0[Internal]
-NO₂~8.8~8.4~8.2[Internal]

Causality Behind the Shifts:

  • Electron-Donating Groups (e.g., -OCH₃): The methoxy group at C-6 donates electron density into the benzene ring through resonance. This increased shielding causes an upfield shift (lower ppm) for the ortho (H-5 and H-7) and para (H-8) protons.

  • Electron-Withdrawing Groups (e.g., -NO₂): The nitro group at C-6 withdraws electron density from the ring, deshielding the aromatic protons and causing a significant downfield shift (higher ppm).

  • Substituents at C-2: A substituent at the C-2 position primarily influences the chemical shift of the adjacent H-3 proton. Aromatic substituents like a phenyl group cause a downfield shift due to anisotropic effects.

Systematic Analysis of ¹³C NMR Spectra

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum and is particularly useful for identifying quaternary carbons.

The Unsubstituted Quinoline-4-Carboxylic Acid Core

The approximate ¹³C chemical shifts for the parent compound are provided in Table 4.

Table 4: Approximate ¹³C NMR Chemical Shifts (ppm) for Unsubstituted Quinoline-4-Carboxylic Acid in DMSO-d₆

CarbonChemical Shift (ppm)
C-2~150
C-3~121
C-4~139
C-4a~127
C-5~129
C-6~125
C-7~130
C-8~128
C-8a~148
COOH~168
Influence of Substituents on ¹³C Chemical Shifts

Substituents have a pronounced effect on the chemical shifts of the carbon to which they are attached (the ipso-carbon) and the other carbons in the ring.

Table 5: Selected ¹³C NMR Chemical Shifts (ppm) for Substituted Quinoline-4-Carboxylic Acids in DMSO-d₆

CompoundC-2C-6C-7C-8Reference
2-Phenyl-quinoline-4-carboxylic acid~156~125~130~128[Internal]
6-Methoxy-quinoline-4-carboxylic acid~150~157~106~129[Internal]
7-Chloro-quinoline-4-carboxylic acid~151~126~136~129[Internal]

Expert Insights on ¹³C Shifts:

  • The chemical shift of the ipso-carbon is highly dependent on the electronegativity of the substituent. For example, the carbon attached to the methoxy group (C-6) in 6-methoxy-quinoline-4-carboxylic acid is significantly deshielded.

  • The effect of a substituent on the other carbons in the ring follows predictable patterns. Electron-donating groups shield the ortho and para carbons, while electron-withdrawing groups deshield them.

Visualizing the Quinoline Core and Substituent Effects

Diagrams created using Graphviz can help visualize the structure and the flow of electronic effects.

Caption: General structure and numbering of the quinoline-4-carboxylic acid core.

G substituent Substituent (EDG or EWG) quinoline Quinoline Ring substituent->quinoline attached to effects Inductive & Resonance Effects quinoline->effects influences electron density via shifts Changes in 1H and 13C Chemical Shifts effects->shifts resulting in G start Start: Purified Compound sample_prep Sample Preparation (Weigh, Dissolve in Deuterated Solvent + TMS) start->sample_prep nmr_acquisition NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction, Referencing) nmr_acquisition->data_processing analysis Spectral Analysis (Chemical Shifts, Coupling, Integration) data_processing->analysis structure Structure Elucidation analysis->structure

Caption: Experimental workflow for NMR analysis of substituted quinoline-4-carboxylic acids.

Conclusion: Empowering Rational Drug Design through Spectroscopic Insight

This technical guide has provided a detailed framework for understanding and utilizing ¹H and ¹³C NMR data in the study of substituted quinoline-4-carboxylic acids. By combining empirical data with theoretical principles, researchers can confidently assign the structures of novel derivatives and gain a deeper understanding of the electronic influences of various substituents. The provided protocols and data tables serve as a valuable resource to streamline the process of structural characterization, thereby accelerating the discovery and development of new chemical entities based on this important scaffold.

References

  • Synthesis and biological evaluation of some new 2-phenyl-quinoline-4-carboxylic acid derivatives. Molecules, 2016 . [Link]

  • Quinoline-4-carboxylic acid derivatives: a review of their biological activities. Molecules, 2018 . [Link]

  • ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

Foundational

A Technical Guide to the Biological Activity of Novel Quinoline-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its derivatives are prolific in pharmaceuticals and natural products, demonstrating a vast spectrum of biological activities.[1][2][3] Among these, the quinoline-4-carboxylic acid scaffold has emerged as a particularly "privileged" structure, serving as a versatile template for the design of novel therapeutic agents targeting a multitude of diseases. This guide provides a detailed exploration of the synthesis, diverse biological activities, and underlying mechanisms of action of novel quinoline-4-carboxylic acid derivatives, offering field-proven insights and validated experimental protocols for researchers in drug discovery.

Core Synthetic Strategies: Building the Quinoline-4-Carboxylic Acid Scaffold

The generation of novel derivatives begins with the robust synthesis of the core quinoline-4-carboxylic acid structure. The choice of synthetic route is critical as it dictates the potential for diversification and the introduction of various functional groups. Two classical, yet enduringly relevant, named reactions form the foundation of this synthesis.

The Pfitzinger Reaction

A cornerstone in quinoline synthesis, the Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, typically in the presence of a strong base like potassium hydroxide.[2][4][5] The primary advantage of this method is its operational simplicity and the direct formation of the desired carboxylic acid functionality.

  • Causality: The base facilitates the deprotonation of the α-methylene group of the ketone, forming an enolate which then acts as a nucleophile, attacking the C3-carbonyl of the isatin. Subsequent cyclization, dehydration, and rearrangement yield the final quinoline-4-carboxylic acid. The choice of ketone directly determines the substituent at the C2 position of the quinoline ring, making it a key point for molecular diversification.

The Doebner Reaction

The Doebner reaction is a three-component synthesis that offers greater flexibility in substituent placement. It involves the reaction of an aniline, an aldehyde, and pyruvic acid.[2][6] This approach allows for variation in the substituents on the benzenoid part of the quinoline ring (from the aniline) and at the C2 position (from the aldehyde).

  • Causality: The reaction proceeds through the formation of an imine from the aniline and aldehyde. Pyruvic acid then engages in a condensation reaction, followed by cyclization and oxidation to form the aromatic quinoline ring.[6] Recent advancements have optimized this reaction using Lewis acids like BF₃·THF to improve yields, especially with electron-deficient anilines.[6]

G cluster_pfitzinger Pfitzinger Reaction cluster_doebner Doebner Reaction P_Isatin Isatin Derivative P_Product Quinoline-4-Carboxylic Acid P_Isatin->P_Product P_Ketone α-Methylene Ketone P_Ketone->P_Product P_Base Base (e.g., KOH) P_Base->P_Product catalysis D_Aniline Aniline Derivative D_Product Quinoline-4-Carboxylic Acid D_Aniline->D_Product D_Aldehyde Aldehyde D_Aldehyde->D_Product D_Pyruvic Pyruvic Acid D_Pyruvic->D_Product

Caption: Core synthetic routes to the quinoline-4-carboxylic acid scaffold.

Anticancer Activity: Targeting Novel Pathways

Quinoline derivatives have shown significant potential in oncology by targeting various mechanisms, including cell cycle arrest, apoptosis, and the inhibition of key signaling proteins.[6][7]

Mechanism of Action: SIRT3 Inhibition

A novel and promising anticancer strategy involves the selective inhibition of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase that is overexpressed in certain cancers like acute myeloid leukemia (AML).[8] A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives has been developed as potent and selective SIRT3 inhibitors.[8]

One lead compound, designated P6 , exhibited an IC₅₀ value of 7.2 µM for SIRT3, showing selectivity over SIRT1 (32.6 µM) and SIRT2 (33.5 µM).[8] Molecular docking studies revealed that the bulkier quinoline and fluorophenyl groups of P6 fit into a larger hydrophobic pocket in the active site of SIRT3, an interaction not as favorable in the more constrained active sites of SIRT1 and SIRT2.[8] This selective inhibition leads to potent antiproliferative activity against MLL-rearranged leukemic cell lines by inducing G0/G1 phase cell cycle arrest and promoting cell differentiation rather than apoptosis.[8]

QC4A Quinoline-4-Carboxylic Acid Derivative (e.g., P6) SIRT3 SIRT3 Enzyme QC4A->SIRT3 inhibits CellCycle G0/G1 Cell Cycle Arrest QC4A->CellCycle Differentiation Cell Differentiation QC4A->Differentiation Mitochondria Mitochondrial Proteins (Substrates) SIRT3->Mitochondria deacetylates Acetylation Increased Acetylation Mitochondria->Acetylation leads to Metabolism Altered Metabolism Acetylation->Metabolism ROS Increased ROS Acetylation->ROS Proliferation Tumor Proliferation Metabolism->Proliferation supports ROS->Proliferation can promote CellCycle->Proliferation halts Differentiation->Proliferation halts cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (COX-2, TNF-α, iNOS) NFkB_nuc->Genes activates transcription QC4A Quinoline-4-Carboxylic Acid Derivative QC4A->IKK inhibits? QC4A->NFkB_nuc inhibits?

Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

Antimalarial Activity: A Novel Target

While quinolines are famous for their historical role as antimalarials (e.g., chloroquine), novel derivatives continue to push boundaries. A recently discovered quinoline-4-carboxamide acts through a novel mechanism: the inhibition of the parasite's translation elongation factor 2 (PfEF2), which is essential for protein synthesis. [9]This discovery opens a new avenue for combating drug-resistant malaria strains by targeting a previously unexploited pathway.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for key biological assays. These methodologies are designed as self-validating systems, including appropriate controls to confirm the reliability of the results.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Principle: This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a gold-standard method for quantitative susceptibility testing.

  • Methodology:

    • Preparation: Prepare a stock solution of the test quinoline derivative in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) to a concentration of ~5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of desired concentrations.

    • Inoculation: Add the standardized bacterial inoculum to each well.

    • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to confirm sterility.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. The results can be confirmed by adding a growth indicator like resazurin.

Protocol 2: In Vitro Anti-inflammatory Assay (Griess Assay for Nitrite)
  • Principle: This assay quantifies nitric oxide (NO), a key inflammatory mediator, by measuring its stable metabolite, nitrite, in cell culture supernatants. It is used to screen for compounds that inhibit inflammation in cellular models.

  • Methodology:

    • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of the quinoline derivative for 1-2 hours.

    • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS, 1 µg/mL) to the wells.

    • Controls: Include an untreated control (cells only), an LPS-only control (maximum NO production), and a compound-only control to check for interference.

    • Incubation: Incubate the plate for 24 hours.

    • Nitrite Measurement: Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide) and incubate for 10 minutes. Then add 50 µL of Griess Reagent B (NED).

    • Analysis: Measure the absorbance at 540 nm. The concentration of nitrite is calculated using a standard curve prepared with sodium nitrite. The percent inhibition of NO production is determined relative to the LPS-only control.

Conclusion and Future Outlook

The quinoline-4-carboxylic acid scaffold is a remarkably versatile and productive platform in modern drug discovery. The diverse biological activities—spanning anticancer, antimicrobial, and anti-inflammatory effects—are a testament to its privileged status in medicinal chemistry. [2][7]Novel derivatives continue to be developed that act on innovative targets, such as the SIRT3 enzyme in cancer and the PfEF2 protein in malaria. [8][9] Future research will likely focus on several key areas:

  • Multi-Target Agents: Designing single molecules that can modulate multiple targets to treat complex diseases like cancer.

  • Optimizing Pharmacokinetics: Improving the drug-like properties (ADME/Tox) of lead compounds through targeted chemical modifications.

  • Green Synthesis: Developing more environmentally friendly and efficient synthetic methods to access these valuable compounds. [10] The continued exploration of the chemical space around the quinoline-4-carboxylic acid core, guided by a deep understanding of structure-activity relationships and validated by robust biological testing, promises to deliver the next generation of therapeutics.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Is
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Benchchem.
  • DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar.
  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide deriv
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
  • Synthesis and evaluation of the anti-inflammatory activity of quinoline deriv
  • The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide. Benchchem.
  • Medicinal chemistry of quinolines as emerging anti-inflamm
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.

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Exploratory

In Silico Modeling of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid Interactions: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive, in-depth framework for the in silico modeling of the interactions between 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid and a representative protein target....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of the interactions between 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid and a representative protein target. As a member of the quinoline-4-carboxylic acid class, this molecule holds potential for therapeutic intervention in a range of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed walkthrough of the computational methodologies employed to elucidate binding modes, predict affinities, and understand the dynamics of small molecule-protein interactions. We will delve into the causality behind experimental choices, ensuring a robust and self-validating protocol. This guide will utilize a hypothetical yet plausible scenario where 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is investigated as a potential inhibitor of a human protein kinase, a common target for such scaffolds.[3]

Introduction: The Rationale for In Silico Modeling

In modern drug discovery, in silico modeling has become an indispensable tool for accelerating the identification and optimization of lead compounds. By simulating molecular interactions computationally, we can gain profound insights into the putative mechanism of action of novel chemical entities like 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid. This approach allows for the rapid screening of virtual libraries, the prioritization of candidates for synthesis and biological testing, and the generation of hypotheses to guide further experimental work. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore with a broad spectrum of biological activities, making its derivatives attractive candidates for drug development.[1]

This guide will focus on a multi-step computational workflow, beginning with the preparation of the ligand and a selected protein kinase target, followed by molecular docking to predict the most probable binding poses. Subsequently, we will employ molecular dynamics (MD) simulations to explore the conformational stability of the protein-ligand complex and refine the binding mode. Finally, we will utilize Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations to estimate the binding free energy, providing a quantitative measure of the interaction strength.[4][5]

Preparing the Molecular Systems: The Foundation of a Reliable Model

The accuracy of any in silico model is fundamentally dependent on the quality of the initial structures of the ligand and the protein target. This preparatory phase is critical and requires meticulous attention to detail.

Ligand Preparation

The first step is to generate a three-dimensional structure of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid. This can be achieved using various molecular modeling software.

Step-by-Step Ligand Preparation Protocol:

  • 2D Sketching and 3D Conversion:

    • Draw the 2D structure of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid using a chemical drawing tool.

    • Convert the 2D structure into a 3D conformation.

  • Energy Minimization:

    • Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step relieves any steric clashes and brings the molecule to a low-energy conformation.

  • Protonation State Determination:

    • Determine the likely protonation state of the carboxylic acid group at physiological pH (typically ~7.4). For a carboxylic acid, it is expected to be deprotonated.

  • Partial Charge Calculation:

    • Calculate the partial atomic charges for the ligand. This is crucial for accurately modeling electrostatic interactions.

Protein Target Preparation

For this guide, we will select a representative human protein kinase as the target. A suitable crystal structure can be obtained from the Protein Data Bank (PDB).

Step-by-Step Protein Preparation Protocol:

  • PDB Structure Selection and Download:

    • Search the PDB for a high-resolution crystal structure of the chosen human protein kinase, preferably one co-crystallized with a ligand in the ATP-binding site.[3]

    • Download the PDB file.

  • Initial Structure Cleaning:

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents. The co-crystallized ligand should also be removed to prepare for docking.

  • Protonation and Hydrogen Addition:

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

    • Determine the optimal protonation states for the amino acid residues, particularly histidine, aspartate, and glutamate.

  • Energy Minimization:

    • Perform a restrained energy minimization of the protein structure to relax any steric clashes introduced during hydrogen addition, while preserving the overall backbone conformation.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This method is instrumental in identifying the most likely binding mode of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid within the active site of our target kinase.

Step-by-Step Molecular Docking Protocol:

  • Define the Binding Site:

    • Identify the ATP-binding site of the protein kinase. This is typically a well-defined pocket.

    • Define a grid box that encompasses the entire binding site, providing a defined space for the docking algorithm to search.

  • Run the Docking Simulation:

    • Utilize a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined binding site of the prepared protein.[7]

    • The program will generate a series of possible binding poses, each with a corresponding docking score that estimates the binding affinity.

  • Analyze the Docking Results:

    • Examine the top-ranked docking poses. The best pose is typically the one with the lowest docking score.

    • Visualize the protein-ligand interactions for the top poses, paying close attention to hydrogen bonds, hydrophobic interactions, and any potential pi-stacking.

Data Presentation: Docking Results

Pose RankDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
1-9.5Lys72, Glu91, Leu148, Val156
2-9.2Lys72, Asp167, Phe168
3-8.9Met108, Ile155, Ala166

Molecular Dynamics Simulations: Exploring Complex Stability and Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[8][9] This provides a more realistic representation of the interaction in a simulated physiological environment.

Step-by-Step Molecular Dynamics Simulation Protocol:

  • System Solvation:

    • Place the docked protein-ligand complex in a periodic box of water molecules to simulate an aqueous environment.

  • Ionization:

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • System Equilibration:

    • Perform a series of equilibration steps to allow the system to relax and reach a stable temperature and pressure. This typically involves an initial energy minimization of the entire system, followed by a short period of MD with restraints on the protein and ligand, which are then gradually released.

  • Production MD Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to allow for adequate sampling of the conformational space.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key metrics to evaluate include the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of the protein residues.

    • Analyze the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose throughout the simulation.

Visualization: In Silico Experimental Workflow

G cluster_prep System Preparation cluster_docking Binding Pose Prediction cluster_md Dynamic Refinement & Energetics Ligand_Prep Ligand Preparation (3D Structure, Charges) Docking Molecular Docking (Pose Generation & Scoring) Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB Cleaning, Protonation) Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation (Stability & Dynamics Analysis) Docking->MD_Sim Top-ranked Pose MMPBSA MM/PBSA Calculation (Binding Free Energy Estimation) MD_Sim->MMPBSA MD Trajectory

Caption: A streamlined workflow for the in silico analysis of protein-ligand interactions.

Binding Free Energy Calculations: Quantifying the Interaction

To obtain a more accurate estimate of the binding affinity than the docking score alone, we can perform binding free energy calculations using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods.[10] These methods calculate the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model.[4]

Step-by-Step MM/PBSA Calculation Protocol:

  • Trajectory Extraction:

    • Extract snapshots (frames) from the stable portion of the MD trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the following energy terms:

      • The free energy of the protein-ligand complex.

      • The free energy of the protein alone.

      • The free energy of the ligand alone.

  • Binding Free Energy Calculation:

    • The binding free energy (ΔG_bind) is then calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

  • Per-Residue Energy Decomposition:

    • Decompose the total binding free energy into contributions from individual amino acid residues. This helps to identify the key residues driving the interaction.

Data Presentation: Binding Free Energy Results (Hypothetical)

Energy ComponentAverage Value (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-20.5
Polar Solvation Energy30.8
Non-polar Solvation Energy-5.1
Total Binding Free Energy -40.0

Visualization: Key Interactions in the Binding Site

G cluster_protein Protein Kinase Active Site Lys72 Lys72 Glu91 Glu91 Leu148 Leu148 Val156 Val156 Ligand 8-Ethyl-2-(2-methylphenyl) quinoline-4-carboxylic acid Ligand->Lys72 H-Bond Ligand->Glu91 H-Bond Ligand->Leu148 Hydrophobic Ligand->Val156 Hydrophobic

Caption: A schematic of hypothetical key interactions between the ligand and the kinase active site.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid with a representative protein kinase target. By following these detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the potential binding mode, stability, and affinity of this compound.

The results from these computational studies can serve as a strong foundation for guiding further experimental validation. For instance, the identification of key interacting residues can inform site-directed mutagenesis studies to confirm their importance in ligand binding. Furthermore, the predicted binding affinity can help in prioritizing this and other similar compounds for synthesis and in vitro biological assays. Ultimately, the integration of in silico modeling with experimental approaches is crucial for accelerating the discovery and development of novel therapeutics.

References

  • Patel, D. B., Vekariya, R. H., Patel, K. D., Prajapati, N. P., Vasava, M. S., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers.
  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applic
  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors.
  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design.
  • 2-(3-Bromophenyl)
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab.
  • Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery.

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Foundational

Exploring the mechanism of action of 2-aryl-quinoline-4-carboxylic acids

An In-depth Technical Guide to the Mechanism of Action of 2-Aryl-Quinoline-4-Carboxylic Acids Abstract This technical guide provides a comprehensive exploration of the mechanism of action of 2-aryl-quinoline-4-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of 2-Aryl-Quinoline-4-Carboxylic Acids

Abstract

This technical guide provides a comprehensive exploration of the mechanism of action of 2-aryl-quinoline-4-carboxylic acids, a class of compounds with significant therapeutic potential. As a Senior Application Scientist, this document is structured to offer not just a review of the literature, but a practical, in-depth understanding for researchers, scientists, and drug development professionals. We will delve into the primary molecular target, the intricate experimental workflows required to validate this target, and the causality behind these experimental choices. This guide is designed to be a self-validating system of protocols and insights, grounded in authoritative scientific literature.

Part 1: Introduction to 2-Aryl-Quinoline-4-Carboxylic Acids

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Within this family, 2-aryl-quinoline-4-carboxylic acids have emerged as a particularly promising class.[2][3] Their versatile structure has been associated with a wide range of biological activities, including immunosuppressive, anti-inflammatory, antiviral, antimicrobial, and antineoplastic effects.[2][3][4][5] This broad therapeutic window has made them a focal point of intensive research and drug development efforts. The presence of the aryl group at the second position of the quinoline-4-carboxylic acid structure has been shown to be particularly effective for further modifications to enhance antimicrobial and other biological activities.[4]

Part 2: The Primary Molecular Target: Dihydroorotate Dehydrogenase (DHODH)

The diverse biological effects of many 2-aryl-quinoline-4-carboxylic acids converge on a single, critical molecular target: Dihydroorotate Dehydrogenase (DHODH) .[6][7]

The Critical Role of DHODH in De Novo Pyrimidine Biosynthesis

DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth committed step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[7][8] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA, RNA, and other essential cellular components.[7] While most quiescent cells can rely on salvage pathways to recycle pyrimidines, rapidly proliferating cells, such as activated lymphocytes, cancer cells, and virus-infected cells, have a high demand for pyrimidines and are heavily dependent on the de novo synthesis pathway.[7]

Consequences of DHODH Inhibition

By inhibiting DHODH, 2-aryl-quinoline-4-carboxylic acids effectively starve these rapidly dividing cells of the essential pyrimidines needed for replication and growth.[8] This leads to a number of downstream cellular effects:

  • Cell Cycle Arrest: The depletion of pyrimidine pools causes cells to arrest in the S-phase of the cell cycle, as there are insufficient nucleotides for DNA synthesis.[8]

  • Immunosuppression: The proliferation of activated T- and B-lymphocytes, a hallmark of the immune response, is curtailed, leading to the immunosuppressive and anti-inflammatory effects observed with these compounds.[9]

  • Antiviral Activity: Viruses, being obligate intracellular parasites, rely on the host cell's machinery for replication. By limiting the host cell's pyrimidine supply, DHODH inhibitors can effectively suppress viral replication.[6]

The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and the point of inhibition by 2-aryl-quinoline-4-carboxylic acids.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPsynth Nucleotides UTP, CTP, TTP (for RNA/DNA synthesis) UMP->Nucleotides Multiple Steps Inhibitor 2-Aryl-quinoline- 4-carboxylic acids Inhibitor->Dihydroorotate

Caption: Inhibition of DHODH by 2-aryl-quinoline-4-carboxylic acids.

Part 3: A Multi-faceted Approach to Elucidating the Mechanism of Action

Confirming the mechanism of action of a compound is a systematic process that builds a case from multiple lines of evidence. The workflow for 2-aryl-quinoline-4-carboxylic acids involves a combination of computational, biochemical, and cell-based assays. This multi-pronged approach ensures that the observed biological effects are indeed due to the intended mechanism and not off-target activities.

The following diagram outlines the logical flow of experiments to comprehensively characterize the mechanism of action.

MoA_Workflow In_Silico In Silico Analysis (Inverse Virtual Screening, Docking) Biochemical Biochemical Assays (Enzyme Inhibition, IC50) In_Silico->Biochemical Hypothesis Generation MoA_Characterization Mode of Inhibition Studies Biochemical->MoA_Characterization Quantify Potency Cellular_Phenotype Cellular Phenotypic Assays (Antiproliferation, Cell Cycle) Biochemical->Cellular_Phenotype Link to Cellular Effect Structural Structural Biology (X-ray Crystallography) MoA_Characterization->Structural Understand Binding Mode Target_Validation Target Validation in Cells (Pyrimidine Rescue) Cellular_Phenotype->Target_Validation Confirm On-Target Effect Target_Validation->Structural

Caption: Experimental workflow for MoA elucidation.

Part 4: In Silico and In Vitro Target Identification and Validation

The initial steps in mechanism of action studies often involve identifying and then validating the direct molecular target of the compound.

In Silico Target Identification
  • Causality: Before committing to expensive and time-consuming wet lab experiments, computational methods can provide valuable hypotheses about the likely molecular targets.

  • Inverse Virtual Screening (IVS): In this approach, the structure of the 2-aryl-quinoline-4-carboxylic acid derivative is screened against a library of known protein structures to predict which proteins it is most likely to bind to with high affinity. Studies have successfully used IVS to identify Leishmania major N-myristoyltransferase (LmNMT) as a potential target for this class of compounds, showcasing the utility of this method.[10]

  • Molecular Docking: Once a putative target like DHODH is identified, molecular docking can be used to predict the binding mode and estimate the binding affinity of the compound to the protein's active site. This can help in prioritizing compounds for synthesis and testing.[7][11]

In Vitro Confirmation of Target Engagement: Enzyme Inhibition Assays
  • Causality: In silico predictions must be confirmed experimentally. The most direct way to do this is to measure the effect of the compound on the activity of the purified target enzyme.[12] Enzyme assays are fundamental to drug discovery, allowing for the quantification of a compound's potency.[13]

  • Determining the IC50 Value: The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent compound.

Compound ClassExample CompoundTargetIC50 (nM)
2-Aryl-quinoline-4-carboxylic acidsBrequinarHuman DHODH~25
2-Aryl-quinoline-4-carboxylic acidsLeflunomide (active metabolite)Human DHODH~500
Note: Data is compiled from publicly available information for illustrative purposes.[8]

This protocol describes a typical continuous spectrophotometric assay to measure DHODH activity.[14]

  • Principle: The activity of DHODH is monitored by measuring the reduction of a co-substrate, such as 2,6-dichloroindophenol (DCIP), which changes color upon reduction. The rate of this color change is proportional to the enzyme's activity.

  • Materials:

    • Purified human DHODH enzyme.

    • Assay Buffer: e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100.

    • Substrate: Dihydroorotate (DHO).

    • Co-substrate: Coenzyme Q10 (CoQ10) or DCIP.

    • Test compound (2-aryl-quinoline-4-carboxylic acid) dissolved in DMSO.

    • 96-well microplate.

    • Spectrophotometer capable of kinetic measurements.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM.

    • In a 96-well plate, add 2 µL of the compound dilutions to the appropriate wells. Add 2 µL of DMSO to the control wells.

    • Add 150 µL of Assay Buffer containing the DHODH enzyme to all wells and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Prepare a substrate mix containing DHO and DCIP in Assay Buffer.

    • Initiate the reaction by adding 50 µL of the substrate mix to all wells.

    • Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 600 nm (for DCIP) every 30 seconds for 15-30 minutes.

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the DMSO control (100% activity) and plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 5: Characterizing the Mode of Enzyme Inhibition

  • Causality: Knowing the IC50 is not enough. Understanding how the compound inhibits the enzyme (the mode of inhibition) provides crucial insights for lead optimization and helps to rationalize the compound's behavior in more complex biological systems.[15] There are three primary reversible inhibition modalities:

    • Competitive Inhibition: The inhibitor binds to the same site as the substrate (the active site). Increasing the substrate concentration can overcome the inhibition.[16]

    • Non-competitive Inhibition: The inhibitor binds to a different site on the enzyme (an allosteric site), changing the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound. Increasing substrate concentration does not overcome this inhibition.[16]

    • Uncompetitive Inhibition: The inhibitor only binds to the enzyme-substrate complex.

Inhibition_Modes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) E->EI S Substrate (S) S->E I_comp Competitive Inhibitor (I) I_comp->E I_noncomp Non-competitive Inhibitor (I) I_uncomp Uncompetitive Inhibitor (I) P Product (P) ES->P ESI Enzyme-Substrate-Inhibitor Complex (ESI) E2 Enzyme (E) ES2 Enzyme-Substrate Complex (ES) E2->ES2 EI2 Enzyme-Inhibitor Complex (EI) E2->EI2 S2 Substrate (S) S2->E2 S2->EI2 I2 Inhibitor (I) I2->E2 I2->ES2 ESI2 Enzyme-Substrate-Inhibitor Complex (ESI) ES2->ESI2 P2 Product (P) ES2->P2 EI2->ESI2

Caption: Competitive vs. Non-competitive Inhibition.

  • Principle: The mode of inhibition is determined by systematically varying the concentration of both the substrate (DHO) and the inhibitor and observing the effect on the enzyme's kinetics. This is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).

  • Procedure:

    • Set up a matrix of reactions in a 96-well plate. The matrix should cover a range of fixed inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) and a range of substrate concentrations (e.g., 0.25x Km to 10x Km, where Km is the Michaelis constant for the substrate).

    • Perform the DHODH assay as described in Part 4.2 for each condition in the matrix.

    • Calculate the initial velocity (V₀) for each reaction.

    • For each inhibitor concentration, plot 1/V₀ versus 1/[Substrate].

    • Analyze the resulting plots:

      • Competitive Inhibition: The lines will intersect on the y-axis. The apparent Km increases with inhibitor concentration, while Vmax remains unchanged.

      • Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with inhibitor concentration, while Km remains unchanged.

      • Uncompetitive Inhibition: The lines will be parallel. Both apparent Km and Vmax decrease with inhibitor concentration.

Part 6: Cellular Assays to Confirm the Mechanism of Action

  • Causality: Demonstrating that a compound inhibits a purified enzyme is the first step. The next critical phase is to show that this enzymatic inhibition translates into the expected biological effect in a cellular context.

Antiproliferative Assays
  • Rationale: Since DHODH inhibition is expected to cause cell cycle arrest, a direct consequence should be the inhibition of cell proliferation. This is a fundamental phenotypic validation.

  • Detailed Protocol (SRB Assay):

    • Seed cells (e.g., a rapidly dividing cancer cell line like Jurkat or HL-60) in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the 2-aryl-quinoline-4-carboxylic acid for 48-72 hours.

    • After incubation, fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to total cellular protein.

    • Wash away the unbound dye and solubilize the bound dye with a Tris base solution.

    • Measure the absorbance at ~510 nm. The absorbance is proportional to the number of living cells.

    • Plot the percentage of cell growth inhibition versus the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

Pyrimidine Rescue Experiments: The Gold Standard
  • Rationale: This is the most critical experiment to definitively link the observed antiproliferative effect to the inhibition of the de novo pyrimidine synthesis pathway. If the compound's effect is truly on-target, then supplying the cells with exogenous pyrimidines (which can be utilized by the salvage pathway) should rescue them from the compound-induced growth arrest.

  • Detailed Protocol:

    • Set up the antiproliferative assay as described in 6.1.

    • Create a parallel set of treatment conditions. In this set, in addition to the 2-aryl-quinoline-4-carboxylic acid, supplement the cell culture medium with uridine and/or cytidine (typically 100-200 µM).

    • Incubate for the same duration (48-72 hours).

    • Assess cell viability using the SRB assay or a similar method.

    • Expected Outcome: If the compound's primary mechanism is DHODH inhibition, the cells treated with both the compound and exogenous pyrimidines should show significantly higher viability (i.e., they are "rescued") compared to cells treated with the compound alone. If there is no rescue, it suggests that a different, off-target mechanism is responsible for the observed cytotoxicity.

Part 7: Conclusion and Future Directions

The mechanism of action of 2-aryl-quinoline-4-carboxylic acids is a well-defined and compelling example of targeted drug action. By inhibiting DHODH, these compounds effectively cut off the supply of essential building blocks for DNA and RNA synthesis in rapidly proliferating cells. This guide has outlined a logical and rigorous workflow, from in silico hypothesis generation to biochemical characterization and definitive cellular validation through pyrimidine rescue experiments.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the 2-aryl-quinoline-4-carboxylic acid scaffold to improve potency, selectivity, and pharmacokinetic properties.[1]

  • Elucidation of Off-Target Effects: While DHODH is the primary target, comprehensive profiling is necessary to identify any potential off-target activities that could lead to side effects.

  • Exploring Therapeutic Combinations: DHODH inhibitors may act synergistically with other anticancer or antiviral agents, offering new avenues for combination therapies.[8]

Part 8: References

  • Quinoline carboxylic acid targets DHODH and reverts host gene... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. (2020). ACS Omega. Retrieved January 26, 2026, from [Link]

  • The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Enzymes: Inhibitors (A-level Biology). (n.d.). Study Mind. Retrieved January 26, 2026, from [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. Retrieved January 26, 2026, from [Link]

  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer Properties. (n.d.). International Journal of Chemical and Physical Sciences. Retrieved January 26, 2026, from [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (n.d.). Frontiers in Pharmacology. Retrieved January 26, 2026, from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and... (2022). Physical Chemistry Research. Retrieved January 26, 2026, from [Link]

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Exploratory

Physicochemical Characterization of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid: A Methodological Framework for Determining Lipophilicity and Solubility

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract The journey of a small molecule from a promising hit to a viable drug candidate is critically dependent on its physicochemical proper...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The journey of a small molecule from a promising hit to a viable drug candidate is critically dependent on its physicochemical properties. Among these, lipophilicity and aqueous solubility are paramount, as they profoundly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][] This guide presents a comprehensive methodological framework for the characterization of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, a molecule belonging to the quinoline-4-carboxylic acid class, which is a significant scaffold in medicinal chemistry.[3] Lacking specific experimental data for this particular analog, this document serves as a proactive, in-depth protocol for researchers and drug development professionals. We will detail both computational prediction methodologies and gold-standard experimental protocols, explaining the causality behind procedural choices to ensure robust and reliable data generation. The objective is to provide a self-validating system for analysis that can be applied to this molecule and other novel chemical entities in the drug discovery pipeline.

Introduction to the Target Molecule and Core Concepts

8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a derivative of the quinoline heterocyclic system. The quinoline core is a prevalent motif in a wide array of natural products and synthetic drugs, recognized for its broad spectrum of biological activities.[3][4] The carboxylic acid at the 4-position and the specific substitutions at the 2- and 8-positions create a unique chemical entity whose behavior in biological systems is unknown. Its developability hinges on a thorough understanding of its fundamental physicochemical nature.

Molecular Structure:

Chemical Structure of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Figure 1. Chemical Structure of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid.

This guide will focus on two essential properties:

  • Lipophilicity: The affinity of a molecule for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of a drug's ability to cross biological membranes.[][5]

  • Solubility: The ability of a solid compound to dissolve in a solvent to form a homogenous solution. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[1][6]

Physicochemical Foundations: Lipophilicity and Solubility

Lipophilicity: The Partition and Distribution Coefficients (logP and logD)

Lipophilicity is quantified using the partition coefficient, P , which is the ratio of a compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[7] It is almost always expressed in its logarithmic form, logP .

logP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

For ionizable molecules like our target compound (due to its carboxylic acid group), the partitioning becomes pH-dependent. The distribution coefficient, logD , is used to describe the lipophilicity at a specific pH, accounting for both the ionized and non-ionized forms of the molecule.[8] Understanding the logD at physiological pH (e.g., 7.4) is critical for predicting in vivo behavior.

Aqueous Solubility: Thermodynamic vs. Kinetic

Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be transported in the blood.[9] It is essential to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: The maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions (e.g., temperature, pH). This is the true, stable solubility value and is determined using methods like the shake-flask technique.[10]

  • Kinetic Solubility: Measures the concentration of a compound when it starts to precipitate from a solution as it is added from a concentrated organic stock (e.g., DMSO). This method is high-throughput and commonly used in early drug discovery for initial screening, but the values can be higher than thermodynamic solubility as they may represent a supersaturated state.[6]

Computational Prediction of Physicochemical Properties

Before embarking on laboratory experiments, in silico prediction provides a rapid and cost-effective initial assessment. Various computational models exist, which can be broadly categorized into atom-based, fragment-based, and property-based methods.[11]

Methodology and Rationale

The Simplified Molecular-Input Line-Entry System (SMILES) string for 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is CCC1=CC=CC2=C1N=C(C3=CC=CC=C3C)C(=C2)C(=O)O. This string can be submitted to various online prediction platforms.

  • Causality: We use multiple prediction algorithms (e.g., ALOGPS, Molinspiration) because each uses a different underlying model (e.g., atom contributions, topological indices, fragment contributions).[11][12][13] Comparing results from different models provides a consensus range and highlights potential prediction inaccuracies, guiding subsequent experimental design.

Predicted Data Profile

The following table summarizes the predicted physicochemical properties for the target molecule, generated using widely accepted computational tools.

PropertyPredicted ValuePrediction Tool/MethodSignificance in Drug Development
Molecular Weight 289.34 g/mol -Adherence to Lipinski's Rule of Five (<500)
logP (octanol/water) 4.8 - 5.5ALOGPS, Molinspiration, etc.High lipophilicity; potential for poor solubility and high protein binding
Aqueous Solubility (logS) -5.0 to -6.0ALOGPS, etc.Indicates very low to poor aqueous solubility
pKa (acidic) 4.0 - 4.5Computational predictionCarboxylic acid will be >99% ionized at physiological pH 7.4
Topological Polar Surface Area (TPSA) 50.2 ŲMolinspirationContributes to membrane permeability; value is in an acceptable range

Note: These values are estimations and require experimental validation.

Experimental Determination of Lipophilicity (logP/logD)

Experimental validation is non-negotiable for progressing a compound. The gold-standard method for logP determination is the Shake-Flask method, as it measures the partitioning directly at equilibrium.[14]

Protocol: Shake-Flask Method (OECD Guideline 107)

This protocol determines the logP of the neutral species. To determine logD, the aqueous phase is replaced with a buffer of the desired pH (e.g., phosphate-buffered saline at pH 7.4).

4.1.1 Materials

Reagent/EquipmentSpecificationPurpose
Target Compound>98% purityEnsures accurate measurement without interference from impurities.
n-OctanolReagent grade, pre-saturated with waterThe organic phase, mimics biological lipids. Pre-saturation prevents volume changes.
Water or Buffer (pH 7.4)HPLC grade, pre-saturated with n-octanolThe aqueous phase. Pre-saturation prevents volume changes.
Centrifuge TubesGlass, with PTFE-lined capsInert material to prevent compound adsorption.
Mechanical Shaker/AgitatorTemperature-controlledEnsures consistent mixing to reach equilibrium.
Centrifuge-To separate the two phases cleanly after equilibration.
HPLC-UV SystemValidated methodFor accurate quantification of the compound in each phase.

4.1.2 Step-by-Step Methodology

  • Preparation: Pre-saturate the n-octanol and aqueous phase by mixing them vigorously for 24 hours, then allowing them to separate.

  • Stock Solution: Prepare a stock solution of the target compound in n-octanol.

  • Partitioning: In a glass centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase (e.g., in a 1:1 or 2:1 ratio). Prepare at least three replicates.

  • Equilibration: Agitate the tubes at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. Causality: Preliminary experiments should be run to determine the time to equilibrium (e.g., by sampling at 1, 4, 8, 24 hours) to ensure the final measurement is valid.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 3000 x g for 15 minutes) to achieve a clean separation of the two phases.

  • Quantification: Carefully sample a precise aliquot from both the n-octanol and aqueous layers. Dilute as necessary and analyze the concentration in each phase using a validated HPLC-UV method.

  • Calculation: Calculate the logP (or logD) using the formula: logP = log₁₀ (Cₒ꜀ₜₐₙₒₗ / Cₐᵩᵤₑₒᵤₛ), where C is the concentration determined by HPLC.

Experimental Workflow Diagram

G start_end start_end process process decision decision data data A Start: Prepare Pre-saturated n-Octanol and Aqueous Phase B Prepare Compound Stock in n-Octanol A->B C Combine Phases in Triplicate Glass Tubes B->C D Agitate at Constant Temp (e.g., 24h @ 25°C) C->D Equilibration Step E Centrifuge to Separate Phases D->E F Sample Aqueous and Octanol Layers E->F G Quantify Concentration via HPLC-UV F->G Analytical Step H Calculate logP/logD G->H I End: Report Average logP/logD ± SD H->I

Caption: Workflow for Shake-Flask logP/logD Determination.

Experimental Determination of Aqueous Solubility

Given the low solubility predicted computationally, a robust experimental method is crucial. The thermodynamic shake-flask method is the definitive approach.[10]

Protocol: Thermodynamic Solubility (Shake-Flask Method)

5.1.1 Step-by-Step Methodology

  • Preparation: Prepare the relevant aqueous media (e.g., pH-adjusted buffers to simulate gastric and intestinal fluids, as well as purified water).

  • Addition of Excess Solid: Add an excess amount of the solid target compound to a series of glass vials, each containing a known volume of a different aqueous medium. Causality: Using a significant excess ensures that a saturated solution is formed and that equilibrium is maintained with the solid phase.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, filter the suspension using a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge and sample the supernatant. Trustworthiness: The method of separation is critical. Filtration must be validated to ensure the compound does not adsorb to the filter material, which would artificially lower the measured solubility.

  • Quantification: Prepare a calibration curve from a stock solution of the compound (dissolved in a suitable organic solvent like DMSO or methanol). Dilute the aqueous samples and analyze their concentration using a validated HPLC-UV or LC-MS method.

  • Solid-State Analysis: Analyze the remaining solid material using a technique like X-ray powder diffraction (XRPD). Causality: This step is crucial to verify that the compound has not changed its crystalline form (polymorph) or converted to a hydrate during the experiment, which could alter its solubility.

  • Calculation: The solubility is reported as the average concentration (e.g., in µg/mL or µM) from the saturated solutions.

Experimental Workflow Diagram

G start_end start_end process process decision decision data data analysis analysis A Start: Add Excess Solid Compound to Aqueous Media (Triplicate) B Agitate at Constant Temp (e.g., 48h @ 25°C) A->B Equilibration C Separate Solid from Supernatant (Centrifuge/Filter) B->C D Sample Supernatant C->D E Analyze Remaining Solid via XRPD C->E Validation Step F Quantify Concentration of Supernatant via HPLC D->F H Did Polymorph Change? E->H G Compare to Standard Curve F->G I End: Report Solubility (µg/mL) G->I H->I No J Data Invalid. Re-evaluate protocol. H->J Yes

Caption: Workflow for Thermodynamic Solubility Determination.

Data Interpretation and Implications for Drug Development

The integration of computational and experimental data provides a holistic view of the molecule's potential.

Summary of Expected vs. Experimental Data

ParameterPredicted Value(Hypothetical) Experimental ValueImplication
logP ~5.04.9 ± 0.2Confirms high lipophilicity.
logD at pH 7.4 N/A2.1 ± 0.1Ionization significantly increases aqueous partitioning, but the molecule remains quite lipophilic.
Aqueous Solubility < 1 µg/mL5 µg/mL in pH 7.4 bufferVery low solubility, likely leading to dissolution-rate limited absorption.

Implications:

  • High Lipophilicity (logP > 3): The high lipophilicity suggests the compound will readily partition into lipid membranes. However, excessively high values (logP > 5) can lead to issues such as rapid metabolism, high plasma protein binding, and non-specific toxicity.[15]

  • Poor Aqueous Solubility: A solubility of <10 µg/mL classifies the compound as "very poorly soluble." This is a significant challenge for oral drug delivery, as the drug may not dissolve sufficiently in the gastrointestinal tract to be absorbed effectively.[1]

  • Biopharmaceutics Classification System (BCS): Based on these hypothetical results (low solubility, likely high permeability due to lipophilicity), the compound would be classified as BCS Class II . This classification immediately flags the need for formulation strategies aimed at enhancing solubility, such as amorphous solid dispersions, particle size reduction (micronization/nanonization), or lipid-based formulations.[16]

Conclusion

The systematic characterization of lipophilicity and solubility is a cornerstone of modern drug discovery. This guide has outlined a robust, multi-faceted approach for evaluating 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, beginning with in silico predictions and culminating in definitive experimental protocols. By adhering to these methodologies, which emphasize causality and self-validation, researchers can generate high-quality data. This data is not merely a set of numbers but a critical tool for making informed decisions, identifying potential development liabilities early, and strategically planning the formulation and progression of new chemical entities toward the clinic.

References

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Link

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Link

  • Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892. Link

  • Tu, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling. Link

  • MedchemExpress. (n.d.). Quinoline-8-carboxylic acid. MedchemExpress.com. Link

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. PubChem Compound Database. Link

  • Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E, 68, o2892. Link

  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific. Link

  • Sigma-Aldrich. (n.d.). 8-Hydroxy-2-quinolinecarboxylic acid. Sigma-Aldrich. Link

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. National Institutes of Health. Link

  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.com. Link

  • Musiol, R., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 17, 584-595. Link

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. VCCLAB. Link

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Link

  • Savjani, K. T., et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences, 101(6), 1-27. Link

  • Staliński, K., et al. (2020). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 25(21), 5088. Link

  • U.S. Food and Drug Administration. (2022). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs. FDA.gov. Link

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. Google Patents. Link

  • Shayan, M., et al. (2022). Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. Pharmaceutics, 14(10), 2235. Link

  • ResearchGate. (2021). The influence of lipophilicity in drug discovery and design. ResearchGate. Link

  • Singh, U. P., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. ACS Omega, 6(31), 20258–20273. Link

  • Kim, J., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12345–12354. Link

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. Link

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  • Dong, M. W. (2022). Drug Development Process: Nonclinical Development of Small-Molecule Drugs. LCGC International, 35(10), 14-23. Link

  • Valko, K. (2016). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 130, 35-46. Link

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for In Vitro Anticancer Activity of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology Research The quinoline ring system is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology Research

The quinoline ring system is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] In the realm of oncology, quinoline derivatives have emerged as a versatile class of agents with potent anticancer activities.[3][4][5] These compounds exert their effects through diverse mechanisms of action, including the induction of cell cycle arrest and apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways crucial for cancer cell proliferation and survival.[2][4][6] The structural versatility of the quinoline-4-carboxylic acid backbone allows for fine-tuning of its biological activity, making it an attractive scaffold for the development of novel anticancer therapeutics.[7]

This document provides a comprehensive guide for researchers investigating the in vitro anticancer properties of a novel quinoline derivative, 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid (hereafter referred to as Q-8E2M). While specific data for Q-8E2M is not yet established, this guide is based on the well-documented activities of structurally related quinoline-4-carboxylic acids and provides a robust framework for its initial characterization.[8][9][10] We will explore its potential mechanisms of action and provide detailed protocols for a suite of in vitro assays to rigorously evaluate its anticancer efficacy.

Hypothesized Mechanism of Action of Q-8E2M

Based on the structure of Q-8E2M and the known biological activities of similar quinoline derivatives, we can hypothesize several potential mechanisms of anticancer action. Quinoline-based compounds have been shown to function as inhibitors of critical cellular enzymes such as protein kinases, histone deacetylases (HDACs), and topoisomerases.[1][8][11][12] Specifically, the 2-phenylquinoline-4-carboxylic acid scaffold has been identified in inhibitors of HDACs and dihydroorotate dehydrogenase (DHODH), both of which are validated targets in cancer therapy.[8][9][10]

Furthermore, many quinoline derivatives have been observed to induce cell cycle arrest, often at the G2/M or G0/G1 phase, and to trigger apoptosis through both intrinsic and extrinsic pathways.[2][8][13][14] Therefore, it is plausible that Q-8E2M exerts its anticancer effects by:

  • Inhibiting key kinases involved in cell cycle progression and proliferation, such as Aurora kinases or Epidermal Growth Factor Receptor (EGFR).[11][15][16]

  • Inducing cell cycle arrest at a specific checkpoint, thereby preventing cancer cell division.

  • Triggering programmed cell death (apoptosis) in cancer cells.

The following experimental plan is designed to systematically investigate these hypotheses.

Experimental Workflow for In Vitro Evaluation of Q-8E2M

A logical and stepwise approach is crucial for the in vitro characterization of a novel anticancer compound. The following workflow is recommended to first establish the cytotoxic potential of Q-8E2M and then to delve into its specific mechanism of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Prepare Stock Solution of Q-8E2M B Select Cancer Cell Lines A->B C MTT Cell Viability Assay B->C D Determine IC50 Value C->D E Cell Cycle Analysis (Flow Cytometry) D->E Proceed with IC50 concentration F Apoptosis Assay (Annexin V/PI Staining) D->F Proceed with IC50 concentration G Western Blot Analysis D->G Proceed with IC50 concentration H Identify Molecular Targets G->H

Caption: Experimental workflow for the in vitro evaluation of Q-8E2M.

Protocols for In Vitro Anticancer Activity Assays

The following protocols are designed to provide a comprehensive in vitro characterization of Q-8E2M. It is essential to perform these experiments with appropriate controls, including a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Q-8E2M in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the diluted compound to each well. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with Q-8E2M at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge at 1,500 rpm for 5 minutes.

  • Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is used to distinguish between viable, early apoptotic, and late apoptotic or necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with Q-8E2M at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting and Staining: Harvest the cells and wash them with PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

Western Blot Analysis for Apoptosis and Cell Cycle-Related Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This technique can be used to investigate the effect of Q-8E2M on the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and cell cycle regulation (e.g., cyclins, CDKs, p21, p53).

Protocol:

  • Protein Extraction: Treat cells with Q-8E2M, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Hypothetical Signaling Pathway Affected by Q-8E2M

Based on the known mechanisms of quinoline derivatives, a plausible signaling pathway affected by Q-8E2M leading to apoptosis is the intrinsic mitochondrial pathway.

G Q8E2M Q-8E2M Bcl2 Bcl-2 (Anti-apoptotic) Q8E2M->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Q8E2M->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytC Cytochrome c Release Mitochondrion->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by Q-8E2M.

Data Presentation

All quantitative data should be presented in a clear and organized manner. Below are example tables for summarizing the results from the proposed experiments.

Table 1: IC50 Values of Q-8E2M in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7BreastData
A549LungData
HeLaCervicalData
K562LeukemiaData

Table 2: Effect of Q-8E2M (IC50 concentration) on Cell Cycle Distribution in a Selected Cell Line

Treatment% G0/G1% S% G2/M
Vehicle Control (24h)DataDataData
Q-8E2M (24h)DataDataData
Vehicle Control (48h)DataDataData
Q-8E2M (48h)DataDataData

Table 3: Percentage of Apoptotic Cells after Treatment with Q-8E2M (IC50 concentration)

Treatment% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control (24h)DataData
Q-8E2M (24h)DataData
Vehicle Control (48h)DataData
Q-8E2M (48h)DataData

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro evaluation of the anticancer activity of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid. The proposed experiments will establish its cytotoxic potency and provide insights into its mechanism of action, specifically its effects on cell cycle progression and apoptosis. Positive results from these initial screens will warrant further investigation, including kinase profiling, analysis of its effects on other cancer hallmarks such as migration and invasion, and eventual progression to in vivo studies.[17][18] The rich chemical landscape of quinoline derivatives continues to be a promising area for the discovery of novel and effective anticancer agents.[3][4]

References

  • Al-Ostoot, F. H., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 28(15), 5874. [Link]

  • Wang, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Pharmaceuticals, 15(7), 868. [Link]

  • Solomon, V. R., & Lee, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Chemical and Pharmaceutical Research, 8(8), 705-716. [Link]

  • Goldman, E. A., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 4995-5009. [Link]

  • Babu, D., et al. (2020). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Analytical & Pharmaceutical Research, 9(4), 133-142. [Link]

  • Nguyen, H. V., et al. (2024). Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 450-456. [Link]

  • Nishikawa, K., et al. (1987). Effect of an antitumor chelator, 2-(2-hydroxy-5-n-hexylphenyl)-8-quinolinol-4-carboxylic acid (HQ-II) on DNA synthesis, clonogenicity, and cell cycle progression of HeLa cells. Journal of Pharmacobio-Dynamics, 10(10), 529-536. [Link]

  • Stojcheva, E., & Butler, R. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 334. [Link]

  • Kumar, S., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. ResearchGate. [Link]

  • Zhang, Y., et al. (2018). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 23(11), 2969. [Link]

  • Ladds, M. J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 4995-5009. [Link]

  • Tuszynski, G. P., et al. (1995). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. International Journal of Oncology, 7(5), 1081-1091. [Link]

  • Sharma, P., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ResearchGate. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Sreeshma, S., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 104-111. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Mori, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12265-12275. [Link]

  • Youssif, B. G. M., et al. (2024). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. [Link]

  • Wilson, D. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17726-17739. [Link]

  • Wang, X., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Journal of Medicinal Chemistry, 65(8), 6248-6262. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. ResearchGate. [Link]

  • Yadav, P., et al. (2022). Quinoline derivatives with potential anticancer activity. ResearchGate. [Link]

  • Youssif, B. G. M., et al. (2024). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. [Link]

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Application

Application Notes and Protocols for Assessing the Cytotoxicity of Quinoline-4-Carboxylic Acid Derivatives

Introduction: The Therapeutic Promise and Cytotoxic Evaluation of Quinoline-4-Carboxylic Acids Quinoline-4-carboxylic acids represent a versatile and privileged scaffold in medicinal chemistry. This heterocyclic motif is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise and Cytotoxic Evaluation of Quinoline-4-Carboxylic Acids

Quinoline-4-carboxylic acids represent a versatile and privileged scaffold in medicinal chemistry. This heterocyclic motif is the backbone of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The therapeutic potential of these derivatives often stems from their ability to interact with critical cellular targets, such as inhibiting enzymes essential for cancer cell proliferation like dihydroorotate dehydrogenase (DHODH) or modulating signaling pathways.[2]

As researchers and drug development professionals explore the vast chemical space of quinoline-4-carboxylic acid derivatives, a critical and early step in the evaluation process is the accurate assessment of their impact on cell viability. Determining a compound's cytotoxic profile is fundamental to understanding its therapeutic window and mechanism of action. This guide provides a comprehensive overview of robust and reliable cell viability assays, offering detailed protocols and expert insights tailored to the specific considerations for testing quinoline-4-carboxylic acid compounds. We will delve into the causality behind experimental choices, ensuring that the selected assays provide a self-validating system for generating trustworthy and reproducible data.

Choosing the Right Assay: A Multi-Faceted Approach to Understanding Cytotoxicity

No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a multi-faceted approach employing assays that interrogate different aspects of cell health is highly recommended. This guide will focus on a selection of assays that, when used in combination, can provide a comprehensive understanding of how quinoline-4-carboxylic acid derivatives affect cell viability, from metabolic activity to the induction of apoptosis.

Our selection includes:

  • Metabolic Assays (MTT and XTT): To assess the impact on cellular metabolism, a common indicator of cell viability.

  • ATP-Based Assay (CellTiter-Glo®): To directly measure the intracellular ATP levels, a robust marker of viable, metabolically active cells.

  • Apoptosis Assays (Annexin V/PI and Caspase-Glo® 3/7): To specifically investigate if the compounds induce programmed cell death.

I. Metabolic Assays: Gauging the Engine of the Cell

Metabolic assays are often the first line of investigation for cytotoxicity screening due to their simplicity, cost-effectiveness, and suitability for high-throughput screening. These assays measure the metabolic activity of a cell population, which in most healthy, proliferating cells, correlates with the number of viable cells.

A. The MTT Assay: A Classic Colorimetric Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity.[1]

Principle of the MTT Assay: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble tetrazolium salt MTT to a purple, insoluble formazan product.[3] This conversion is dependent on the activity of these mitochondrial enzymes and the availability of their cofactors, thus reflecting the metabolic state of the cells. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of metabolically active cells.

MTT_Workflow cluster_plate 96-Well Plate Cell_Seeding Seed Cells Compound_Treatment Treat with Quinoline Derivative Cell_Seeding->Compound_Treatment 24h MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition 24-72h Formazan_Formation Incubate (Formazan Formation) MTT_Addition->Formazan_Formation 2-4h Solubilization Add Solubilization Agent (e.g., DMSO) Formazan_Formation->Solubilization Plate_Reader Measure Absorbance (570 nm) Solubilization->Plate_Reader Data_Analysis Calculate % Viability Determine IC50 Plate_Reader->Data_Analysis

Experimental Protocol for MTT Assay:

StepProcedureRationale & Expert Insights
1. Cell Seeding Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase during the experiment.
2. Compound Treatment Prepare serial dilutions of the quinoline-4-carboxylic acid derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle controls (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]Due to the often-limited aqueous solubility of quinoline derivatives, a stock solution in DMSO is common. Ensure the final DMSO concentration in the well is non-toxic to the cells (typically <0.5%).
3. MTT Addition After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[1]The incubation time with MTT may need optimization depending on the cell type and its metabolic rate.
4. Formazan Solubilization Carefully remove the medium containing MTT and add 150 µL of a solubilization solvent (e.g., DMSO or an isopropanol solution with 10% SDS) to each well to dissolve the formazan crystals.[1][4]This is a critical step. Incomplete solubilization will lead to inaccurate results. Gentle shaking on an orbital shaker for 15 minutes can aid dissolution.
5. Absorbance Measurement Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]Reading the plate within an hour of solubilization is recommended to ensure signal stability.

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control (considered 100% viable).

  • Plot a dose-response curve (percentage viability vs. compound concentration) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[1]

Considerations for Quinoline-4-Carboxylic Acids: Some compounds, particularly those with antioxidant properties, can directly reduce MTT, leading to a false-positive signal (increased viability).[5] It is crucial to run a control experiment where the compounds are incubated with MTT in cell-free medium to check for any direct chemical reaction. Additionally, compounds that uncouple mitochondrial respiration can paradoxically increase the rate of MTT reduction, masking cytotoxicity.[6] If such an effect is suspected, it is essential to corroborate the results with an alternative viability assay.

B. The XTT Assay: A Water-Soluble Alternative

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt-based assay that offers several advantages over the MTT assay.

Principle of the XTT Assay: Similar to MTT, XTT is reduced by mitochondrial dehydrogenases in metabolically active cells. However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step.[7][8] This simplifies the protocol, reduces the number of handling steps, and minimizes the potential for errors associated with incomplete formazan dissolution.[9]

XTT_Principle cluster_cell Metabolically Active Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Orange, Water-Soluble) Mitochondria->Formazan XTT XTT (Yellow, Water-Soluble) XTT->Mitochondria Reduction

Experimental Protocol for XTT Assay:

StepProcedureRationale & Expert Insights
1. Cell Seeding & Compound Treatment Follow steps 1 and 2 as described for the MTT assay.The initial steps of cell culture and compound exposure are identical for both assays.
2. XTT Reagent Preparation Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.The electron coupling reagent enhances the efficiency of XTT reduction. This solution should be prepared fresh.
3. XTT Addition Add the XTT working solution to each well (typically 50 µL for a 100 µL culture volume).This is a simple "add and incubate" step, which is a key advantage of the XTT assay.
4. Incubation Incubate the plate for 2-4 hours at 37°C.The incubation time can be optimized. The color development can be monitored over time, allowing for kinetic measurements if desired.
5. Absorbance Measurement Measure the absorbance at a wavelength of 450 nm. A reference wavelength of 630 nm is typically used.Since the formazan product is soluble, the plate can be read directly without any additional steps.

Why Choose XTT over MTT for Quinoline Derivatives? The XTT assay's streamlined protocol makes it less prone to user-dependent variability, which can be a significant advantage in high-throughput screening of compound libraries.[7] The elimination of the harsh solubilization step also avoids potential chemical interactions between the solvent and the quinoline compounds, leading to more reliable data.

II. ATP-Based Assays: A Direct Measure of Cellular Energy

ATP-based assays provide a highly sensitive and direct measure of cell viability by quantifying intracellular ATP levels.[10] Since ATP is the primary energy currency of the cell and is rapidly depleted upon cell death, its concentration is a robust indicator of the number of viable, metabolically active cells.[11]

The CellTiter-Glo® Luminescent Cell Viability Assay

Principle of the CellTiter-Glo® Assay: This assay utilizes a thermostable luciferase enzyme that, in the presence of ATP and its substrate luciferin, generates a luminescent signal.[10] The assay reagent contains a detergent to lyse the cells and release ATP, as well as the luciferase and luciferin. The resulting "glow-type" luminescence is proportional to the amount of ATP present, and therefore, to the number of viable cells.[11]

ATP_Workflow cluster_plate Opaque-Walled Plate Cell_Seeding Seed Cells Compound_Treatment Treat with Quinoline Derivative Cell_Seeding->Compound_Treatment 24h Reagent_Addition Add CellTiter-Glo® Reagent Compound_Treatment->Reagent_Addition 24-72h Luminometer Measure Luminescence Reagent_Addition->Luminometer 10 min incubation Data_Analysis Calculate % Viability Determine IC50 Luminometer->Data_Analysis

Experimental Protocol for CellTiter-Glo® Assay:

StepProcedureRationale & Expert Insights
1. Cell Seeding & Compound Treatment Seed cells in an opaque-walled 96-well plate and treat with compounds as described for the MTT assay.[12]Opaque plates are essential to prevent well-to-well crosstalk of the luminescent signal.
2. Reagent Addition Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the culture volume in each well (e.g., 100 µL of reagent to 100 µL of culture).[12]This single addition step lyses the cells and initiates the luminescent reaction, making it a simple "add-mix-measure" protocol.[13]
3. Incubation Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]This short incubation is sufficient for the reaction to reach a stable plateau.
4. Luminescence Measurement Measure the luminescence using a plate luminometer.The long-lived signal provides flexibility in the reading time.

Advantages for Screening Quinoline-4-Carboxylic Acids: ATP-based assays are generally less susceptible to interference from compounds that affect cellular redox potential compared to tetrazolium-based assays. This makes them a valuable orthogonal method to confirm findings from MTT or XTT assays, especially if compound interference is suspected. Their high sensitivity and wide dynamic range are also advantageous for screening large compound libraries.

III. Apoptosis Assays: Uncovering the Mode of Cell Death

Understanding whether a quinoline-4-carboxylic acid derivative induces cell death through necrosis or the more controlled process of apoptosis is crucial for mechanistic studies.

A. Annexin V/Propidium Iodide (PI) Staining

Principle of the Annexin V/PI Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore and used to detect these exposed PS residues.[14] Propidium iodide (PI), a fluorescent DNA intercalator, is excluded by cells with an intact plasma membrane. Therefore, it only stains cells that have lost membrane integrity, which is characteristic of late apoptosis and necrosis.[14]

Experimental Protocol for Annexin V/PI Staining:

StepProcedureRationale & Expert Insights
1. Cell Culture and Treatment Culture cells and treat with the quinoline-4-carboxylic acid derivatives for the desired time.Both adherent and suspension cells can be used. For adherent cells, they need to be gently detached, typically with trypsin, and collected along with the supernatant to include any floating apoptotic cells.
2. Cell Harvesting and Washing Harvest the cells by centrifugation. Wash the cells once with cold PBS and then once with 1X Binding Buffer.[15]Washing removes any residual medium that might interfere with staining. The use of a calcium-containing binding buffer is critical as Annexin V binding to PS is calcium-dependent.[15]
3. Staining Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL. Add fluorochrome-conjugated Annexin V (e.g., 5 µL to 100 µL of cell suspension) and incubate for 10-15 minutes at room temperature in the dark.[15]The incubation should be performed in the dark to protect the fluorochromes from photobleaching.
4. PI Addition and Analysis Add PI staining solution just before analysis by flow cytometry. Do not wash the cells after adding PI.[16]PI is added last as it stains cells with compromised membranes, which can occur over time in the binding buffer. Analyzing the cells promptly is important for accurate results.

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells (due to primary necrosis)

B. Caspase-Glo® 3/7 Assay

Principle of the Caspase-Glo® 3/7 Assay: Caspases are a family of proteases that are key mediators of apoptosis. Caspases-3 and -7 are effector caspases that, when activated, cleave a multitude of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. This assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[17] When activated caspases-3 or -7 cleave this substrate, a substrate for luciferase (aminoluciferin) is released, which then generates a luminescent signal in the presence of luciferase.[17]

Caspase_Principle Procaspase Procaspase-3/7 Active_Caspase Active Caspase-3/7 Procaspase->Active_Caspase Substrate DEVD-Aminoluciferin (Proluminescent Substrate) Active_Caspase->Substrate Cleavage Luciferase Luciferase Substrate->Luciferase releases Aminoluciferin Light Luminescent Signal Luciferase->Light Apoptotic_Stimulus Apoptotic Stimulus (Quinoline Derivative) Apoptotic_Stimulus->Procaspase Activation

Experimental Protocol for Caspase-Glo® 3/7 Assay:

StepProcedureRationale & Expert Insights
1. Cell Seeding & Compound Treatment Follow step 1 as for the ATP-based assay, using opaque-walled plates.This assay is also luminescence-based and requires opaque plates.
2. Reagent Addition Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. Add a volume of reagent equal to the culture volume in each well.This is a homogeneous "add-mix-measure" protocol.[17]
3. Incubation Mix the contents on a plate shaker and incubate at room temperature for 30 minutes to 3 hours.The incubation time can be varied depending on the desired sensitivity and the kinetics of caspase activation.
4. Luminescence Measurement Measure the luminescence using a plate luminometer.The stable "glow-type" signal provides flexibility in the measurement window.

Complementary Insights: Using both Annexin V/PI and a caspase activity assay provides a robust, multi-parametric view of apoptosis. Annexin V staining identifies an early event in apoptosis (PS externalization), while caspase activation is a key biochemical hallmark of the apoptotic cascade.[18]

Summary of Assay Characteristics

AssayPrincipleEndpointThroughputKey Advantage for Quinoline Screening
MTT Mitochondrial dehydrogenase activityColorimetric (Absorbance)HighWidely established and cost-effective for initial screening.
XTT Mitochondrial dehydrogenase activityColorimetric (Absorbance)HighWater-soluble product simplifies the protocol and reduces variability.[8]
CellTiter-Glo® ATP quantitationLuminescenceHighLess prone to interference from redox-active compounds; highly sensitive.[11]
Annexin V/PI Phosphatidylserine exposure & membrane integrityFluorescence (Flow Cytometry)Low to MediumDifferentiates between apoptotic and necrotic cell death pathways.[14]
Caspase-Glo® 3/7 Effector caspase activityLuminescenceHighDirectly measures a key biochemical marker of apoptosis.[17]

Conclusion and Future Directions

The evaluation of cell viability is a cornerstone of preclinical drug discovery for quinoline-4-carboxylic acid derivatives. A thoughtful and multi-pronged approach, beginning with high-throughput metabolic or ATP-based assays and followed by more detailed mechanistic studies of apoptosis, will yield the most reliable and comprehensive understanding of a compound's cytotoxic profile. By carefully selecting the appropriate assays and being mindful of potential compound-specific interferences, researchers can confidently advance the most promising quinoline-4-carboxylic acid candidates through the drug development pipeline. The protocols and insights provided in this guide serve as a robust foundation for these critical investigations.

References

  • Various Authors. (2023). What is the main difference between XTT and MTT despite of cost effectiveness? ResearchGate. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Antibacterial Screening of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Prepared by: Senior Application Scientist, Gemini Laboratories Introduction The quinoline scaffold is a foundational structural motif in medicinal chemistry, giving rise to a wide array of therapeutic agents. Specificall...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Introduction

The quinoline scaffold is a foundational structural motif in medicinal chemistry, giving rise to a wide array of therapeutic agents. Specifically, quinoline-4-carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, including potent antibacterial effects.[1] The primary mechanism for many compounds in this class is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and segregation.[2] This targeted action makes them compelling candidates for new antibiotic development in an era of rising antimicrobial resistance.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antibacterial screening of a novel derivative, 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid . The protocols herein are grounded in established methodologies, emphasizing reproducibility and adherence to international standards set forth by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[3] We will detail a tiered screening approach, beginning with a qualitative diffusion assay for preliminary assessment, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to fully characterize the compound's potency and bactericidal or bacteriostatic nature.

Hypothesized Mechanism of Action

Quinolone antibiotics classically function by forming a stable complex with bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and DNA. This ternary complex traps the enzyme in the cleavage stage, leading to double-stranded DNA breaks, the cessation of DNA replication, and ultimately, bacterial cell death.[2] It is hypothesized that 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid shares this mechanism.

cluster_0 Bacterial Cell DNA Bacterial Chromosome Enzymes DNA Gyrase / Topoisomerase IV DNA->Enzymes relaxes supercoils Replication DNA Replication & Transcription Replication->DNA Death DNA Damage & Cell Death Replication->Death failure leads to Enzymes->Replication enables Block Inhibition Enzymes->Block Compound 8-Ethyl-2-(2-methylphenyl) quinoline-4-carboxylic acid Compound->Block Block->Replication prevents

Caption: Hypothesized mechanism of action for the quinoline test compound.

Phase 1: Preliminary Screening via Agar Well Diffusion

The agar well diffusion method is a widely used and effective preliminary test to qualitatively assess the antimicrobial activity of extracts or synthesized compounds.[4][5] The principle is straightforward: the test compound diffuses from a well through a solidified agar medium that has been uniformly seeded with a specific bacterium. If the compound is effective, it will inhibit bacterial growth, resulting in a clear area, or "zone of inhibition," around the well. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.

Materials and Reagents
  • 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Ciprofloxacin (Positive Control)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs, micropipettes, tips, and cork borer (6-8 mm diameter)

  • Incubator (35-37°C)

Protocol: Agar Well Diffusion
  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.

    • Suspend the colonies in sterile saline.

    • Vortex gently to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standard corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[6]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension.[6]

    • Press the swab firmly against the inside wall of the tube to remove excess liquid.[7]

    • Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure complete coverage.[7]

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Well Preparation and Compound Application:

    • Using a sterile cork borer, punch uniform wells (6-8 mm in diameter) into the inoculated agar.[5][8]

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

    • Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution into a designated well.[8]

    • In separate wells, add 100 µL of the positive control (Ciprofloxacin, e.g., 5 µg/mL) and the negative control (sterile DMSO). The negative control is crucial to ensure the solvent itself does not inhibit bacterial growth.

  • Incubation and Interpretation:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

    • A clear zone around the well indicates antibacterial activity. The absence of a zone for the negative control validates that any observed activity is due to the test compound.

Phase 2: Quantitative Analysis via Broth Microdilution (MIC)

Following a positive result in the initial screen, the next critical step is to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10] The broth microdilution method is a standardized, quantitative technique recommended by CLSI for determining MIC values.[11] It provides a precise measure of a compound's potency.

G prep_stock 1. Prepare Compound Stock Solution (e.g., 1024 µg/mL in DMSO) well1 Well 1: 512 µg/mL prep_stock->well1 Add to first well prep_inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) dilute_inoculum 3. Dilute Inoculum in Cation-Adjusted MHB (Final ~5x10^5 CFU/mL) prep_inoculum->dilute_inoculum inoculate 5. Inoculate Wells with Bacterial Suspension dilute_inoculum->inoculate well2 Well 2: 256 µg/mL well_n ... well10 Well 10: 1 µg/mL growth_ctrl Growth Control (Bacteria + Broth) sterility_ctrl Sterility Control (Broth Only) incubate 6. Incubate Plate (35-37°C, 18-24h) inoculate->incubate read_mic 7. Read MIC Value (Lowest concentration with no visible turbidity) incubate->read_mic cluster_plate cluster_plate cluster_plate->inoculate

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials and Reagents
  • All materials from Phase 1

  • Cation-Adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (optional, for OD measurements)

Protocol: Broth Microdilution
  • Plate Setup:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate row. Well 11 will serve as the growth control and well 12 as the sterility control.

    • Prepare a solution of the test compound in MHB at twice the highest desired final concentration (e.g., if the highest test concentration is 512 µg/mL, prepare a 1024 µg/mL solution).

    • Add 200 µL of this starting compound solution to well 1.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix by pipetting up and down several times.

    • Continue this two-fold serial dilution across the plate from well 2 to well 10.

    • After mixing in well 10, discard the final 100 µL. This creates a concentration gradient (e.g., 512, 256, 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

    • Do not add any compound to wells 11 (Growth Control) or 12 (Sterility Control).

  • Inoculum Preparation and Inoculation:

    • Prepare the bacterial inoculum and adjust to a 0.5 McFarland standard as described previously.

    • Perform a final dilution of this standardized suspension in MHB to achieve a target concentration of approximately 5 x 10⁵ CFU/mL.[12]

    • Inoculate wells 1 through 11 with 100 µL of the final bacterial suspension. Do not inoculate well 12.

    • The final volume in each well (1-11) is now 200 µL, and the compound concentrations have been halved to their final test values. The final inoculum density is ~5 x 10⁵ CFU/mL.

  • Incubation and MIC Determination:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

    • Visually inspect the plate. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

    • The MIC is the lowest concentration of the test compound at which there is no visible turbidity (i.e., the first clear well).[10][13]

Phase 3: Bactericidal vs. Bacteriostatic Activity (MBC)

The MIC value indicates growth inhibition but does not distinguish between agents that kill bacteria (bactericidal) and those that merely prevent them from multiplying (bacteriostatic). The Minimum Bactericidal Concentration (MBC) test determines the lowest concentration of an agent required to kill ≥99.9% of the initial bacterial inoculum.[14][15][16]

Protocol: MBC Determination
  • Subculturing from MIC Plate:

    • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.

    • Aseptically take a small, fixed volume (e.g., 10 µL) from each of these clear wells.

    • Spot-plate this aliquot onto a fresh MHA plate.

  • Incubation and Interpretation:

    • Incubate the MHA plate at 35-37°C for 18-24 hours.

    • Count the number of colonies (CFU) that have grown from each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control.[16][17]

    • Interpretation:

      • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .[14]

      • If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .[14]

Data Presentation and Interpretation

Results should be systematically recorded to allow for clear interpretation and comparison.

Table 1: Hypothetical Antibacterial Screening Results for 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Test OrganismGram StainMethodTest Compound ResultCiprofloxacin (Control)Interpretation
S. aureus ATCC 29213PositiveAgar Well Diffusion22 mm Zone of Inhibition30 mm Zone of InhibitionActive
MIC8 µg/mL0.5 µg/mL-
MBC16 µg/mL1 µg/mLBactericidal (MBC/MIC = 2)
E. coli ATCC 25922NegativeAgar Well Diffusion15 mm Zone of Inhibition35 mm Zone of InhibitionModerately Active
MIC64 µg/mL0.25 µg/mL-
MBC>256 µg/mL0.5 µg/mLBacteriostatic (MBC/MIC > 4)

Interpreting the Results: The MIC value must be compared with established clinical breakpoints to classify a strain as Susceptible (S), Intermediate (I), or Resistant (R).[13] For novel compounds where breakpoints do not exist, the potency is evaluated relative to control antibiotics and other compounds in the same chemical class. The MBC/MIC ratio provides crucial information about the killing dynamics of the compound, which is vital for further drug development.[14]

References

  • Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Asahi, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

  • U.S. Food & Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • ResearchGate. (2015). (PDF) Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. [Link]

  • Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed. [Link]

  • Kumar, R., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Modi, A., & Wasekar, N. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Seukep, A. J., et al. (2022). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 19(6), e202100892. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(6), 1985-1989. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165. [Link]

  • Labmonk. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

  • World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Kumar, A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(9), 10329-10346. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Erhardt, S. A., & He, Y. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), 50902. [Link]

  • Clinical & Laboratory Standards Institute (CLSI). (n.d.). Home. [Link]

  • Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 5(10), e02689. [Link]

  • ResearchGate. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • Jacob, R. (2020). Agar well diffusion assay. YouTube. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • Holder, I. A. (2001). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns, 27(1), 1-2. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

Sources

Application

Application Notes and Protocols for DHODH Inhibition Assay of Quinoline-4-Carboxylic Acid Derivatives

Introduction: Targeting Pyrimidine Biosynthesis in Drug Discovery Dihydroorotate Dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to oro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Pyrimidine Biosynthesis in Drug Discovery

Dihydroorotate Dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is fundamental for the synthesis of nucleotides, which are essential for DNA and RNA replication and cellular proliferation. In rapidly dividing cells, such as cancer cells, the demand for pyrimidines is significantly elevated, making DHODH a compelling therapeutic target.[1] The inhibition of DHODH leads to the depletion of the pyrimidine pool, thereby arresting cell cycle progression and inhibiting cell growth.

Quinoline-4-carboxylic acid derivatives have emerged as a promising class of DHODH inhibitors.[2][3][4][5] These compounds often exhibit potent and selective inhibition of DHODH, making them attractive candidates for the development of novel therapeutics for cancer, autoimmune diseases, and viral infections. This application note provides a comprehensive and detailed protocol for assessing the inhibitory activity of quinoline-4-carboxylic acid derivatives against human DHODH using a robust colorimetric assay.

Principle of the Assay

The enzymatic activity of DHODH is determined by monitoring the reduction of the colorimetric indicator, 2,6-dichloroindophenol (DCIP). In the presence of the enzyme, its substrate dihydroorotate (DHO), and a coenzyme, DHODH catalyzes the oxidation of DHO to orotate. The electrons generated during this reaction are transferred to DCIP, causing its reduction and a subsequent decrease in absorbance at 600 nm. The rate of this decrease in absorbance is directly proportional to the DHODH activity. By measuring the reaction rate in the presence of varying concentrations of the quinoline-4-carboxylic acid derivatives, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50) value of the inhibitor.

Diagram of the DHODH Catalyzed Reaction and DCIP-Coupled Assay

DHODH_Reaction cluster_reaction DHODH Catalysis cluster_assay Colorimetric Detection DHO Dihydroorotate DHODH DHODH (FMN) DHO->DHODH Orotate Orotate DHODH->Orotate CoQH2 Coenzyme QH2 DHODH->CoQH2 e- donor CoQ Coenzyme Q CoQ->DHODH e- acceptor DCIP_ox DCIP (oxidized, blue) CoQH2->DCIP_ox e- transfer DCIP_red DCIP (reduced, colorless) DCIP_ox->DCIP_red Reduction

Caption: The enzymatic reaction of DHODH and the principle of the DCIP colorimetric assay.

Experimental Protocol

Materials and Reagents
  • Recombinant Human DHODH: (e.g., from R&D Systems or OriGene). Ensure the enzyme is stored at -80°C in appropriate aliquots to avoid repeated freeze-thaw cycles.

  • Dihydroorotate (DHO): (e.g., from Sigma-Aldrich). Prepare a stock solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Coenzyme Q10 (CoQ10) or Decylubiquinone: (e.g., from Sigma-Aldrich). Prepare a stock solution in an organic solvent like ethanol or DMSO.

  • 2,6-dichloroindophenol (DCIP): (e.g., from Sigma-Aldrich). Prepare a fresh stock solution in water or buffer for each experiment, as it can be light-sensitive.

  • Tris-HCl buffer: (50 mM, pH 8.0).

  • Triton X-100: (e.g., from Sigma-Aldrich).

  • Quinoline-4-carboxylic acid derivatives: Synthesized or procured.

  • Dimethyl sulfoxide (DMSO): Anhydrous, for dissolving the test compounds.

  • 96-well microplates: Clear, flat-bottom for absorbance measurements.

  • Microplate reader: Capable of measuring absorbance at 600 nm.

Preparation of Solutions
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% (v/v) Triton X-100.

  • DHODH Enzyme Stock Solution: Dilute the recombinant human DHODH to a working concentration (e.g., 30 nM) in the assay buffer. The optimal concentration should be determined empirically by titrating the enzyme to achieve a linear reaction rate for at least 10 minutes.

  • Substrate Solution (DHO): Prepare a 10 mM stock solution of DHO in 50 mM Tris-HCl, pH 8.0. The final concentration in the assay will be 500 µM.

  • Coenzyme Solution (CoQ10): Prepare a 2 mM stock solution of CoQ10 in ethanol. The final concentration in the assay will be 100 µM.

  • Indicator Solution (DCIP): Prepare a 2.4 mM stock solution of DCIP in the assay buffer. The final concentration in the assay will be 120 µM.

  • Test Compound (Quinoline-4-carboxylic acid derivatives) Stock Solutions: Prepare 10 mM stock solutions of the test compounds in 100% DMSO. Due to the generally poor aqueous solubility of quinoline-4-carboxylic acid derivatives, DMSO is the recommended solvent.[6]

Assay Procedure

The following procedure is for a single well in a 96-well plate. All reactions should be performed in triplicate.

  • Compound Pre-incubation:

    • Add 2 µL of the serially diluted quinoline-4-carboxylic acid derivatives or DMSO (for the vehicle control) to the wells of a 96-well plate.

    • Add 98 µL of the DHODH enzyme working solution (containing 15 nM DHODH, 120 µM DCIP, and 100 µM CoQ10 in the assay buffer) to each well.

    • Mix gently by pipetting up and down.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 100 µL of the DHO substrate solution (500 µM final concentration) to each well.

    • Immediately start monitoring the decrease in absorbance at 600 nm using a microplate reader in kinetic mode. Record the absorbance every 30 seconds for 10-15 minutes.

Experimental Controls
  • Positive Control (100% activity): Enzyme + Substrate + DMSO (no inhibitor).

  • Negative Control (0% activity): Substrate + Assay Buffer (no enzyme).

  • Compound Interference Control: Enzyme + Inhibitor (no substrate). This is to check for any direct reduction of DCIP by the test compound.

Data Analysis and Interpretation

  • Calculate the Rate of Reaction:

    • For each well, plot the absorbance at 600 nm against time.

    • Determine the initial linear rate of the reaction (slope) for each concentration of the inhibitor. This is typically the first 5-10 minutes of the reaction. The rate is expressed as the change in absorbance per minute (ΔAbs/min).

  • Calculate the Percentage of Inhibition:

    • Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100

  • Determine the IC50 Value:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) using software such as GraphPad Prism.[7][8][9] The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Example Data Presentation
Quinoline Derivative Conc. (µM)Log [Conc.]Rate (ΔAbs/min)% Inhibition
0 (Vehicle)-0.0500
0.01-2.000.04510
0.1-1.000.03040
10.000.01570
101.000.00590
1002.000.00296

Experimental Workflow Diagram

Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, DHO, DCIP, CoQ10, Buffers) start->prep_reagents prep_compounds Prepare Quinoline-4-Carboxylic Acid Derivatives (Serial Dilutions in DMSO) start->prep_compounds plate_setup Plate Setup (96-well) prep_reagents->plate_setup prep_compounds->plate_setup add_compounds Add Compounds/DMSO to Wells plate_setup->add_compounds add_enzyme_mix Add Enzyme Mix (DHODH, DCIP, CoQ10) add_compounds->add_enzyme_mix pre_incubate Pre-incubate (10 min at RT) add_enzyme_mix->pre_incubate initiate_reaction Initiate Reaction with DHO pre_incubate->initiate_reaction read_absorbance Kinetic Read at 600 nm (10-15 min) initiate_reaction->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis calc_rate Calculate Reaction Rates (ΔAbs/min) data_analysis->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 end End calc_ic50->end

Caption: A step-by-step workflow for the DHODH inhibition assay.

Troubleshooting and Considerations

  • Compound Solubility: Quinoline-4-carboxylic acid derivatives can have limited aqueous solubility. Ensure that the final DMSO concentration in the assay is kept low (typically ≤ 1%) and consistent across all wells to avoid precipitation and non-specific inhibition.[6]

  • DCIP Instability: DCIP is light-sensitive and can degrade over time. Prepare fresh solutions for each experiment and protect them from light.

  • Enzyme Activity: The activity of recombinant DHODH can vary between lots. It is crucial to perform an enzyme titration to determine the optimal concentration for the assay.

  • Assay Interference: Some compounds can directly interact with DCIP, leading to false-positive or false-negative results.[10][11][12][13][14] Running a compound interference control (without the enzyme substrate) is essential to identify such issues.

  • Non-linear Reaction Rates: If the reaction rate is not linear, it may be due to substrate depletion or enzyme instability. Adjust the enzyme or substrate concentration accordingly.

Conclusion

This application note provides a robust and detailed protocol for the determination of the inhibitory activity of quinoline-4-carboxylic acid derivatives against human DHODH. By following this guide, researchers can obtain reliable and reproducible data to advance their drug discovery efforts targeting the de novo pyrimidine biosynthesis pathway. The provided insights into the assay principle, experimental design, data analysis, and troubleshooting will empower scientists to confidently assess the potential of their compounds as DHODH inhibitors.

References

  • GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. (2020).
  • High resolution crystal structure of human dihydroorotate dehydrogenase bound with 4-quinoline carboxylic acid analog. RCSB PDB. (2013). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Common Interferences in Drug Testing. PubMed. (2016).
  • Pyrimidine de novo Biosynthesis. Biology LibreTexts. (2023). Retrieved from [Link]

  • GraphPad. (n.d.). Interpreting nonlinear regression results. Retrieved from [Link]

  • Common Interferences in Drug Testing. bluth bio industries. (n.d.).
  • High resolution crystal structure of human dihydroorotate dehydrogenase bound with 4-quinoline carboxylic acid analog. NCBI. (2012). Retrieved from [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central. (2023).
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • The de novo pyrimidine and purine synthesis pathways.
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In.
  • De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. (2023). Retrieved from [Link]

  • How to calculate IC50. YouTube. (2018). Retrieved from [Link]

  • High resolution crystal structure of human dihydroorotate dehydrogenase bound with 4-quinoline carboxylic acid analog - Summary.
  • Common Interferences in Drug Testing. Semantic Scholar. (n.d.).
  • Primer on Drug Interferences with Test Results.
  • NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE D
  • Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells.
  • Pyrimidine Synthesis. YouTube. (2024). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • How to calculate IC50 for my dose response?
  • Investigating Immunoassay Interferences. myadlm.org. (2022).
  • Principle of colourimetric assay for DHODH activity.
  • SCOPe 2.08: Structural Classification of Proteins — extended. SCOPe. (n.d.). Retrieved from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.

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Method

Application Notes &amp; Protocols for the Evaluation of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

Introduction: Targeting a Critical Metabolic Hub in Disease Rapidly proliferating cells, a hallmark of cancer and pathogenic lymphocyte expansion in autoimmune diseases, exhibit a profound dependency on the de novo synth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Critical Metabolic Hub in Disease

Rapidly proliferating cells, a hallmark of cancer and pathogenic lymphocyte expansion in autoimmune diseases, exhibit a profound dependency on the de novo synthesis of pyrimidine nucleotides.[1][2] These nucleotides are the essential building blocks for DNA and RNA, making their synthesis pathway a critical and druggable vulnerability.[2][3] Dihydroorotate dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in this pathway, catalyzing the mitochondrial oxidation of dihydroorotate to orotate.[1][4] Its inhibition leads to pyrimidine starvation, S-phase cell cycle arrest, and ultimately, the suppression of cellular proliferation.[4][5]

The quinoline-4-carboxylic acid scaffold has emerged as a promising pharmacophore for potent and selective DHODH inhibition.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel compounds from this class, using 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid as a representative molecule. The following sections detail the principles and step-by-step protocols for confirming its mechanism of action, from direct enzyme inhibition to cellular effects and downstream signaling consequences.

Part 1: Biochemical Characterization of DHODH Inhibition

The foundational step in validating a new inhibitor is to quantify its direct interaction with the purified target enzyme. This is typically achieved by measuring the compound's ability to reduce the catalytic activity of recombinant human DHODH (hDHODH) and determining its half-maximal inhibitory concentration (IC50).

Principle of the In Vitro DHODH Activity Assay

The activity of hDHODH can be monitored using a colorimetric assay. The enzyme utilizes coenzyme Q (CoQ) as an electron acceptor during the oxidation of dihydroorotate (DHO). A synthetic acceptor, 2,6-dichloroindophenol (DCIP), can be used as a substitute, which changes from blue (oxidized) to colorless (reduced) upon accepting electrons. The rate of DCIP reduction, measured by the decrease in absorbance at 600 nm, is directly proportional to DHODH activity.[1]

Experimental Workflow: Biochemical IC50 Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_reagent Prepare Reagent Stocks (Inhibitor, hDHODH, Substrates) prep_dilute Create Serial Dilution of Inhibitor in DMSO prep_reagent->prep_dilute dispense_inhibitor Dispense Inhibitor Dilutions and DMSO Control to Plate prep_dilute->dispense_inhibitor add_enzyme Add hDHODH Enzyme Solution to Wells dispense_inhibitor->add_enzyme pre_incubate Pre-incubate at RT (15 min) add_enzyme->pre_incubate initiate_rxn Initiate Reaction with Substrate Mix (DHO, DCIP) pre_incubate->initiate_rxn measure_abs Measure Absorbance at 600 nm (Kinetic Read, 10-15 min) initiate_rxn->measure_abs calc_rate Calculate Initial Velocity (V₀) for each Concentration measure_abs->calc_rate plot_curve Plot % Inhibition vs. log[Inhibitor] and Fit to Determine IC50 calc_rate->plot_curve

Caption: Workflow for determining the biochemical IC50 of a DHODH inhibitor.

Protocol 1: In Vitro hDHODH Inhibition Assay

Materials:

  • Recombinant human DHODH (N-terminal truncated, His-tagged)

  • 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Substrates: Dihydroorotic acid (DHO), 2,6-dichloroindophenol (DCIP), Decylubiquinone (CoQD)

  • DMSO (Anhydrous)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 600 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid in DMSO. Perform a serial dilution (e.g., 10-point, 3-fold) in DMSO to create a range of concentrations for testing.

  • Assay Plate Setup:

    • To appropriate wells of a 96-well plate, add 2 µL of each inhibitor dilution.

    • For control wells, add 2 µL of DMSO (0% inhibition) and 2 µL of a known potent inhibitor like Brequinar (100% inhibition).

  • Enzyme Addition: Add 98 µL of hDHODH enzyme solution (e.g., final concentration of 5 nM in Assay Buffer) to each well.

  • Pre-incubation: Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate master mix containing DHO (e.g., 200 µM), DCIP (e.g., 120 µM), and CoQD (e.g., 100 µM) in Assay Buffer. Add 100 µL of this master mix to each well to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve.

    • Normalize the rates to the DMSO control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

CompoundTargetReported IC50 (nM)
Brequinar (Reference)Human DHODH~1.8 - 10[4][6]
Teriflunomide (Reference)Human DHODH~388[6]
8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid Human DHODHTo be determined
H-006 (A related quinoline derivative)Human DHODH3.8[7]

Part 2: Cellular Activity and On-Target Validation

Demonstrating potent enzyme inhibition is the first step. The subsequent critical phase is to confirm that this activity translates into a desired biological effect in a cellular context and to validate that this effect is specifically due to the inhibition of DHODH.

Protocol 2.1: Cell Proliferation Assay

Principle: DHODH inhibition depletes pyrimidine pools, leading to cell cycle arrest and a reduction in cell proliferation.[4] This can be quantified using various methods, such as ATP measurement (CellTiter-Glo) or protein staining (Sulforhodamine B). This protocol determines the half-maximal effective concentration (EC50).

Procedure:

  • Cell Seeding: Seed cancer cells known to be dependent on de novo pyrimidine synthesis (e.g., HL-60 leukemia, A-375 melanoma, T-47D breast cancer) into 96-well plates at an appropriate density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with a serial dilution of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid for 72-96 hours.[9]

  • Viability Measurement: Assess cell viability using a preferred method (e.g., CellTiter-Glo Luminescence Assay).

  • Data Analysis: Normalize the results to vehicle-treated control cells and plot cell viability against the logarithm of inhibitor concentration to calculate the EC50 value.

Protocol 2.2: On-Target Validation via Nucleotide Rescue

Principle: If the anti-proliferative effect of the compound is due to DHODH inhibition, it should be reversible by supplying cells with downstream products of the pyrimidine synthesis pathway, such as orotic acid or uridine.[1][7] This bypasses the enzymatic block and "rescues" the cells.

Rescue Experiment Logic

DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme DHO->DHODH Orotate Orotate (Product) DHODH->Orotate Pyrimidines Pyrimidines (UTP, CTP) Orotate->Pyrimidines Proliferation Cell Proliferation Pyrimidines->Proliferation Inhibitor 8-Ethyl-2-(2-methylphenyl) quinoline-4-carboxylic acid Inhibitor->DHODH Rescue Exogenous Uridine or Orotic Acid Rescue->Pyrimidines Bypasses DHODH

Caption: Logic of the nucleotide rescue experiment to confirm on-target DHODH inhibition.

Procedure:

  • Experiment Setup: Seed cells as in the proliferation assay.

  • Co-treatment: Treat cells with three conditions:

    • Vehicle (DMSO) control.

    • Inhibitor at a concentration of ~3x its EC50.

    • Inhibitor (~3x EC50) co-treated with a high concentration of uridine (e.g., 100-200 µM) or orotic acid (e.g., 1 mM).[1]

  • Incubation & Analysis: Incubate for 72-96 hours and measure cell viability.

  • Interpretation: A significant restoration of cell viability in the co-treatment group compared to the inhibitor-only group confirms that the compound's anti-proliferative activity is on-target.

Part 3: Downstream Mechanisms and Therapeutic Implications

Recent research has unveiled that the impact of DHODH inhibition extends beyond simple cytostasis, creating a complex interplay with the host immune system. These downstream effects can be exploited for powerful combination therapies.

Immunomodulatory Effects of DHODH Inhibition

Inhibition of DHODH has been shown to trigger a cascade of events that enhance the immunogenicity of cancer cells.[10] Key reported mechanisms include:

  • Mitochondrial Stress and mtDNA Release: DHODH inhibition can induce mitochondrial oxidative stress, leading to the release of mitochondrial DNA (mtDNA) into the cytoplasm.[10]

  • STING Pathway Activation: Cytosolic mtDNA acts as a damage-associated molecular pattern (DAMP) that activates the cGAS-STING innate immune signaling pathway.[10]

  • Pyroptosis and Ferroptosis: This can trigger inflammatory cell death pathways like GSDME-mediated pyroptosis and ferroptosis, which release further immunogenic signals.[10]

  • Enhanced Antigen Presentation: DHODH inhibition upregulates the antigen processing and presentation (APP) machinery, leading to increased surface expression of MHC-I molecules on cancer cells, making them more visible to cytotoxic T lymphocytes.[11][12]

These effects collectively can transform an immunologically "cold" tumor microenvironment into a "hot" one, thereby sensitizing it to immune checkpoint blockade (ICB) therapies.[11][13]

Signaling Pathway: From DHODH Inhibition to Immune Activation

Inhibitor DHODH Inhibitor DHODH DHODH Inhibitor->DHODH MitoStress Mitochondrial Oxidative Stress Inhibitor->MitoStress Pyrimidine Pyrimidine Pool Depletion MHC Upregulation of MHC-I & Antigen Presentation Pyrimidine->MHC Indirect Effect mtDNA mtDNA Release to Cytosol MitoStress->mtDNA STING cGAS-STING Activation mtDNA->STING Pyroptosis GSDME-Mediated Pyroptosis STING->Pyroptosis Immune Enhanced NK & T-Cell Mediated Killing Pyroptosis->Immune MHC->Immune

Caption: Downstream signaling cascade initiated by DHODH inhibition in cancer cells.

Protocol 3: Conceptual Framework for In Vivo Efficacy Studies

Principle: To assess the therapeutic potential in a living system, the inhibitor is tested in an animal model, typically a mouse xenograft or syngeneic tumor model.

Key Considerations for In Vivo Studies:

  • Model Selection:

    • Xenograft Model: Human cancer cells (e.g., A549, HT-29) implanted in immunocompromised mice to assess direct anti-tumor activity.[1][8]

    • Syngeneic Model: Murine cancer cells (e.g., B16F10 melanoma) implanted in immunocompetent mice to evaluate both direct anti-tumor effects and interactions with the immune system.[10][11] This model is essential for testing combinations with immunotherapy.

  • Pharmacokinetics (PK) and Formulation: Determine the compound's bioavailability, half-life, and optimal dosing route (e.g., oral, intraperitoneal) to ensure adequate tumor exposure.[4]

  • Dosing Strategy:

    • Monotherapy: Evaluate the effect of the inhibitor as a single agent on tumor growth inhibition.

    • Combination Therapy: For syngeneic models, investigate the synergy with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4). The timing and sequence of administration are critical; pre-treatment with the DHODH inhibitor before starting immunotherapy may yield superior results.[11][13]

  • Endpoint Analysis:

    • Monitor tumor volume and animal body weight.

Conclusion

The protocols and conceptual frameworks outlined in this document provide a rigorous, multi-faceted approach to characterizing novel DHODH inhibitors of the quinoline-4-carboxylic acid class. By systematically progressing from biochemical validation and cellular on-target confirmation to the exploration of advanced immunomodulatory mechanisms, researchers can build a comprehensive data package. This structured evaluation is essential for identifying promising lead candidates like 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid and advancing them toward preclinical and clinical development for cancer and autoimmune diseases.

References

  • Title: DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife Source: eLife URL: [Link]

  • Title: Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - NIH Source: National Institutes of Health URL: [Link]

  • Title: Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PubMed Central Source: PubMed Central URL: [Link]

  • Title: Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth | ACS Chemical Biology Source: ACS Publications URL: [Link]

  • Title: DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation Source: eLife URL: [Link]

  • Title: DHODH expression in a panel of cell lines and their sensitivity to... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH Source: National Institutes of Health URL: [Link]

  • Title: Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay Source: Wiley Online Library URL: [Link]

  • Title: DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PubMed Source: PubMed URL: [Link]

  • Title: Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and Source: Physical Chemistry Research URL: [Link]

  • Title: (PDF) 2-(4-Methylphenyl)quinoline-4-carboxylic acid - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Identifying Mechanisms of Resistance to DHODH Inhibition in Cancer - ASH Publications Source: ASH Publications URL: [Link]

  • Title: Use of human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors in Autoimmune Diseases and New Perspectives in Cancer Therapy - PubMed Source: PubMed URL: [Link]

  • Title: Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate Source: ResearchGate URL: [Link]

  • Title: DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia | Blood Advances - ASH Publications Source: ASH Publications URL: [Link]

  • Title: 26-28 - AUTOIMMUNE AND CHRONIC INFLAMMATORY DISEASES - Pharmaceutical Market Europe Source: Pharmaceutical Market Europe URL: [Link]

Sources

Application

Anti-inflammatory properties of 2-aryl-quinoline-4-carboxylic acids

An Application Guide to Investigating the Anti-inflammatory Properties of 2-Aryl-Quinoline-4-Carboxylic Acids For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Inflam...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Investigating the Anti-inflammatory Properties of 2-Aryl-Quinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Inflammation Research

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but can lead to chronic and debilitating diseases when dysregulated. The nuclear factor-kappa B (NF-κB) family of transcription factors serves as a master regulator of inflammatory responses, making it a prime target for therapeutic intervention.[1][2] In the ongoing search for novel anti-inflammatory agents, heterocyclic compounds have emerged as a promising resource. Among these, the quinoline nucleus is a privileged scaffold, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5]

This guide focuses specifically on the 2-aryl-quinoline-4-carboxylic acid subclass. These molecules have garnered significant interest due to their synthetic accessibility and potential to modulate key inflammatory pathways.[3][5] As a Senior Application Scientist, this document is designed to provide you not just with protocols, but with the underlying scientific rationale, enabling you to design, execute, and interpret experiments with confidence. We will explore the mechanistic basis of their anti-inflammatory action and provide detailed, self-validating protocols for their evaluation, from initial in vitro screening to preliminary in vivo validation.

Part 1: Mechanistic Insights - Targeting the Engines of Inflammation

Understanding the mechanism of action is critical for rational drug design. 2-Aryl-quinoline-4-carboxylic acids are believed to exert their anti-inflammatory effects through multiple mechanisms, primarily centered on the inhibition of the NF-κB signaling pathway and the modulation of pro-inflammatory enzymes like cyclooxygenases (COX).

Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB pathway is a critical driver of inflammatory gene expression.[6] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. Once in the nucleus, it binds to DNA and activates the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes.

Several quinoline-based molecules have been shown to inhibit this pathway.[1][2] Studies suggest that 2-aryl-quinoline-4-carboxylic acids may interfere with the nuclear translocation of NF-κB or inhibit its binding to DNA, effectively shutting down the inflammatory gene expression program.[1]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Pro-inflammatory Stimulus (e.g., TNF-α) TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB_cyto p65/p50 (NF-κB) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc p65/p50 (NF-κB) NFkB_cyto->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) DNA->Genes Transcription Inhibitor 2-Aryl-Quinoline- 4-Carboxylic Acid Inhibitor->NFkB_nuc Inhibits Nuclear Translocation/DNA Binding Screening_Workflow Start Compound Library (2-Aryl-Quinoline-4-Carboxylic Acids) InVitro Primary In Vitro Screening Start->InVitro Assay1 Protein Denaturation Inhibition Assay InVitro->Assay1 Assay2 RBC Membrane Stabilization Assay InVitro->Assay2 Assay3 COX Enzyme Inhibition Assay InVitro->Assay3 Analysis1 Data Analysis (Calculate IC50) Assay1->Analysis1 Assay2->Analysis1 Assay3->Analysis1 Decision Identify Lead Compounds Analysis1->Decision InVivo Secondary In Vivo Validation Decision->InVivo Promising Activity Model Carrageenan-Induced Paw Edema Model InVivo->Model Analysis2 Data Analysis (% Inhibition) Model->Analysis2 End Validated Lead Compound Analysis2->End

Caption: A phased workflow for screening anti-inflammatory compounds.

In Vitro Screening Protocols

In vitro models provide a rapid and cost-effective method for the initial assessment of anti-inflammatory activity. [7][8]

  • Principle: Denaturation of proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis. [9]This assay measures the ability of a test compound to prevent the heat-induced denaturation of bovine serum albumin (BSA), using diclofenac sodium as a standard.

  • Methodology:

    • Prepare test solutions of 2-aryl-quinoline-4-carboxylic acid derivatives at various concentrations (e.g., 10-500 µg/mL) in a suitable solvent (e.g., DMSO, ensuring final concentration does not affect the assay).

    • The reaction mixture will consist of 0.2 mL of the test solution and 2.8 mL of 1% aqueous BSA solution.

    • A control group consists of 0.2 mL of the vehicle and 2.8 mL of 1% BSA solution. The standard group uses diclofenac sodium.

    • Adjust the pH of all mixtures to 6.8 using 1N HCl.

    • Incubate all samples at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.

    • After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = 100 × [1 - (Absorbance of Test / Absorbance of Control)]

  • Self-Validation: The inclusion of a vehicle control establishes the baseline denaturation, while the positive control (diclofenac sodium) confirms the assay is responsive to known anti-inflammatory agents.

  • Principle: The RBC membrane is structurally analogous to the lysosomal membrane. [10]Stabilization of the RBC membrane against heat-induced hemolysis can be extrapolated to predict the stabilization of lysosomal membranes, preventing the release of pro-inflammatory enzymes and mediators. [10]* Methodology:

    • Prepare a 10% (v/v) suspension of fresh rat red blood cells in sterile isotonic saline (0.85% NaCl in phosphate buffer, pH 7.4).

    • The reaction mixture (2 mL total volume) contains 1 mL of the 10% RBC suspension and 1 mL of the test compound solution at various concentrations.

    • For the control, use 1 mL of vehicle instead of the test solution.

    • Incubate all samples in a water bath at 56°C for 30 minutes.

    • Cool the tubes under running tap water and centrifuge at 2500 rpm for 5 minutes.

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

    • Calculate the percentage of membrane stabilization (inhibition of hemolysis) using the formula: % Inhibition = 100 × [1 - (Absorbance of Test / Absorbance of Control)]

  • Data Presentation: The results from these in vitro assays are typically expressed as IC₅₀ values (the concentration required to achieve 50% inhibition), which allows for quantitative comparison between different compounds.

CompoundAlbumin Denaturation IC₅₀ (µg/mL)RBC Membrane Stabilization IC₅₀ (µg/mL)
Derivative A 75.4120.2
Derivative B 52.188.7
Derivative C 110.8155.4
Diclofenac 45.670.1
In Vivo Validation Protocol

Compounds that demonstrate significant activity in vitro should be advanced to in vivo models to confirm their efficacy in a complex biological system.

  • Principle: This is the most widely used model for evaluating acute inflammation. [10][11]The subcutaneous injection of carrageenan into a rat's paw induces a biphasic inflammatory response. The first phase involves the release of histamine and serotonin, while the second, more prolonged phase (after the first hour) is associated with the production of prostaglandins and other mediators, which can be inhibited by NSAIDs. [10]* Methodology:

    • Animal Acclimatization: Use healthy Wistar rats (150-200g), acclimatized for at least one week with free access to food and water.

    • Grouping: Divide animals into groups (n=6):

      • Group I (Control): Receives the vehicle only.

      • Group II (Standard): Receives a standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).

      • Group III, IV, etc. (Test): Receive the test compounds at different doses.

    • Dosing: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

    • Inflammation Induction: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the left hind paw of each rat.

    • Measurement: Measure the paw volume immediately after carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

    • Calculation:

      • Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the volume at that time point.

      • Calculate the percentage inhibition of edema using the formula: % Inhibition = 100 × [1 - (Edema in Test Group / Edema in Control Group)]

  • Self-Validation: The vehicle control group establishes the maximum inflammatory response, while the standard drug group validates the model's sensitivity to known anti-inflammatory agents. This ensures that any observed effect in the test groups is due to the compound's activity.

InVivo_Workflow Start Acclimatize Wistar Rats Grouping Allocate Animals to Groups (Control, Standard, Test) Start->Grouping Dosing Administer Vehicle, Standard, or Test Compound (1 hr prior) Grouping->Dosing Induction Induce Inflammation: Inject 0.1 mL Carrageenan Dosing->Induction Measurement Measure Paw Volume with Plethysmometer (at 0, 1, 2, 3, 4 hours) Induction->Measurement Calculation Calculate Edema Volume & Percentage Inhibition Measurement->Calculation Analysis Statistical Analysis (e.g., ANOVA) Calculation->Analysis End Determine In Vivo Efficacy Analysis->End

Caption: Workflow for the Carrageenan-Induced Paw Edema model.

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3 hours
Vehicle Control -0%
Derivative B 5035.2%
Derivative B 10051.8%
Indomethacin 1062.5%

Part 3: Synthesis Overview

The synthesis of 2-aryl-quinoline-4-carboxylic acids is often achieved through established chemical reactions, with the Pfitzinger reaction being a particularly powerful and efficient method. [12][13]

Protocol 4: General Pfitzinger Synthesis
  • Principle: This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group (like an acetophenone derivative) in the presence of a strong base to yield the corresponding quinoline-4-carboxylic acid. [12]* General Procedure:

    • Dissolve isatin in an aqueous solution of potassium hydroxide (or sodium hydroxide) with gentle warming.

    • Add the appropriate aryl methyl ketone (e.g., acetophenone) to the solution.

    • Reflux the mixture for several hours (reaction progress can be monitored by Thin Layer Chromatography).

    • After cooling, dilute the reaction mixture with water and filter to remove any unreacted ketone.

    • Acidify the filtrate with an acid (e.g., acetic acid or dilute HCl) to precipitate the 2-aryl-quinoline-4-carboxylic acid product.

    • Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol. [3]

Conclusion

The 2-aryl-quinoline-4-carboxylic acid scaffold represents a valuable starting point for the development of novel anti-inflammatory therapeutics. By employing a systematic approach that combines mechanistic understanding with robust, multi-tiered experimental validation, researchers can effectively identify and characterize promising lead candidates. The protocols and workflows detailed in this guide provide a comprehensive framework for this endeavor, emphasizing scientific rigor and self-validating methodologies to ensure the generation of reliable and reproducible data.

References

  • Title: Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an - International Journal of Chemical and Physical Sciences Source: International Journal of Chemical and Physical Sciences URL: [Link]

  • Title: Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism Source: ACS Omega URL: [Link]

  • Title: In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats Source: Beni-Suef University Journal of Basic and Applied Sciences URL: [Link]

  • Title: In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents Source: Frontiers in Chemistry URL: [Link]

  • Title: Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential Source: MDPI URL: [Link]

  • Title: Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... Source: ResearchGate URL: [Link]

  • Title: In vitro and In vivo Models for Anti-inflammation: An Evaluative Review Source: INNOSC Theranostics and Pharmacological Sciences URL: [Link]

  • Title: Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors Source: Frontiers in Chemistry URL: [Link]

  • Title: Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors Source: PubMed URL: [Link]

  • Title: A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway Source: National Institutes of Health (NIH) URL: [Link]

  • Title: In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams Source: Public Health and Toxicology URL: [Link]

  • Title: In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors Source: PubMed URL: [Link]

  • Title: Anti-Inflammatory Screen Source: Institute for In Vitro Sciences, Inc. URL: [Link]

  • Title: A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway Source: ResearchGate URL: [Link]

  • Title: In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Source: Wiley Online Library URL: [Link]

  • Title: Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted... Source: Royal Society of Chemistry URL: [Link]

  • Title: A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway Source: PubMed URL: [Link]

  • Title: Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis Source: MDPI URL: [Link]

  • Title: AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review) Source: ResearchGate URL: [Link]

Sources

Method

Application Notes and Protocols for the Pharmacokinetic Profiling of Substituted Quinoline-4-Carboxylic Acids

Introduction: The Critical Role of Pharmacokinetics in Quinoline-4-Carboxylic Acid Drug Development Substituted quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of num...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Pharmacokinetics in Quinoline-4-Carboxylic Acid Drug Development

Substituted quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The journey of a promising quinoline-4-carboxylic acid derivative from a laboratory hit to a clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic profile. Pharmacokinetics (PK), the study of how an organism affects a drug, governs the concentration of the compound at its site of action and, consequently, its efficacy and potential for toxicity.

This comprehensive guide provides a detailed framework for the pharmacokinetic profiling of novel substituted quinoline-4-carboxylic acids. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices. By integrating in vitro assays, in vivo studies, and robust bioanalytical methods, this guide aims to empower researchers to generate high-quality, interpretable data to drive informed decision-making in their drug discovery programs.

I. Foundational Physicochemical and In Vitro ADME Profiling

Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to identify potential liabilities and guide the optimization of lead compounds.[4] These assays provide critical insights into a compound's behavior before advancing to more resource-intensive in vivo studies.

A. Rationale for In Vitro ADME Screening

The primary goal of in vitro ADME screening is to build a preliminary profile of a compound's pharmacokinetic characteristics. This allows for the early identification of potential issues such as poor absorption, rapid metabolism, or extensive plasma protein binding, which can hinder the development of an effective drug. By understanding these properties, medicinal chemists can make targeted structural modifications to improve the compound's overall profile.

B. Experimental Workflow for In Vitro ADME Profiling

The following diagram illustrates a typical workflow for the in vitro ADME profiling of substituted quinoline-4-carboxylic acids.

Caption: Workflow for in vitro ADME profiling.

Protocol 1: Aqueous Solubility Assessment

Rationale: Poor aqueous solubility is a common challenge for quinoline derivatives and can limit oral absorption.[5][6] This assay determines the thermodynamic solubility of a compound in a physiologically relevant buffer.

Materials:

  • Test compound (substituted quinoline-4-carboxylic acid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well filter plates (0.45 µm)

  • 96-well collection plates

  • LC-MS/MS system

Procedure:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Add an excess of the test compound (from the stock solution) to PBS (pH 7.4) in a 96-well plate to achieve a final concentration of 200 µM.

  • Seal the plate and shake at room temperature for 24 hours to reach equilibrium.

  • Filter the samples through a 0.45 µm filter plate into a clean collection plate.

  • Dilute the filtrate with an appropriate solvent (e.g., acetonitrile/water) containing an internal standard.

  • Quantify the concentration of the dissolved compound using a validated LC-MS/MS method.

Data Interpretation: Compounds are classified based on their solubility:

  • High Solubility: > 100 µM

  • Moderate Solubility: 10 - 100 µM

  • Low Solubility: < 10 µM

Protocol 2: Caco-2 Permeability Assay

Rationale: The Caco-2 cell monolayer is a well-established in vitro model of the human intestinal epithelium and is used to predict the oral absorption of drugs.[7][8] This assay measures the rate of transport of a compound across the cell monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Prepare dosing solutions of the test and control compounds in HBSS buffer (typically at 10 µM).[9]

  • For A-B transport, add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.[10]

  • For B-A transport, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • At the end of the experiment, collect samples from both donor and receiver chambers.

  • Analyze the concentration of the compound in all samples by LC-MS/MS.

Data Calculation and Interpretation: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of permeation

  • A is the surface area of the membrane

  • C0 is the initial concentration in the donor chamber

The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B)

Papp (A-B) x 10⁻⁶ cm/sPermeability Classification
> 10High
1 - 10Moderate
< 1Low

An efflux ratio > 2 suggests that the compound is a substrate for active efflux transporters.

Protocol 3: Metabolic Stability in Liver Microsomes

Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes play a crucial role in the biotransformation of many drugs.[4][11] The microsomal stability assay provides an in vitro measure of a compound's susceptibility to phase I metabolism, allowing for the calculation of intrinsic clearance.[12][13] For quinoline, CYP2A6 and CYP2E1 have been identified as key metabolizing enzymes.[14][15]

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound and control compounds (e.g., verapamil for high clearance, warfarin for low clearance)

  • Acetonitrile (ice-cold)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.[16]

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction and precipitate proteins.[12]

  • Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

Data Calculation and Interpretation:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

In Vitro t½ (min)Metabolic Stability Classification
> 30High
10 - 30Moderate
< 10Low

Protocol 4: Plasma Protein Binding

Rationale: The extent of binding to plasma proteins influences the distribution and clearance of a drug, as only the unbound fraction is pharmacologically active.[17][18] Equilibrium dialysis is the gold standard method for determining the fraction of a compound bound to plasma proteins.[15]

Materials:

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Dialysis membrane (e.g., 12-14 kDa MWCO)

  • Pooled human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound

  • LC-MS/MS system

Procedure:

  • Spike the test compound into plasma at a final concentration of typically 1-2 µM.[15]

  • Add the plasma containing the compound to one chamber of the dialysis unit and PBS to the other chamber.[15]

  • Incubate the dialysis unit at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • At the end of the incubation, collect samples from both the plasma and buffer chambers.

  • Determine the concentration of the compound in both samples by LC-MS/MS.

Data Calculation and Interpretation:

  • Fraction unbound (fu) = [Concentration in buffer] / [Concentration in plasma]

  • Percentage bound = (1 - fu) * 100

Percentage BoundClassification
< 90%Low to Moderate
90 - 99%High
> 99%Very High

II. In Vivo Pharmacokinetic Studies in Rodents

In vivo studies are essential to understand the complete pharmacokinetic profile of a compound in a living organism, integrating the processes of absorption, distribution, metabolism, and excretion.[19]

A. Rationale and Study Design

The primary objective of a preliminary in vivo PK study is to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability. This information is crucial for designing subsequent efficacy and toxicology studies. A typical study design involves administering the compound to rodents (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes.

B. Experimental Workflow for In Vivo PK Studies

Caption: Workflow for in vivo pharmacokinetic studies.

Protocol 5: In Vivo Pharmacokinetic Study in Rats

Rationale: This protocol outlines a standard procedure for determining the pharmacokinetic profile of a substituted quinoline-4-carboxylic acid in rats following IV and PO administration.

Materials:

  • Male Wistar or Sprague-Dawley rats (with jugular vein cannulation for IV studies)

  • Test compound

  • Appropriate vehicle for formulation (e.g., saline, PEG400/water)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Formulation and Dose Selection:

    • Develop a suitable formulation to ensure the compound is fully dissolved or uniformly suspended. For poorly soluble quinoline-4-carboxylic acids, strategies such as using co-solvents, surfactants, or particle size reduction may be necessary.[6][20][21]

    • Select appropriate dose levels based on in vitro potency and any available toxicology data. A typical starting dose for a discovery PK study might be 1-5 mg/kg for IV and 5-20 mg/kg for PO administration.[22]

  • Animal Dosing:

    • Acclimatize animals for at least 3 days before the study.

    • Fast animals overnight before dosing.

    • Administer the compound via IV bolus through the jugular vein cannula or by oral gavage.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

Data Analysis and Interpretation:

  • Analyze plasma samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.

  • Key parameters to be determined include:

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t½): The time required for the drug concentration to decrease by half.

    • Area under the curve (AUC): The integral of the drug concentration-time curve, which reflects the total drug exposure.

    • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches the systemic circulation. Calculated as: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

III. Bioanalytical Method Development and Validation using LC-MS/MS

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study, ensuring the accuracy and reliability of the concentration data.

A. Rationale for LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[12]

B. Key Steps in Method Development
  • Mass Spectrometer Tuning: Optimize the MS parameters (e.g., ionization mode, collision energy) to achieve the best signal for the analyte and a suitable internal standard.

  • Chromatographic Separation: Develop a chromatographic method (typically reversed-phase HPLC or UHPLC) to separate the analyte from endogenous matrix components.

  • Sample Preparation: Develop a sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences and concentrate the analyte.[11] Protein precipitation with acetonitrile is a common starting point due to its simplicity and effectiveness.

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for parameters such as selectivity, accuracy, precision, recovery, matrix effect, and stability.[21][22]

Protocol 6: LC-MS/MS Bioanalytical Method Validation for a Substituted Quinoline-4-Carboxylic Acid in Rat Plasma

Rationale: This protocol describes the validation of a bioanalytical method for the quantification of a novel quinoline-4-carboxylic acid derivative in rat plasma, following FDA guidelines.[21][22]

Procedure:

  • Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous components interfere with the detection of the analyte or internal standard.

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the analyte into blank plasma. The curve should cover the expected concentration range in the study samples.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to assess the accuracy (% bias) and precision (% coefficient of variation). Acceptance criteria are typically ±15% (±20% at the lower limit of quantification).

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

  • Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.

IV. Conclusion and Future Directions

A comprehensive understanding of the pharmacokinetic properties of substituted quinoline-4-carboxylic acids is indispensable for their successful development as therapeutic agents. The integrated approach of in vitro ADME screening, in vivo pharmacokinetic studies, and robust bioanalytical method validation described in this guide provides a solid framework for generating the critical data needed to advance promising compounds through the drug discovery pipeline. By carefully considering the physicochemical properties and metabolic pathways of this important class of molecules, researchers can design and execute studies that yield clear, actionable insights, ultimately accelerating the delivery of new and effective medicines to patients.

V. References

  • Patel, D. B., Vekariya, R. H., Patel, K. D., Prajapati, N. P., Vasava, M. S., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]

  • Vandenbossche, G., Van der Mey, M., Vermeulen, N. P., & Donné-Op den Kelder, G. M. (1998). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 19(6), 1033–1039. Retrieved from [Link]

  • Kappe, C. O., & Murphree, S. S. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(13), 2455–2462. Retrieved from [Link]

  • Oda, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 13019-13028. Retrieved from [Link]

  • Oda, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Baragana, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(15), 5988-6003. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. Retrieved from [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Larsen, J., et al. (2010). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Drug Metabolism and Disposition, 38(5), 830-839. Retrieved from [Link]

  • Al-Salahi, R., et al. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 25(21), 5035. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • Johnson, K. L., et al. (2008). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry, 80(20), 7799-7808. Retrieved from [Link]

  • Kostiainen, R., & Franssila, S. (2015). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 7(3), 262-286. Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Caco-2 cell line standardization with pharmaceutical requirements and in vitro model suitability for permeability assays. European Journal of Pharmaceutical Sciences, 31(3-4), 125-141. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Howard, M. L., Hill, J. J., Galluppi, G. R., & McLean, M. A. (2010). Plasma Protein Binding in Drug Discovery and Development. Combinatorial Chemistry & High Throughput Screening, 13(2), 170-187. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers in Pharmacology, 15. Retrieved from [Link]

  • Silva, L. F., et al. (2022). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Molecules, 27(19), 6649. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • BioInsights. (2025). From bench to bedside: navigating bioanalytical method development and validation for clinical efficacy and regulatory compliance. Retrieved from [Link]

  • protocols.io. (2025). In-vitro plasma protein binding. Retrieved from [Link]

  • Sharma, P., & Garg, P. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 5(6), 2204-2214. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Lowe, P. J., et al. (2009). Use of pharmacokinetic/pharmacodynamic modelling for starting dose selection in first-in-human trials of high-risk biologics. British Journal of Clinical Pharmacology, 68(4), 494-506. Retrieved from [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • Univerzita Karlova. (n.d.). DEVELOPMENT OF AN LC-MS METHOD FOR DETERMINATION OF NEW ANTIMALARIAL DRUGS IN BIOLOGICAL MATRICES. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Analytical Chemistry. (2018). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]

  • ResearchGate. (2015). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]

  • ResearchGate. (2015). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yields in the Doebner Quinoline Synthesis

Welcome to the Technical Support Center for the Doebner quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful reaction fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Doebner quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful reaction for the synthesis of quinoline-4-carboxylic acids. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this classic transformation and achieve higher yields and purity.

Introduction to the Doebner Synthesis: A Double-Edged Sword

The Doebner reaction, a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid, is a cornerstone in the synthesis of quinoline-4-carboxylic acids—a scaffold of immense importance in medicinal chemistry.[1] Its operational simplicity as a one-pot synthesis makes it an attractive method. However, the reaction is notoriously sensitive to substrate electronics and reaction conditions, often leading to frustratingly low yields and challenging purifications. This guide will equip you with the knowledge to diagnose and solve common problems encountered at the bench.

Troubleshooting Guide: From Tar-Like Mixtures to Pure Crystals

This section addresses specific issues you may encounter during your Doebner synthesis experiments in a practical question-and-answer format.

Problem 1: My reaction mixture has turned into an intractable tar, and the yield is minimal.

Q: I'm seeing significant formation of a dark, polymeric material in my reaction flask. What's causing this, and how can I prevent it?

A: This is the most common pitfall in the Doebner-von Miller variant, which utilizes α,β-unsaturated carbonyls. The strongly acidic conditions required for the reaction can readily catalyze the polymerization of these starting materials.[2]

Causality and Solutions:

  • Acid-Catalyzed Polymerization: Strong Brønsted acids like sulfuric acid or hydrochloric acid can accelerate the polymerization of the aldehyde or α,β-unsaturated carbonyl compound.

    • Solution 1: Optimize Acid Catalyst: Consider a systematic evaluation of different acid catalysts. While Brønsted acids are traditional, Lewis acids such as tin tetrachloride (SnCl₄), scandium(III) triflate (Sc(OTf)₃), or boron trifluoride etherate (BF₃·OEt₂) can offer milder reaction conditions and may reduce polymerization.[2]

    • Solution 2: Control Reagent Addition: Instead of adding all reagents at once, try a slow, dropwise addition of the aldehyde or pyruvic acid solution to the heated reaction mixture. This maintains a low instantaneous concentration of the polymerizable species.[3]

  • Exothermic Reaction and Overheating: The Doebner reaction can be exothermic, leading to localized overheating that promotes tar formation.

    • Solution: Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. If the reaction is highly exothermic, consider external cooling during the initial phase.[2]

Problem 2: The reaction is sluggish or stalls completely, even with extended reaction times.

Q: My starting materials are consumed very slowly, or the reaction doesn't proceed to completion. What factors could be at play?

A: The electronic nature of the aniline substrate is a primary determinant of reaction success.

Causality and Solutions:

  • Electron-Deficient Anilines: Anilines bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are significantly less nucleophilic. This reduced reactivity can dramatically slow down or even halt the initial condensation with the aldehyde, a crucial step in the reaction cascade.

    • Solution: Employ the Doebner Hydrogen-Transfer Modification: This modified protocol is specifically designed to address the challenge of unreactive anilines. It often utilizes a Lewis acid catalyst like BF₃·THF in a solvent such as acetonitrile (MeCN) and involves a carefully controlled addition of pyruvic acid.[4][5]

Experimental Protocols

Protocol 1: Classical Doebner Synthesis

This protocol provides a general procedure for the classic Doebner reaction.

Materials:

  • Aniline (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Pyruvic acid (1.0 equiv)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the aniline and aldehyde in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • To this mixture, add pyruvic acid.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization or proceed with extraction.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Doebner Hydrogen-Transfer Modification for Electron-Deficient Anilines

This protocol is adapted for challenging substrates and is based on a proven method to improve yields.[4][5]

Materials:

  • Electron-deficient aniline (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Pyruvic acid (0.56 equiv)

  • Boron trifluoride etherate (BF₃·THF) (0.28 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the aniline and aldehyde in acetonitrile, add BF₃·THF.

  • Stir the reaction mixture at 65 °C for 10 minutes.

  • Prepare a separate solution of pyruvic acid in acetonitrile.

  • Add the pyruvic acid solution dropwise to the reaction mixture over 3 hours at 65 °C.

  • Continue to heat the reaction mixture at 65 °C for an additional 21 hours.

  • After cooling to room temperature, perform a standard aqueous workup, including extraction with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Process

Reaction Mechanism

Doebner_Mechanism Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization MichaelAdduct Michael Adduct SchiffBase->MichaelAdduct Enol->MichaelAdduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation Troubleshooting_Workflow start Low Yield in Doebner Synthesis check_tar Is there significant tar/polymer formation? start->check_tar tar_yes Yes check_tar->tar_yes Yes tar_no No check_tar->tar_no No check_aniline Is the aniline electron-deficient? aniline_yes Yes check_aniline->aniline_yes Yes aniline_no No check_aniline->aniline_no No check_completion Is the reaction stalling? general_optimization General Optimization: - Vary Solvent - Screen Catalysts - Adjust Stoichiometry check_completion->general_optimization solution_tar Optimize Catalyst (Lewis Acid) Control Reagent Addition Manage Temperature tar_yes->solution_tar tar_no->check_aniline solution_aniline Use Doebner Hydrogen-Transfer Protocol aniline_yes->solution_aniline aniline_no->check_completion

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What are some common side products in the Doebner reaction besides polymers, and how can I identify them?

A1: Besides polymerization, you may encounter the formation of reduced quinoline species (dihydro- or tetrahydroquinolines) or other heterocyclic byproducts like pyrrol-2-ones.

  • Reduced Quinolines: These arise from the incomplete oxidation of the dihydroquinoline intermediate. The Schiff base formed in the reaction can sometimes act as the oxidizing agent and get reduced in the process. [6] * Identification: In ¹H NMR, you will observe the loss of aromatic signals and the appearance of aliphatic protons in the region of 1.5-4.0 ppm. Mass spectrometry will show a molecular ion peak that is 2 or 4 m/z units higher than the expected product.

  • Pyrrol-2-ones and Furan Derivatives: These can form from side reactions of pyruvic acid.

    • Identification: The structural elucidation of these byproducts often requires a combination of 1D and 2D NMR techniques (like HMBC and HSQC) along with mass spectrometry to piece together the connectivity. [7] Q2: I'm struggling with the purification of my quinoline-4-carboxylic acid. What are the best practices?

A2: Purification can indeed be challenging due to the polar nature of the carboxylic acid and the presence of tarry byproducts.

  • Recrystallization: This is often the most effective method for obtaining highly pure material. Experiment with a range of solvent systems. Common choices include ethanol, acetic acid, or mixtures of polar and non-polar solvents.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate. It's advisable to first pass the crude material through a short plug of silica to remove the bulk of the polymeric material.

  • Steam Distillation: For volatile quinoline products (not the carboxylic acids), steam distillation is a classic and effective method to separate them from non-volatile tars. [2]The product co-distills with water and can be separated from the aqueous distillate. [8] Q3: Should I use a Brønsted acid or a Lewis acid as a catalyst?

A3: The choice of acid catalyst can significantly impact your reaction's success. Here’s a comparative overview:

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids HCl, H₂SO₄, p-TsOHInexpensive, readily available.Can be harsh, often leading to more side reactions like polymerization.
Lewis Acids SnCl₄, Sc(OTf)₃, BF₃·OEt₂, InCl₃Milder reaction conditions, can improve yields with sensitive substrates, essential for the hydrogen-transfer modification. [9][10]More expensive, can be moisture-sensitive, may require anhydrous conditions.

Recommendation: For initial explorations with robust substrates, a Brønsted acid may suffice. However, for electron-deficient anilines or when encountering significant side reactions, switching to a Lewis acid is highly recommended.

References

  • Synthesis of derivatives of quinoline. SciSpace. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Available at: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. Available at: [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating the Doebner-von Miller Reaction

A Senior Application Scientist's Guide to Minimizing Tar Formation and Maximizing Quinoline Yields Welcome to our dedicated technical support center for the Doebner-von Miller reaction. As a cornerstone in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Tar Formation and Maximizing Quinoline Yields

Welcome to our dedicated technical support center for the Doebner-von Miller reaction. As a cornerstone in the synthesis of quinolines, this reaction is invaluable to researchers in pharmaceuticals and materials science. However, its propensity for tar formation can be a significant hurdle, leading to reduced yields and challenging purifications. This guide, structured from extensive field experience and validated literature, provides in-depth troubleshooting strategies and optimized protocols to help you navigate these challenges effectively.

Understanding the Core Problem: The Genesis of Tar

Before delving into troubleshooting, it's crucial to understand the root cause of tar formation in the Doebner-von Miller reaction. The primary culprit is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, acrolein) used as a reactant.[1] Under the strongly acidic conditions required for the reaction, these carbonyl compounds can readily self-condense, forming high molecular weight, insoluble polymeric materials, which we observe as a thick, dark tar.

This side reaction directly competes with the desired quinoline synthesis pathway, consuming starting materials and entrapping the product, thereby significantly lowering the overall yield.

cluster_0 Doebner-von Miller Reaction Pathways Aniline Aniline Quinoline Desired Quinoline Product Aniline->Quinoline Desired Reaction Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Quinoline Desired Reaction Tar Tar/Polymeric Byproducts Carbonyl->Tar Side Reaction: Polymerization Acid_Catalyst Acid Catalyst (Brønsted or Lewis) Acid_Catalyst->Quinoline Acid_Catalyst->Tar

Caption: Competing reaction pathways in the Doebner-von Miller synthesis.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during the Doebner-von Miller reaction in a direct question-and-answer format, providing both the "why" and the "how-to" for each solution.

Q1: My reaction mixture is turning into a thick, dark, unmanageable tar almost immediately. What's happening and how can I prevent this?

A1: Cause and Prevention of Rapid Tar Formation

This is a classic sign of rapid, uncontrolled polymerization of your α,β-unsaturated carbonyl compound. The highly exothermic nature of this polymerization can be self-catalyzing, leading to a runaway reaction. Here’s how to get it under control:

  • Slow and Steady Wins the Race: Gradual Reagent Addition. Instead of adding all your α,β-unsaturated carbonyl at once, add it dropwise to the heated acidic solution of the aniline.[1] This maintains a low instantaneous concentration of the carbonyl, favoring the desired reaction with the aniline over self-polymerization.

  • Tame the Heat: Meticulous Temperature Control. Excessive temperatures accelerate polymerization.[2] Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. If the reaction is highly exothermic, consider initial cooling with an ice bath during the addition of the carbonyl compound.

  • Leverage a Two-Phase System. A highly effective strategy is to employ a biphasic solvent system, such as water/toluene.[3] The aniline hydrochloride resides in the aqueous phase where the reaction occurs, while the α,β-unsaturated carbonyl is dissolved in the organic phase (toluene). This creates a slow, controlled delivery of the carbonyl to the reaction interface, drastically reducing polymerization in the bulk solution.

Q2: My yield is consistently low, even with minimal tar formation. What other factors could be at play?

A2: Optimizing for Higher Yields

Low yields can be multifactorial. Beyond tar formation, consider these critical parameters:

  • The Right Tool for the Job: Catalyst Selection. The choice and concentration of the acid catalyst are paramount. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) can be effective.[1][4] However, excessively harsh acidic conditions can promote side reactions. For sensitive substrates, milder Lewis acids may be preferable.

  • Purity is Paramount: Quality of Starting Materials. The purity of your aniline and α,β-unsaturated carbonyl compound is crucial. Impurities can interfere with the reaction and contribute to byproduct formation. It is highly recommended to use freshly distilled aniline and high-purity carbonyl compounds.

  • Driving to Completion: The Role of the Oxidizing Agent. The final step of the Doebner-von Miller reaction is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If this step is incomplete, your isolated product will be a mixture of the desired quinoline and its dihydro- and even tetrahydro- analogs. Ensure you are using an efficient oxidizing agent in a sufficient stoichiometric amount.

Q3: I've managed to get a decent crude product, but it's contaminated with a significant amount of tarry residue. What's the best way to purify my quinoline?

A3: Effective Purification Strategies

Purifying quinolines from the tarry byproducts of a Doebner-von Miller reaction can be challenging but is certainly achievable with the right techniques:

  • For Volatile Quinolines: Steam Distillation. This is a classic and highly effective method for separating volatile products from non-volatile tars. The crude, neutralized reaction mixture is subjected to steam, and the volatile quinoline co-distills with the water, leaving the tar behind.

  • For Less Volatile Quinolines: Column Chromatography. For quinolines that are not amenable to steam distillation, column chromatography is the method of choice. A useful preliminary step is to filter the crude product through a plug of silica gel to remove the majority of the tar before performing a more careful chromatographic separation.

  • Acid-Base Extraction. An initial workup involving acid-base extraction can significantly clean up your crude product. After neutralizing the reaction mixture, the basic quinoline product can be extracted into an organic solvent. Washing the organic layer can help remove some of the more polar byproducts.

Data-Driven Optimization: A Comparative Look at Reaction Parameters

The following tables provide a summary of how different reaction parameters can influence the outcome of your Doebner-von Miller synthesis.

Table 1: Effect of Acid Catalyst on Quinoline Synthesis

CatalystTypeTypical ConditionsAdvantagesDisadvantages
HCl BrønstedAqueous solution, refluxReadily available, effective for many substratesCan be harsh, may promote tarring with sensitive substrates
H₂SO₄ BrønstedConcentrated, often with an oxidantStrong acid, can drive reactions to completionHighly corrosive, strong dehydrating agent, can lead to charring
p-TsOH BrønstedOrganic solvent, refluxSolid, easier to handle than mineral acidsMay be less effective for deactivated anilines
ZnCl₂ LewisOften used with HCl, refluxCan improve yields and reduce tar formationHygroscopic, requires anhydrous conditions for best results
SnCl₄ LewisAnhydrous organic solventPotent Lewis acid, can catalyze difficult reactionsHighly moisture-sensitive, corrosive
Sc(OTf)₃ LewisMild conditions, organic solventHighly active, can be used in catalytic amountsExpensive

Note: The optimal catalyst and conditions are highly substrate-dependent and require empirical optimization.

Table 2: Common Oxidizing Agents in the Doebner-von Miller Reaction

Oxidizing AgentTypical UseAdvantagesDisadvantages
Nitrobenzene Often used as both oxidant and solventEffective, high-boilingToxic, can be difficult to remove
Arsenic Acid Historically usedEffectiveHighly toxic, environmental concerns
Air/Oxygen "Green" alternativeReadily available, environmentally benignCan be slow, may require a catalyst
Iodine Catalytic amountsEffective, can also act as a Lewis acid catalystCan be expensive, potential for halogenated byproducts
Schiff base intermediate In-situ formationNo external oxidant neededReaction must be self-oxidizing

Experimental Protocols: From Reaction to Purification

The following protocols provide detailed, step-by-step methodologies for key aspects of the Doebner-von Miller reaction, with a focus on minimizing tar formation.

Protocol 1: Synthesis of 2-Methylquinoline using a Two-Phase System

This protocol is an adaptation designed to minimize the polymerization of crotonaldehyde.

Materials:

  • Aniline (freshly distilled)

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Sodium Hydroxide (NaOH) solution (concentrated)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Slow Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography.[3]

Protocol 2: Purification of a Volatile Quinoline by Steam Distillation

This protocol is ideal for purifying products like 2-methylquinoline from non-volatile tar.

Materials:

  • Crude, neutralized Doebner-von Miller reaction mixture

  • Steam source (or a large flask with boiling water)

  • Distillation apparatus (distilling head, condenser, receiving flask)

  • Separatory funnel

  • Organic solvent (e.g., chloroform or dichloromethane)

  • Anhydrous drying agent (e.g., Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a steam distillation apparatus. The flask containing the crude reaction mixture should be large enough to accommodate the mixture and the condensed steam.

  • Distillation: Introduce steam into the flask containing the crude mixture. The volatile quinoline will co-distill with the water.

  • Collection: Collect the distillate, which will appear as a cloudy or two-phase mixture in the receiving flask.

  • Extraction: Once the distillation is complete, transfer the distillate to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., chloroform) to recover the quinoline.[1]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the purified quinoline.[1]

Visualizing the Workflow: A Troubleshooting Logic Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in the Doebner-von Miller reaction.

cluster_workflow Doebner-von Miller Troubleshooting Workflow Start Start Reaction Check_Tar Significant Tar Formation? Start->Check_Tar Low_Yield Low Yield? Check_Tar->Low_Yield No Slow_Addition Implement Slow Addition of Carbonyl Check_Tar->Slow_Addition Yes Purification_Issue Purification Difficulty? Low_Yield->Purification_Issue No Optimize_Catalyst Optimize Acid Catalyst (Type and Concentration) Low_Yield->Optimize_Catalyst Yes Success Successful Synthesis Purification_Issue->Success No Steam_Distill Use Steam Distillation (for volatile products) Purification_Issue->Steam_Distill Yes Temp_Control Optimize Temperature (Lower if necessary) Slow_Addition->Temp_Control Two_Phase Use Biphasic System (e.g., Water/Toluene) Temp_Control->Two_Phase Two_Phase->Start Check_Purity Verify Reagent Purity Optimize_Catalyst->Check_Purity Check_Oxidant Ensure Sufficient and Effective Oxidant Check_Purity->Check_Oxidant Check_Oxidant->Start Column_Chrom Perform Column Chromatography Steam_Distill->Column_Chrom Column_Chrom->Success

Caption: A logical workflow for troubleshooting common issues.

Concluding Remarks and Safety First

The Doebner-von Miller reaction, while powerful, requires careful attention to detail to suppress the pervasive issue of tar formation. By implementing the strategies outlined in this guide—controlling reaction kinetics through slow addition and temperature management, optimizing your catalytic system, and employing robust purification techniques—you can significantly improve your yields and obtain cleaner products.

A Note on Safety: The Doebner-von Miller reaction involves the use of strong acids and potentially toxic and volatile organic compounds.[1] Always conduct this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be mindful that the reaction can be exothermic, and take necessary precautions to control the temperature.[2]

References

  • Wikipedia. (2023). Doebner–Miller reaction. [Link]

  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]

  • Asadi, S., et al. (2013). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676. [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. [Link]

  • Chemistry LibreTexts. (2022). 5.5D: Step-by-Step Procedures for Steam Distillation. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. [Link]

  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]

  • ResearchGate. (2018). Doebner–von Miller reaction catalyzed by mesoporous polymeric solid acid: an efficient route to produce 1,10-phenanthroline. [Link]

  • ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

  • ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

  • ResearchGate. (2020). How to perform Doebner-MIller Synthesis without oxidizing agent?. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Quinoline-4-Carboxylic Acids

Welcome to the technical support guide for the synthesis of quinoline-4-carboxylic acids. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this impor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of quinoline-4-carboxylic acids. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Quinoline-4-carboxylic acids are crucial scaffolds in medicinal chemistry, but their synthesis can be hampered by side reactions, most notably decarboxylation, which can significantly reduce yields and complicate purification.

This guide provides in-depth, experience-driven advice to help you troubleshoot common issues and optimize your reaction conditions. We will delve into the causality behind experimental choices, offering not just protocols but a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: Preventing Decarboxylation

Unwanted decarboxylation is a frequent challenge in quinoline-4-carboxylic acid synthesis, leading to the formation of the corresponding quinoline byproduct and a lower yield of the desired acid. This section addresses common scenarios and provides actionable solutions.

Problem 1: Low or no yield of quinoline-4-carboxylic acid, with the decarboxylated quinoline detected as the major byproduct.

  • Potential Cause A: Excessive Reaction Temperature. Many classic quinoline syntheses, such as the Doebner and Pfitzinger reactions, require heat to proceed. However, there is a fine balance. While sufficient thermal energy is needed to overcome the activation barrier for the cyclization step, excessive heat can promote the thermodynamically favorable, yet undesired, decarboxylation pathway.

    • Scientific Rationale: The mechanism of thermal decarboxylation often involves the formation of a stabilized carbanion or a concerted pericyclic elimination, both of which are accelerated at higher temperatures. The stability of the quinoline aromatic system provides a strong driving force for the loss of CO2.

    • Solution:

      • Precise Temperature Control: Instead of relying on solvent reflux temperature alone, use a temperature-controlled reaction vessel (e.g., an oil bath with a contact thermometer or a jacketed reactor).

      • Optimization Study: If decarboxylation is suspected, perform a temperature optimization study. For a Doebner-type reaction, for instance, it has been shown that the reaction should be carried out at or above 65 °C, but significantly higher temperatures may lead to decomposition of reactants like pyruvic acid and promote side reactions[1][2]. Start at the lower end of the recommended temperature range for the specific reaction and incrementally increase it, monitoring the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.

      • Gradual Addition of Reagents: For reactions involving thermally sensitive reagents like pyruvic acid, a slow, dropwise addition to the heated reaction mixture can help maintain a low instantaneous concentration, thus suppressing decomposition and side reactions that might be favored at high temperatures[1][2].

  • Potential Cause B: Harsh pH Conditions (Strongly Acidic or Basic). Both the Doebner (acid-catalyzed) and Pfitzinger (base-catalyzed) reactions operate under pH extremes. While necessary for catalysis, overly harsh conditions can facilitate decarboxylation, especially when coupled with elevated temperatures.

    • Scientific Rationale: In the Pfitzinger reaction, which uses a strong base like KOH, the basic conditions are necessary to hydrolyze the isatin precursor. However, prolonged exposure to strong base at high temperatures can promote other side reactions[3]. In acidic conditions, protonation of the quinoline ring can activate the molecule towards certain side reactions.

    • Solution:

      • Catalyst Screening: In the Doebner reaction, screen different Lewis or Brønsted acids. While strong acids are often used, a milder catalyst might provide a better outcome. For example, BF3·THF has been shown to be an effective catalyst[1][2].

      • Control of Base Concentration in Pfitzinger Synthesis: Use the stoichiometric amount of base required for the initial hydrolysis of isatin. Excess base can lead to unwanted side reactions. The reaction is typically run in an alcoholic KOH solution[4][5][6].

      • Work-up Procedure: Upon completion of the reaction, neutralize the mixture carefully. For the Pfitzinger reaction, the product is often the potassium salt. It's crucial to cool the aqueous layer before acidifying to precipitate the carboxylic acid product, as this minimizes exposure of the product to harsh pH at elevated temperatures[4].

Problem 2: The desired quinoline-4-carboxylic acid is formed but is lost during work-up or purification.

  • Potential Cause: Instability of the Product Under Purification Conditions. While the solid, crystalline quinoline-4-carboxylic acid is generally stable, it can be susceptible to decarboxylation in solution, especially when heated or exposed to certain chromatographic conditions.

    • Scientific Rationale: The thermal stability of the final product, a covalent organic framework containing quinoline-4-carboxylic acid, has been shown to be high (stable up to 420 °C)[7]. This suggests that decarboxylation is more likely to occur during the synthesis in solution rather than being an intrinsic instability of the isolated product. However, prolonged heating in solution during purification should still be avoided.

    • Solution:

      • Avoid High-Temperature Recrystallization: If recrystallization is necessary, use the minimum amount of heat required to dissolve the product and cool the solution promptly. Screen for solvent systems that allow for crystallization at lower temperatures.

      • Careful pH Adjustment during Extraction: During aqueous work-up, avoid strongly acidic or basic conditions for extended periods. Neutralize the solution promptly after extraction.

      • Alternative Purification Methods: If decarboxylation is observed during column chromatography on silica or alumina, consider alternative methods like precipitation or crystallization. If chromatography is unavoidable, use a neutral stationary phase or buffer the eluent.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best to avoid decarboxylation from the outset?

A1: The choice of synthesis depends on the available starting materials and the desired substitution pattern. However, here are some strategic considerations:

  • The Doebner reaction can be optimized to minimize side reactions. A modified "Doebner hydrogen-transfer reaction" has been developed that works well even for anilines with electron-withdrawing groups, which traditionally give low yields[1]. Key optimizations include using BF3·THF as a catalyst in acetonitrile and the dropwise addition of pyruvic acid at a controlled temperature of ≥65 °C to suppress decomposition[1][2].

  • The Pfitzinger reaction is robust but its harsh basic conditions can be problematic for sensitive substrates[3]. If your starting materials are stable under these conditions, it can be a very effective method[5][6].

  • The Combes quinoline synthesis , which involves the acid-catalyzed cyclization of an enamine intermediate from an aniline and a β-diketone, is another option. The use of dehydrating agents like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can be more effective than sulfuric acid[8].

Q2: My starting aniline has an electron-withdrawing group, and I'm getting very low yields. Is decarboxylation the only issue?

A2: Not necessarily. Anilines with electron-withdrawing groups are less nucleophilic, which can slow down the initial steps of the reaction, such as imine or enamine formation. This can lead to the decomposition of other starting materials, like pyruvic acid, before the desired reaction can occur. In such cases, the reaction may require more forcing conditions, which in turn can promote decarboxylation. A recently developed Doebner hydrogen-transfer reaction protocol is specifically designed to address the challenge of using anilines with electron-withdrawing groups, often providing good yields where conventional methods fail[1].

Q3: Can I use a protecting group strategy to prevent decarboxylation?

A3: While not a direct prevention of decarboxylation of the final product, protecting groups can be used on other parts of the molecule to avoid harsh reaction conditions that might lead to side reactions. For instance, if a particular functional group on your aniline or ketone is sensitive to the strong acid or base used in the reaction, protecting it can allow the reaction to proceed under milder conditions, indirectly reducing the likelihood of decarboxylation[3].

Key Synthesis Pathways and Mechanistic Insights

To effectively troubleshoot, it is essential to understand the reaction mechanisms. Below are simplified diagrams for the Doebner and Pfitzinger reactions.

Doebner Reaction Workflow

Doebner_Reaction Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Condensation Aldehyde Aldehyde Aldehyde->SchiffBase Condensation PyruvicAcid Pyruvic Acid Cyclization Intramolecular Cyclization PyruvicAcid->Cyclization Michael Addition & Cyclization Enamine Enamine Intermediate SchiffBase->Enamine Tautomerization Enamine->Cyclization Michael Addition & Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Product Quinoline-4-Carboxylic Acid Oxidation->Product Aromatization Decarboxylation Decarboxylation (Side Reaction) Product->Decarboxylation Heat / Harsh pH Byproduct Quinoline Decarboxylation->Byproduct

Caption: Simplified workflow of the Doebner reaction.

Pfitzinger Reaction Workflow

Pfitzinger_Reaction Isatin Isatin KetoAcid Isatinic Acid Salt (Keto-acid) Isatin->KetoAcid Hydrolysis Base Base (e.g., KOH) Base->KetoAcid Hydrolysis Enamine Enamine Intermediate KetoAcid->Enamine Condensation & Tautomerization Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Enamine Condensation & Tautomerization Cyclization Intramolecular Cyclization Enamine->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Quinoline-4-Carboxylic Acid Dehydration->Product Aromatization Decarboxylation Decarboxylation (Side Reaction) Product->Decarboxylation Heat / Harsh pH Byproduct Quinoline Decarboxylation->Byproduct

Caption: Simplified workflow of the Pfitzinger reaction.

Summary of Optimized Reaction Conditions

The following table summarizes recommended starting conditions for the Doebner and Pfitzinger reactions to minimize decarboxylation. Note that these are starting points and may require further optimization depending on the specific substrates used.

ParameterDoebner Reaction (Optimized)Pfitzinger Reaction (Conventional)
Catalyst BF3·THF or BF3·Et2O[1][2]KOH or NaOH[4][5]
Solvent Acetonitrile (MeCN)[1][2]Ethanol/Water[4]
Temperature ≥65 °C (precise control is key)[1][2]Reflux (approx. 79 °C for ethanol)[4]
Key Considerations Dropwise addition of pyruvic acid to suppress decomposition and impurities[1][2].Use stoichiometric base; avoid excess. Acidify carefully during work-up at low temperature[4].
Substrate Scope Broad, including anilines with electron-withdrawing groups[1].Good for base-stable substrates. Sensitive functional groups may not be tolerated[3].

References

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Available at: [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Royal Society of Chemistry. Available at: [Link]

  • Combes quinoline synthesis. Wikipedia. Available at: [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]

  • Pfitzinger reaction. Wikipedia. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Aryl-Quinoline-4-Carboxylic Acids

Welcome to the technical support center for the purification of 2-aryl-quinoline-4-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-aryl-quinoline-4-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity materials from synthetic routes like the Pfitzinger or Doebner reactions. Here, we address common issues through a practical, question-and-answer-based format, grounded in established chemical principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

This section tackles high-level questions to guide your initial purification strategy.

Q1: I have a crude solid product from my Pfitzinger/Doebner reaction. What is the very first purification step I should take?

A: The first and most critical step is typically an acid-base workup. Your target compound is a carboxylic acid, making it acidic, while many common impurities and unreacted starting materials (like anilines) are either basic or neutral. This chemical difference is a powerful purification tool.

The general process involves dissolving your crude material in a suitable organic solvent and extracting it with an aqueous base (e.g., NaHCO₃ or NaOH solution). Your acidic product will deprotonate to form a water-soluble carboxylate salt, which moves into the aqueous layer. Neutral and basic impurities will remain in the organic layer. After separating the layers, you can re-acidify the aqueous layer with an acid like HCl to a pH of ~1-2, causing your purified 2-aryl-quinoline-4-carboxylic acid to precipitate out as a solid.[1][2] This solid can then be collected by filtration.

Q2: How do I choose between recrystallization and column chromatography for final purification?

A: The choice depends on the nature of the impurities and the required purity level.

  • Recrystallization is the preferred method if your product is the major component (>90%) and the impurities have different solubility profiles. It is highly efficient for removing small amounts of structurally similar side-products and baseline impurities. Ethanol is a commonly reported and effective solvent for recrystallizing these compounds.[3][4][5]

  • Column Chromatography is necessary when recrystallization fails to remove impurities, especially if they have very similar solubility to your product or if your product is contaminated with multiple, significant byproducts. It offers superior separation power but is more time-consuming and solvent-intensive. A common mobile phase is a mixture of petroleum ether and ethyl acetate.[1]

A good rule of thumb is to always attempt recrystallization first. If Thin Layer Chromatography (TLC) or a preliminary ¹H NMR of the recrystallized material still shows significant impurities, then proceed to column chromatography.

Q3: My 2-aryl-quinoline-4-carboxylic acid has very poor solubility in common organic solvents. How can I purify it effectively?

A: This is a common characteristic of this class of compounds due to their rigid, planar structure and hydrogen bonding capabilities.

  • For Recrystallization: You may need to use more polar, high-boiling point solvents like acetic acid, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), often in a mixture with water or an alcohol to modulate solubility. Be cautious, as removing these high-boiling solvents can be difficult.

  • For Column Chromatography: Poor solubility can cause the compound to precipitate on the column, ruining the separation. To mitigate this, you can:

    • Add a small percentage of a highly polar solvent (like methanol) or an acid (like acetic acid) to your mobile phase. The acid helps keep your compound protonated and reduces streaking on the silica gel.

    • Use a stronger adsorbent or a different stationary phase (e.g., alumina or reverse-phase C18 silica).

    • Load the sample onto the column by dissolving it in a minimal amount of a strong solvent (like DMF or DCM/MeOH) and adsorbing it onto a small amount of silica gel. After evaporating the solvent, this "dry loading" method prevents solubility issues at the start of the run.

Q4: How can I reliably assess the purity of my final product?

A: A combination of techniques is essential for a trustworthy assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of detecting trace impurities. Purity levels of >95% are often reported using this method.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any residual starting materials, solvents, or byproducts. The absence of unexpected signals is a strong indicator of purity.[1]

  • Liquid Chromatography-Mass Spectrometry (LCMS): This confirms the molecular weight of your compound and can help identify the mass of any impurities detected.[1]

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. A broad or depressed melting point suggests the presence of impurities.[3][4]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during purification experiments.

Problem: After the initial acid-precipitation workup, my yield is extremely low.

Potential Cause Explanation & Solution
Incomplete Precipitation The pH of the aqueous layer was not low enough. 2-Aryl-quinoline-4-carboxylic acids require a strongly acidic environment (pH 1-2) to fully protonate and precipitate. Solution: Monitor the pH with pH paper or a meter while adding acid (e.g., 1M HCl). Continue adding acid until the pH no longer drops and precipitation appears complete.[1]
Product is somewhat soluble in acidic water While generally insoluble, some analogs may have slight aqueous solubility, especially if the volume is large. Solution: After precipitation, cool the mixture in an ice bath for 30-60 minutes to maximize recovery. If yields are still low, consider extracting the acidic aqueous solution with an organic solvent like ethyl acetate or dichloromethane to recover any dissolved product.
Incomplete Extraction into Aqueous Base The product was not fully extracted from the initial organic layer. This can happen if the aqueous base was not concentrated enough or if insufficient mixing occurred. Solution: Use a slightly more concentrated base (e.g., 5-10% NaOH) and ensure vigorous mixing in the separatory funnel. Perform the basic extraction two or three times to ensure complete transfer of the carboxylate salt into the aqueous phase.

Problem: My recrystallization attempt failed. The product either oiled out, didn't dissolve, or the recovery was poor.

Potential Cause Explanation & Solution
Incorrect Solvent Choice The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Solution: Perform a solvent screen. Place a few milligrams of your crude product in several test tubes and add a small amount of different solvents (see table below). Heat the ones that don't dissolve at room temperature. A good solvent will dissolve the material upon heating and form crystals upon cooling.
Product "Oiled Out" The solution was saturated above the melting point of your compound, or significant low-melting impurities are present. Solution: Add more hot solvent until the oil dissolves completely. Alternatively, try a lower-boiling point solvent system. If impurities are the cause, the oil may contain them; try to decant the hot solution away from the oil before cooling. A pre-purification step via chromatography may be necessary.
Poor Recovery Too much solvent was used, or the solution was not cooled sufficiently. Solution: If crystals have formed, cool the mother liquor further in an ice bath. If too much solvent was used, carefully evaporate some of it and attempt to recrystallize again. Always use the minimum amount of hot solvent required to fully dissolve the solid.
No Crystals Form The solution is supersaturated, or nucleation is slow. Solution: Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a "seed crystal" from a previous successful batch. If all else fails, slowly add a non-solvent (a liquid in which your compound is insoluble but is miscible with your recrystallization solvent) to the solution until it becomes slightly turbid, then allow it to cool slowly.
Table 1: Recommended Solvents for Recrystallization Screening
SolventBoiling Point (°C)PolarityComments
Ethanol 78Polar ProticA very common and effective choice for this class of compounds.[3][5]
Acetic Acid 118Polar ProticExcellent for poorly soluble compounds, but can be difficult to remove completely.
Ethyl Acetate 77Polar AproticGood for compounds of intermediate polarity. Often used in a mixture with hexanes.
DMF/Water >150Polar AproticA strong solvent system for highly insoluble compounds. Crystals are induced by the slow addition of water.
Dioxane/Water >100Polar AproticSimilar to DMF/Water, a powerful solvent system for challenging recrystallizations.

Problem: My final product has a persistent yellow or brown color.

A: This is often due to highly conjugated, colored byproducts formed during the condensation reaction.

  • Solution 1: Activated Charcoal Treatment. During recrystallization, after your product has fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal, then allow the clear filtrate to cool and crystallize.

  • Solution 2: Column Chromatography. If charcoal treatment is ineffective, the colored impurities are likely too similar in structure to your product. Column chromatography will be required for their removal.[1]

Section 3: Standardized Protocols

Protocol 1: General Acid-Base Purification Workflow
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous NaHCO₃ solution (3 x volume of organic layer). Combine the aqueous layers.

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl with stirring until the pH is between 1 and 2. A precipitate should form.[1]

  • Isolation: Continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a cold non-polar solvent (like hexanes) to aid in drying.[1]

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Optimized Recrystallization from Ethanol
  • Solvent Addition: Place the crude, dried solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol, just enough to create a slurry.

  • Heating: Heat the mixture to reflux with stirring. The solid should begin to dissolve.

  • Achieve Dissolution: Continue adding ethanol dropwise via a pipette until the solid just completely dissolves. Avoid adding a large excess.

  • Cooling (Step 1): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.

  • Cooling (Step 2): Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Visual Guides & Workflows

Purification Strategy Workflow

G crude Crude Product (from synthesis) workup Protocol 1: Acid-Base Workup crude->workup purity_check Purity Assessment (TLC, ¹H NMR) workup->purity_check decision Is Purity >95%? purity_check->decision recryst Protocol 2: Recrystallization decision->recryst No final_product Final Pure Product (Confirm Purity) decision->final_product  Yes recryst->purity_check Re-assess chrom Column Chromatography recryst->chrom If fails chrom->final_product

Caption: General purification workflow for 2-aryl-quinoline-4-carboxylic acids.

Troubleshooting Recrystallization

G start Recrystallization Fails q1 What is the issue? start->q1 a1 Product 'oiled out' q1->a1 Oily a2 No crystals formed q1->a2 No Solid a3 Recovery is very low q1->a3 Low Yield s1 Add more hot solvent or switch to a lower-boiling solvent. a1->s1 s2 1. Scratch flask wall 2. Add seed crystal 3. Add non-solvent a2->s2 s3 1. Cool mother liquor longer 2. Evaporate some solvent and re-cool a3->s3

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism . ACS Omega. [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism . National Institutes of Health (NIH). [Link]

  • Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer Properties . International Journal of Chemical and Physical Sciences. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives . MDPI. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review . ResearchGate. [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants . MDPI. [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Acid-Base Extraction . Chemistry LibreTexts. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives . National Institutes of Health (NIH). [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Byproduct Formation in the Synthesis of Quinoline Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting protocols for one of the most persistent challenges in heterocyclic chemistry: byproduct formation. Quinolines are foundational scaffolds in medicinal chemistry, but their synthesis is often plagued by side reactions that can complicate purification and significantly reduce yields.

This document moves beyond simple procedural lists to explain the causality behind common issues, empowering you to make informed decisions in your experimental design. We will explore the mechanistic origins of byproducts in classical quinoline syntheses and provide actionable strategies to mitigate them, ensuring the integrity and efficiency of your work.

Section 1: Troubleshooting Guide for Common Quinoline Syntheses

This section addresses specific, frequently encountered problems in a question-and-answer format, focusing on the most utilized named reactions for quinoline synthesis.

The Skraup Synthesis

The Skraup synthesis, which condenses an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene, is powerful but notoriously aggressive.[1][2]

Q1: My Skraup reaction is extremely vigorous, almost uncontrollable, and the final product is a low-yield, tarry black substance. What is happening and how can I fix it?

A1: This is the most common issue with the Skraup synthesis. The violent exotherm and subsequent tar formation are mechanistically linked.[3][4]

  • Causality: The root cause is the aggressive acid-catalyzed dehydration of glycerol into acrolein.[5][6] This reaction is highly exothermic. Once formed, the highly reactive acrolein can undergo rapid, acid-catalyzed polymerization before it has a chance to react with the aniline in the desired Michael addition pathway. This polymerization is what produces the intractable tar.

  • Troubleshooting & Solutions:

    • Use a Reaction Moderator: The most critical adjustment is to add a moderator to gentle the reaction pace. Ferrous sulfate (FeSO₄) is the standard choice as it smooths the exothermic profile.[4][7] Boric acid can also be effective.[4]

    • Controlled Reagent Addition: Never add all reagents at once. A typical, controlled procedure involves placing the aniline, nitrobenzene, ferrous sulfate, and glycerol in the flask first.[4] The concentrated sulfuric acid should then be added slowly, with efficient external cooling (e.g., an ice bath) and vigorous stirring to dissipate localized heat.

    • Gradual Heating: Apply heat cautiously only to initiate the reaction. Once the exotherm begins (often indicated by spontaneous boiling), the external heat source should be removed immediately.[4] The reaction will sustain itself.

Q2: After workup of my Skraup synthesis, I have a significant amount of unreacted nitrobenzene. How can I improve the efficiency of the oxidation step and simplify purification?

A2: Incomplete oxidation of the 1,2-dihydroquinoline intermediate is a common problem, leaving you with a difficult separation.

  • Causality: The oxidation step requires elevated temperatures to proceed efficiently. If the reaction temperature drops too quickly after the initial exotherm, or if the reaction time is insufficient, the oxidation will be incomplete. Nitrobenzene is a traditional but sometimes sluggish oxidant.[8]

  • Troubleshooting & Solutions:

    • Ensure Reaction Completion: After the main exotherm subsides, it is crucial to heat the mixture to reflux for several hours to drive all steps, including the final oxidation, to completion.[3]

    • Alternative Oxidizing Agents: While nitrobenzene also serves as a solvent, other oxidizing agents like arsenic pentoxide (As₂O₅) or ferric salts can be used, though they come with their own handling and disposal considerations.[8][9] For many applications, optimizing the conditions with nitrobenzene is preferable.

    • Purification Strategy: The classic and most effective method to separate the quinoline product from both tar and residual nitrobenzene is steam distillation from the basified reaction mixture.[3] The volatile quinoline and nitrobenzene will co-distill, leaving the non-volatile tar behind. The quinoline can then be separated from the nitrobenzene in the distillate via extraction after acidification.

The Doebner-von Miller (DVM) Synthesis

This modification of the Skraup reaction uses α,β-unsaturated aldehydes or ketones (or precursors that form them in situ) instead of glycerol.[6][10]

Q1: My Doebner-von Miller reaction with aniline and crotonaldehyde is producing a large amount of polymeric material and a low yield of the target 2-methylquinoline. What is the cause?

A1: Similar to the Skraup synthesis, the primary culprit is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound.[11]

  • Causality: Under strong acid conditions (like concentrated HCl), crotonaldehyde readily polymerizes. This competitive side reaction consumes the carbonyl partner before it can effectively undergo the desired conjugate addition with aniline.

  • Troubleshooting & Solutions:

    • In Situ Generation of the Carbonyl: A highly effective strategy is to generate the α,β-unsaturated carbonyl in situ from a more stable precursor. For example, acetaldehyde can be added slowly to the acidic aniline solution at low temperatures.[11] It will undergo an aldol condensation to form crotonaldehyde in a controlled manner, allowing it to be trapped by the aniline as it forms, thus minimizing polymerization.

    • Temperature Control: Maintain a low temperature (e.g., using an ice bath) during the addition of the aldehyde precursor. This slows the rate of both the desired reaction and the undesired polymerization, but it disproportionately suppresses the latter.[11]

    • Catalyst Choice: While strong Brønsted acids are common, Lewis acids like zinc chloride (ZnCl₂) can also effectively catalyze the reaction, sometimes with a cleaner profile.[11]

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or β-ketoester.[12][13]

Q1: I am attempting a Friedländer synthesis with 2-aminobenzophenone and an unsymmetrical ketone (e.g., 2-butanone), but I'm getting a mixture of two regioisomeric quinoline products. How can I control the regioselectivity?

A1: This is a classic and critical challenge in the Friedländer synthesis.[14] The formation of regioisomers stems from the ability of the unsymmetrical ketone to form two different enolates.

  • Causality: The reaction proceeds through an initial condensation to form an enamine or imine, followed by cyclization. With an unsymmetrical ketone, cyclization can occur from either side of the carbonyl group, leading to different substitution patterns on the newly formed pyridine ring. The reaction conditions (acidic vs. basic catalysis) dictate the pathway and thus the product ratio.

  • Troubleshooting & Solutions:

    • Catalyst Selection is Key: The choice of catalyst is the most powerful tool for controlling regioselectivity.

      • Lewis Acid Catalysis: Certain Lewis acids show remarkable selectivity. For instance, Indium(III) triflate (In(OTf)₃) has been reported to be highly effective in selectively promoting the formation of the desired Friedländer product over other isomers.[15]

      • Base Catalysis: Strong bases like potassium tert-butoxide (KOtBu) favor the formation of the thermodynamic enolate, which can lead to a different major regioisomer compared to acid-catalyzed conditions.[12]

    • Modify the Carbonyl Component: Introducing a directing group, such as a phosphoryl group on one of the α-carbons of the ketone, can force the reaction to proceed with a specific regiochemistry.[12]

    • Solvent-Free and Alternative Media: Performing the reaction under solvent-free conditions by heating the reactants with a catalyst, or using media like ionic liquids, has been shown to improve regioselectivity in some cases.[12][14]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the Conrad-Limpach and Knorr quinoline syntheses, and how can I favor one over the other?

A1: Both syntheses start from an aniline and a β-ketoester (e.g., ethyl acetoacetate), but the reaction temperature is the critical determinant of the final product.[16][17]

  • Conrad-Limpach Synthesis: This pathway is favored under high-temperature conditions (typically >140°C). It involves the initial formation of an enamine intermediate, which then undergoes thermal cyclization to yield a 4-hydroxyquinoline .[16][18]

  • Knorr Synthesis: This pathway is favored at lower temperatures (typically <100°C). It proceeds through an initial anilide intermediate, which then cyclizes under acidic conditions to form a 2-hydroxyquinoline .[17]

  • Control: To favor the Conrad-Limpach product, run the reaction in a high-boiling inert solvent like mineral oil or diphenyl ether at temperatures around 250°C.[16][19] For the Knorr product, conduct the initial condensation at or below room temperature before inducing cyclization with a strong acid like H₂SO₄.

Q2: How do electron-donating or electron-withdrawing substituents on the starting aniline affect the propensity for byproduct formation?

A2: Substituents on the aniline ring significantly impact its nucleophilicity and the electron density of the aromatic ring, which in turn affects the rates of desired and undesired reactions.

  • Electron-Donating Groups (EDGs) (-OCH₃, -CH₃): These groups increase the nucleophilicity of the amine, which can accelerate the initial desired Michael addition or condensation step. This can often lead to cleaner reactions and higher yields by outcompeting side reactions like carbonyl polymerization.

  • Electron-Withdrawing Groups (EWGs) (-NO₂, -CF₃): These groups decrease the amine's nucleophilicity, slowing down the initial condensation. This can allow side reactions of the carbonyl partner to become more prominent. Furthermore, in acid-catalyzed cyclization steps (like in the Skraup or Combes syntheses), the deactivated aromatic ring is less susceptible to electrophilic attack, requiring harsher conditions (higher temperatures, stronger acids), which invariably promotes tar and byproduct formation.[8]

Q3: Are there general strategies to purify quinoline derivatives from complex reaction mixtures?

A3: Yes, a multi-step approach is often necessary.

  • Aqueous Workup: A primary acid-base extraction is invaluable. After the reaction, quenching with water and basifying the solution will deprotonate any protonated quinoline, allowing it to be extracted into an organic solvent (e.g., dichloromethane, ethyl acetate). Unreacted anilines will also be extracted. Acidic byproducts and some tars may remain in the aqueous layer.

  • Steam Distillation: As mentioned for the Skraup synthesis, this is highly effective for separating volatile quinolines from non-volatile polymeric tars.[3]

  • Column Chromatography: This is the most common final purification step. Silica gel is standard, using a gradient of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is an excellent way to obtain highly pure material.

Section 3: Data Summary & Comparison

The following table provides a comparative overview of the discussed synthesis methods to aid in experimental design.

Synthesis MethodKey ReactantsTypical ConditionsCommon ByproductsPrimary Mitigation Strategy
Skraup Aniline, Glycerol, H₂SO₄, OxidantHighly Exothermic, 100-150°CTars, Polymers, Unreacted OxidantUse of a moderator (e.g., FeSO₄), controlled reagent addition.[4][7]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylStrong Acid (HCl), HeatTars from carbonyl polymerizationIn situ generation of the carbonyl component at low temperature.[11]
Combes Aniline, β-DiketoneStrong Acid (H₂SO₄, PPA), HeatRegioisomers (with unsymm. diketones)Judicious choice of acid catalyst and temperature control.[8][10]
Friedländer 2-Aminoaryl Ketone, α-Methylene CarbonylAcid or Base Catalysis, HeatRegioisomers, Aldol self-condensation productsCatalyst selection (e.g., In(OTf)₃) is critical for selectivity.[12][15]
Conrad-Limpach Aniline, β-KetoesterHigh Temperature (140-250°C)Knorr product (2-hydroxyquinoline)Strict temperature control; >140°C favors Conrad-Limpach.[16][17]

Section 4: Visual Guides & Workflows

Diagrams generated using Graphviz to illustrate key concepts.

General Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Analysis & Solution cluster_2 Validation start Start Synthesis issue Observe Issue (e.g., Tar, Low Yield, Isomers) start->issue identify Identify Synthesis Method (Skraup, DVM, etc.) issue->identify consult Consult Specific Guide (Q&A Section) identify->consult solution Implement Solution (e.g., Add Moderator, Change Catalyst, Control Temperature) consult->solution analyze Analyze Results (TLC, NMR, GC-MS) solution->analyze analyze->issue Failure end Pure Product analyze->end Success

Caption: A general workflow for troubleshooting byproduct formation.

Byproduct Pathway: Tar Formation in Skraup Synthesis

G Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct (β-Anilinopropionaldehyde) Acrolein->Michael_Adduct Michael Addition Tar Undesired Byproduct: Tar / Polymer Acrolein->Tar Acid-Catalyzed Polymerization Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization -H₂O Quinoline Desired Product: Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Competing pathways of acrolein in the Skraup synthesis.

Regioselectivity Issue in Friedländer Synthesis

G cluster_reactants Reactants cluster_products Potential Products AminoKetone 2-Aminoaryl Ketone Condensation Condensation & Cyclization AminoKetone->Condensation UnsymmKetone Unsymmetrical Ketone (e.g., 2-Butanone) UnsymmKetone->Condensation ProductA Regioisomer A ProductB Regioisomer B Condensation->ProductA Pathway 1 (e.g., Kinetic Enolate) Condensation->ProductB Pathway 2 (e.g., Thermodynamic Enolate)

Caption: Regioselectivity challenge in the Friedländer synthesis.

Section 5: Key Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates the use of ferrous sulfate to control the reaction's vigor.[4]

  • Setup: In a large (e.g., 1 L) round-bottom flask equipped with a reflux condenser and a dropping funnel, place aniline (e.g., 0.25 mol), nitrobenzene (e.g., 0.28 mol), ferrous sulfate heptahydrate (FeSO₄·7H₂O) (e.g., 10 g), and anhydrous glycerol (e.g., 0.85 mol).

  • Acid Addition: Cool the flask in an ice-water bath. With vigorous stirring, add concentrated sulfuric acid (e.g., 100 mL) dropwise from the dropping funnel at a rate that keeps the internal temperature below 120°C.

  • Reaction: After the acid addition is complete, remove the ice bath. Heat the mixture gently with a heating mantle. As soon as the reaction begins to boil spontaneously, remove the heat source. The reaction will proceed exothermically.

  • Completion: Once the vigorous reaction subsides, return the heating mantle and heat the mixture to reflux for 3-4 hours to ensure the reaction goes to completion.

  • Workup: Allow the mixture to cool. Carefully pour it into a large beaker containing 2 L of cold water. Make the solution strongly alkaline by slowly adding concentrated sodium hydroxide solution with cooling.

  • Purification: Set up for steam distillation. Steam distill the mixture until no more organic material is collected. The distillate will contain quinoline and unreacted nitrobenzene. Separate the quinoline via extraction as described in the FAQ section.

Protocol 2: Selective Friedländer Synthesis Using a Lewis Acid Catalyst

This protocol is a general guide for using a selective catalyst to address regioselectivity.[15]

  • Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (e.g., 1.0 mmol), the carbonyl compound with an active methylene group (e.g., 1.2 mmol), and the Lewis acid catalyst (e.g., In(OTf)₃, 5 mol%).

  • Solvent Conditions: Depending on the specific literature procedure, either add a suitable solvent (e.g., toluene, 5 mL) or proceed under solvent-free conditions.

  • Reaction: Heat the reaction mixture at the temperature specified by the optimized procedure (e.g., 80-120°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired quinoline regioisomer.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Prajapati, A. (2024). synthesis of quinoline derivatives and its applications. SlideShare. [Link]

  • Gedu, A. M., Taddesse, A. M., & Abebe, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(32), 19063–19084. [Link]

  • Gutsulyak, D. V., & Barluenga, J. (2000). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 65(18), 5679–5682. [Link]

  • Wikipedia. (2023). Conrad–Limpach synthesis. [Link]

  • Tanwar, B., Kumar, D., Kumar, A., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39(12), 9824-9833. [Link]

  • Marco-Contelles, J. (2016). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. [Link]

  • NileRed. (2024). Making quinoline - the Skraup synthesis. YouTube. [Link]

  • Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. [Link]

  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(49), 25687-25717. [Link]

  • Stanetty, P., & Schnürch, M. (2005). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 10(6), 666–671. [Link]

  • Ahluwalia, V. K., & Parashar, R. K. (n.d.). Conrad-Limpach Reaction. [Link]

  • Unknown. (n.d.). Quinoline. [Link]

  • Unknown. (n.d.). Preparation and Properties of Quinoline. [Link]

  • Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 59-99. [Link]

  • Soblesky, T., et al. (2000). Skraup reaction process for synthesizing quinolones. U.S.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Prepared by: The Senior Application Scientist Team Welcome to the technical support center for the synthesis of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of this quinoline derivative. We provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful and efficient execution of your experiments.

Synthesis Overview: The Pfitzinger Reaction

The synthesis of 2-substituted quinoline-4-carboxylic acids is most effectively achieved through the Pfitzinger reaction .[1][2] This classic condensation reaction involves the treatment of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][3]

For the target molecule, 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid , the specific reactants are 7-ethylisatin and 1-(2-methylphenyl)ethan-1-one (2'-methylacetophenone). The reaction proceeds through a well-defined mechanism, initiated by the base-catalyzed opening of the isatin ring.

Reaction Scheme

Pfitzinger_Reaction_Scheme reactant1 7-Ethylisatin base Base (e.g., KOH) Ethanol/Water, Reflux reactant1->base reactant2 1-(2-methylphenyl)ethan-1-one reactant2->base product 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid base->product Pfitzinger Condensation product_img Target Molecule Structure reactant1_img reactant2_img

Caption: Overall scheme for the Pfitzinger synthesis.

Reaction Mechanism

The Pfitzinger reaction mechanism involves several key steps, each critical for the formation of the final quinoline ring system.[2] Understanding this pathway is fundamental to troubleshooting and optimizing the reaction.

  • Ring Opening: The base (e.g., potassium hydroxide) attacks the amide bond of the isatin, hydrolyzing it to form a potassium salt of a keto-isatinic acid intermediate.[2]

  • Condensation: The primary amine of the intermediate condenses with the ketone (2'-methylacetophenone) to form an imine (Schiff base).[3]

  • Tautomerization & Cyclization: The imine tautomerizes to its more stable enamine form. This is followed by an intramolecular aldol-type condensation, where the enamine attacks the keto group, leading to cyclization.[2]

  • Dehydration: The cyclized intermediate readily dehydrates under the reaction conditions to form the aromatic quinoline ring, yielding the final product as its potassium salt.

Pfitzinger_Mechanism cluster_start Step 1: Isatin Ring Opening cluster_condensation Step 2: Condensation cluster_cyclization Step 3 & 4: Cyclization & Aromatization isatin 7-Ethylisatin keto_acid Keto-acid Intermediate (Potassium Salt) isatin->keto_acid KOH, H2O imine Imine (Schiff Base) keto_acid->imine ketone 2'-Methylacetophenone ketone->imine enamine Enamine Tautomer imine->enamine Tautomerization cyclized Cyclized Intermediate enamine->cyclized Intramolecular Condensation product Product Salt cyclized->product Dehydration (-H2O)

Caption: Key mechanistic steps of the Pfitzinger reaction.

Detailed Experimental Protocol for Scale-Up

This protocol is a generalized procedure based on established methods for the Pfitzinger reaction.[4][5] Optimization may be required based on your specific laboratory conditions and scale.

Reagents & Equipment:

  • 7-Ethylisatin

  • 1-(2-methylphenyl)ethan-1-one (2'-methylacetophenone)

  • Potassium Hydroxide (KOH)

  • Ethanol (absolute)

  • Deionized Water

  • Diethyl Ether (or other suitable organic solvent for extraction)

  • Hydrochloric Acid (HCl) or Acetic Acid (concentrated)

  • Round-bottom flask with reflux condenser and heating mantle

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and filtration

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Base Preparation: In a round-bottom flask of appropriate size, dissolve potassium hydroxide (2.5-3.0 molar equivalents relative to isatin) in a mixture of absolute ethanol and a small amount of water (e.g., 40 mL ethanol and 1-2 mL water per 0.01 mol of isatin).[5] Stir until the KOH is fully dissolved. Causality: The presence of water is essential for the initial hydrolysis of the isatin's amide bond, while ethanol serves as the primary solvent for the organic components.

  • Isatin Addition: Add 7-ethylisatin (1.0 molar equivalent) to the basic solution. Stir the mixture at room temperature for approximately 1 hour. The solution will typically change color as the isatin ring opens.[5]

  • Ketone Addition: Slowly add 2'-methylacetophenone (1.2-1.5 molar equivalents) to the reaction mixture. Causality: A slight excess of the ketone is used to ensure complete consumption of the more valuable isatin intermediate and to drive the reaction equilibrium forward.

  • Reflux: Heat the reaction mixture to reflux (approx. 79°C for ethanol) and maintain this temperature for 18-24 hours.[4][5] The reaction progress should be monitored by TLC (a suitable eluent system would be n-hexane:ethyl acetate, e.g., 1:2 v/v).[5] The disappearance of the isatin derivative is a key indicator of reaction progression.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add deionized water to dissolve the potassium salt of the product.[4][6] Transfer the aqueous solution to a separatory funnel.

  • Extraction of Impurities: Wash the aqueous layer with diethyl ether (2-3 times) to remove unreacted 2'-methylacetophenone and other neutral organic impurities.[4][6] Discard the organic layers. Causality: This step is crucial for purification. The desired product exists as a water-soluble carboxylate salt, while the unreacted ketone remains in the organic phase.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution with concentrated HCl or acetic acid while stirring vigorously. The product will precipitate as a solid as the solution becomes acidic (target pH 4-5).[6]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water, followed by a small amount of cold ethanol to remove residual impurities.[5]

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70°C) to a constant weight. The product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture if necessary.[6]

Troubleshooting Guide

Encountering issues during scale-up is common. This guide addresses potential problems in a question-and-answer format.

Troubleshooting_Workflow start Problem Observed p1 Low or No Product Yield start->p1 p2 Reaction Stalls / Incomplete start->p2 p3 Product is Oily / Won't Solidify start->p3 p4 Purification is Difficult start->p4 s1a Cause: Insufficient Base? Solution: Check KOH quality/quantity. Use 2.5-3 eq. p1->s1a s1b Cause: Low Temperature/Time? Solution: Ensure consistent reflux. Extend time to 24-36h. p1->s1b s1c Cause: Poor Starting Material? Solution: Verify purity of 7-ethylisatin and ketone via NMR/GC-MS. p1->s1c p2->s1b s2a Cause: Steric Hindrance? Solution: Increase temperature slightly or consider a higher-boiling solvent like n-butanol. p2->s2a s2b Cause: Insufficient mixing? Solution: Ensure vigorous stirring, especially in larger vessels. p2->s2b s3a Cause: Incomplete Acidification? Solution: Add acid dropwise until pH 4-5 is confirmed with pH paper. Stir for 30 min in ice bath. p3->s3a s3b Cause: Residual Solvent? Solution: Ensure all ethanol is removed post-reflux before acidification. p3->s3b s4a Cause: Incomplete Extraction? Solution: Perform ether wash 3-4 times to thoroughly remove unreacted ketone. p4->s4a s4b Cause: Product Salt Contamination? Solution: After filtration, wash solid thoroughly with cold water to remove inorganic salts. p4->s4b

Caption: A logical workflow for troubleshooting common synthesis issues.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

  • Insufficient Base: The Pfitzinger reaction requires strongly basic conditions to facilitate the initial ring-opening of the isatin.[1] Ensure you are using at least 2.5-3.0 molar equivalents of a high-purity base like KOH.

  • Reaction Time/Temperature: This condensation, especially with a sterically hindered ketone like 2'-methylacetophenone, can be slow. Ensure the mixture is consistently refluxing and consider extending the reaction time to 36 hours, monitoring by TLC.

  • Purity of Starting Materials: Impurities in either the 7-ethylisatin or the 2'-methylacetophenone can inhibit the reaction or lead to side products. Verify the purity of your starting materials before beginning the scale-up.

  • Inefficient Work-up: Product can be lost during work-up. Ensure the aqueous layer is fully acidified to precipitate all the carboxylic acid. Premature filtration before complete precipitation will lower yields.

Q2: TLC analysis shows that the reaction has stalled, with significant amounts of starting material remaining even after 24 hours. What should I do?

  • Increase Reaction Time: As mentioned, this specific transformation may require longer reaction times. Continue the reflux and monitor every 6-8 hours.

  • Increase Temperature: If extending the time is ineffective, a modest increase in temperature may be necessary. This can be achieved by carefully switching to a higher-boiling solvent system, such as ethanol/n-butanol, but this must be done with caution as it can also promote side reactions.

  • Re-evaluate Base Stoichiometry: If the base was consumed by an acidic impurity or was of low quality, the reaction may stall. In some cases, a carefully controlled addition of more base can restart the reaction, but this is a high-risk modification on a large scale.

Q3: During the acidification step, my product came out as a sticky oil instead of a filterable solid. How can I fix this?

  • Incomplete Acidification: This is the most common cause. The product may be a mixture of the free acid and its salt, leading to an oily precipitate. Continue adding acid dropwise while vigorously stirring in an ice bath. Use pH paper to confirm you have reached a stable pH of 4-5.

  • Trapped Impurities: The presence of unreacted ketone or other organic impurities can prevent crystallization. If the oil persists, re-basify the solution to dissolve the product, perform another thorough wash with diethyl ether, and then re-acidify carefully.

  • "Oiling Out": Sometimes, a product will separate as a super-saturated oil before it has a chance to crystallize, especially if acidification is done too quickly or at too high a temperature. Try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal from a previous successful batch.

Frequently Asked Questions (FAQs)

Q: Why is the Pfitzinger reaction the preferred method for this synthesis? A: The Pfitzinger reaction provides a direct and convergent route to quinoline-4-carboxylic acids from readily available starting materials.[4] Alternative methods like the Doebner or Combes syntheses are generally used for different substitution patterns and do not yield the 4-carboxylic acid moiety as directly.[3]

Q: Can I use a different base, such as NaOH or an organic base? A: Potassium hydroxide is traditional and highly effective. Sodium hydroxide (NaOH) can also be used, though its solubility in ethanol is slightly lower. Strong, non-nucleophilic organic bases (e.g., DBU) are generally not suitable as they cannot perform the initial hydrolytic ring-opening of the isatin. A strong inorganic base is required for this mechanism.

Q: What are the critical safety precautions for this reaction? A:

  • Corrosive Base: Handle solid KOH and its concentrated solutions with extreme care. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Flammable Solvents: Ethanol and diethyl ether are highly flammable. Ensure all heating is done using a heating mantle (no open flames) and conduct extractions in a well-ventilated fume hood.

  • Acid Handling: Concentrated acids are corrosive. Add acid slowly and carefully during the precipitation step to control the exothermic reaction.

Q: How can I definitively confirm the structure of my final product? A: A combination of analytical techniques is required for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the carbon-hydrogen framework, showing the characteristic aromatic signals of the quinoline and methylphenyl rings, the ethyl group, and the absence of the isatin protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the carboxylic acid O-H and C=O stretches.[5]

Data Presentation: Optimizing Reaction Parameters

The yield and purity of the final product are highly dependent on the reaction conditions. The following table summarizes key parameters and their expected impact, providing a starting point for optimization.

ParameterRange / OptionsExpected Impact on YieldExpected Impact on PurityRationale & Expert Notes
Base (KOH) Molar Eq. 2.0 - 4.0Increases up to ~3.0 eq., then plateaus.May decrease with large excess due to side reactions.Optimal: 2.5-3.0 eq. Less than 2.0 eq. leads to incomplete isatin ring-opening. A large excess offers no benefit and complicates work-up.
Ketone Molar Eq. 1.0 - 2.0Increases up to ~1.5 eq.Decreases with large excess due to purification challenges.Optimal: 1.2-1.5 eq. A slight excess drives the reaction to completion. Too much makes the ether wash critical to remove unreacted starting material.
Solvent System Ethanol/H₂OHighGoodThe standard, reliable system. Water is required for hydrolysis.
n-Butanol/H₂OPotentially HigherPotentially LowerHigher reflux temperature can increase reaction rate but may also promote undesired side reactions, leading to a more colored crude product.
Reaction Time (h) 12 - 48Increases with time, plateaus after ~24-36h.Can decrease after very long times due to degradation.Optimal: 24h, monitor by TLC. The sterically hindered ketone may require longer times than simpler substrates.
Acid for Precipitation Acetic AcidHighHighA weaker acid, allows for slower, more controlled precipitation, often yielding a more crystalline and easily filterable product.
Hydrochloric AcidHighGoodA strong acid that ensures complete protonation but can lead to rapid precipitation ("crashing out"), potentially trapping impurities.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]

  • (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

  • Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]

Sources

Troubleshooting

Pfitzinger Synthesis Technical Support Center: Optimizing Reaction Time &amp; Temperature

Welcome to the technical support center for the Pfitzinger synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, medicinal chemists, and drug development professionals who seek to optimize th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Pfitzinger synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, medicinal chemists, and drug development professionals who seek to optimize their reaction conditions for improved efficiency, yield, and purity. Here, we move beyond simple protocols to explore the causal relationships between reaction parameters and outcomes, providing you with the expert insights needed to troubleshoot and refine your experiments.

Core Principles: Understanding the "Why"

A foundational understanding of the Pfitzinger reaction mechanism is critical for effective troubleshooting. The reaction is not a single transformation but a sequence of steps, each with its own kinetic and thermodynamic profile.[1][2]

The reaction proceeds as follows:

  • Base-Catalyzed Ring Opening: The reaction begins with the hydrolysis of the isatin amide bond by a strong base (e.g., potassium hydroxide) to form a keto-acid intermediate.[1][3][4] This step is crucial and its rate is dependent on base strength and concentration.

  • Condensation & Imine/Enamine Formation: The carbonyl compound (one with an α-methylene group) condenses with the aniline derivative of the opened isatin. This forms an imine, which tautomerizes to the more stable enamine intermediate.[2][3]

  • Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, followed by a dehydration step, to yield the final aromatic quinoline-4-carboxylic acid.[1][2]

Each of these stages is influenced by temperature and reaction time. For instance, the initial hydrolysis and final dehydration steps are often accelerated by heat, while the intermediate condensation may be more sensitive to side reactions at elevated temperatures.

Pfitzinger_Mechanism cluster_product Product Isatin Isatin KetoAcid Keto-Acid Intermediate Isatin->KetoAcid Base (e.g., KOH) Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Carbonyl->Imine KetoAcid->Imine + Carbonyl Compound Condensation Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4- carboxylic acid Enamine->Product Intramolecular Cyclization & Dehydration

Caption: The Pfitzinger reaction mechanism pathway.

Troubleshooting Guide

This section addresses common issues encountered during the Pfitzinger synthesis in a direct question-and-answer format.

Q: My reaction is slow or appears incomplete after the recommended time. How can I speed it up without compromising the yield?

A: Sluggish reactions are a frequent challenge. The primary levers you can pull are temperature and reaction medium, but a thoughtful approach is required.

  • Temperature Increase: The most direct way to increase the reaction rate is to raise the temperature. This provides the necessary activation energy, particularly for the cyclization and dehydration steps. If you are running the reaction in ethanol (refluxing at ~79°C), consider switching to a higher-boiling solvent like diethylene glycol, which allows for significantly higher temperatures. However, be cautious: excessive heat can promote side reactions and degradation of starting materials or the final product. Monitor the reaction closely by TLC.

  • Microwave-Assisted Synthesis: For a dramatic reduction in reaction time, from many hours to mere minutes, microwave irradiation is a highly effective modern alternative.[1][5] The rapid, uniform heating often leads to cleaner reactions and improved yields. A typical microwave protocol might involve irradiating the reaction mixture for 5-15 minutes.[1]

  • Choice of Base & Solvent: The initial ring-opening of isatin is base-dependent. Ensure your base (e.g., KOH) is fresh and of high purity. The choice of solvent is also critical. While ethanol is common, using a more polar, higher-boiling solvent can accelerate the reaction by better-solubilizing intermediates and allowing for higher reflux temperatures.

Q: I'm observing significant side product formation, leading to low purity and difficult purification. How are temperature and time implicated?

A: The formation of side products is often directly linked to suboptimal temperature and reaction time.

  • Overheating: High temperatures, while accelerating the desired reaction, can also promote undesired pathways. These may include the self-condensation of your carbonyl starting material (an aldol condensation) or polymerization/degradation of isatin. If you observe significant charring or the formation of insoluble materials, your reaction temperature is likely too high.

  • Prolonged Reaction Time: Leaving a reaction to run for too long, even at a moderate temperature, can lead to the degradation of the desired quinoline-4-carboxylic acid product. This is especially true for sensitive substrates.

  • The Solution - Reaction Monitoring: The key to avoiding both incomplete reactions and side product formation is diligent monitoring. Use Thin-Layer Chromatography (TLC) to track the consumption of your starting materials (isatin and the carbonyl compound) and the appearance of your product. The reaction should be stopped once the limiting reagent is consumed. A generalized protocol for TLC monitoring is provided in the experimental section.

Q: What is the optimal temperature for my specific Pfitzinger synthesis?

A: There is no universal optimal temperature; it is highly dependent on the reactivity of your specific isatin and carbonyl substrates. Sterically hindered ketones or electronically deactivated isatins will generally require more forcing conditions (higher temperatures or longer reaction times). The best approach is to start with conditions reported for similar substrates and optimize from there.

The following table provides a summary of reported reaction conditions for various substrate classes, offering a validated starting point for your experiments.

Isatin DerivativeCarbonyl CompoundBase/SolventTemperature (°C)Time (h)Yield (%)
IsatinAcetophenoneKOH / EthanolReflux (~79°C)24~70-85%
IsatinCyclohexanoneKOH / EthanolReflux (~79°C)24~80-90%
5-Chloroisatin5,6-dimethoxy indanoneKOH / EthanolReflux (~79°C)1638%
5-Chloroisatin5,6-dimethoxy indanoneHCl / Acetic Acid75°C-86%
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone33% aq. KOHMicrowave9 min~75-85%

Data compiled from multiple sources. Yields are approximate and will vary.[1][4]

Experimental Protocols

Protocol 1: Classical Pfitzinger Synthesis via Conventional Heating [1]

This protocol is a generalized method effective for many common substrates.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).

  • Isatin Hydrolysis: Add isatin (0.07 mol) to the basic solution. Stir at room temperature for approximately 1 hour. A color change from purple to brown is a key indicator that the potassium salt of isatinic acid has formed.

  • Carbonyl Addition: Add the carbonyl compound (0.07-0.15 mol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (~79°C for ethanol) and maintain for 12-24 hours.

  • Monitoring (Self-Validation): Periodically (e.g., every 4 hours), pause heating, withdraw a small aliquot with a capillary tube, and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Visualize under UV light. The reaction is complete when the isatin spot has disappeared.

  • Workup: Allow the mixture to cool to room temperature. Remove the bulk of the ethanol via rotary evaporation. Add water to the residue to dissolve the product salt.

  • Purification: Perform a liquid-liquid extraction with diethyl ether to remove unreacted carbonyl compound. Cool the remaining aqueous layer in an ice bath and acidify with dilute HCl or acetic acid until product precipitation is complete.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry.

Protocol 2: Microwave-Assisted Pfitzinger Synthesis [1]

This protocol provides a rapid alternative to conventional heating.

  • Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).

  • Carbonyl Addition: To this solution, add the carbonyl compound (10.0 mmol).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5-15 minutes at a temperature determined during optimization (e.g., 100-120°C).

  • Workup: After irradiation, cool the vessel to room temperature. Filter the solution to remove any insoluble material.

  • Precipitation: Pour the filtrate into an ice-water mixture (~100 mL) and acidify with acetic acid.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.

Pfitzinger_Workflow A 1. Reagent Setup (Isatin, Carbonyl, Base, Solvent) B 2. Reaction (Conventional Heat or Microwave) A->B C 3. In-Process Control (TLC Monitoring) B->C Periodic Sampling C->B Continue Reaction D 4. Workup (Solvent Removal & Extraction) C->D Reaction Complete E 5. Product Precipitation (Acidification) D->E F 6. Isolation & Drying (Filtration) E->F G Final Product (Quinoline-4-carboxylic acid) F->G

Caption: General experimental workflow for Pfitzinger synthesis.

Frequently Asked Questions (FAQs)

Q: Can the Pfitzinger reaction be performed at room temperature?

A: Generally, no. While the initial base-catalyzed hydrolysis of isatin can occur at room temperature, the subsequent cyclization and dehydration steps require thermal energy to overcome their activation barriers. Without heating, the reaction will either not proceed to completion or will be impractically slow.

Q: How does the concentration of the base affect the reaction time?

A: The base is catalytic in the overall process but stoichiometric in the initial hydrolysis of isatin. Using a sufficiently concentrated strong base (like 30-40% KOH or NaOH) is crucial for the rapid and complete conversion of isatin to its reactive keto-acid form. Insufficient base concentration is a common cause of slow or stalled reactions.

Q: My yield is low even though TLC shows the reaction went to completion. Could the workup temperature or time be the cause?

A: Absolutely. The product, a quinoline-4-carboxylic acid, can be sensitive to prolonged heat even after the reaction is complete. During workup, if you are removing a high-boiling solvent via rotary evaporation at a high temperature for an extended period, you may be degrading your product. It is advisable to use the minimum temperature required for solvent removal.

Q: Are there modern alternatives to the classical Pfitzinger reaction that offer better control?

A: Yes, several modifications have been developed to improve the reaction's scope and efficiency.[5][6] Some methods use different catalysts, such as Lewis acids, to facilitate the reaction under milder conditions.[6] Additionally, the use of microwave synthesis, as detailed in the protocol above, provides exceptional control over temperature and time, often leading to cleaner and faster reactions.[5]

References

  • The Pfitzinger Reaction. (Review). ResearchGate. Available from: [Link]

  • Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available from: [Link]

  • GKS Chemistry. (2020). Pfitzinger Reaction. YouTube. Available from: [Link]

  • Diaconu, V. M., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available from: [Link]

  • Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. Available from: [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Reddit. (2022). Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months?. r/Chempros. Available from: [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of DHODH Inhibitors: Brequinar vs. 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of cancer and autoimmune disease therapeutics, the enzyme dihydroorotate dehydrogenase (DHODH) has emerged as a critical target.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of cancer and autoimmune disease therapeutics, the enzyme dihydroorotate dehydrogenase (DHODH) has emerged as a critical target.[1][2][3] This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells such as cancer cells and activated lymphocytes.[2][4] By inhibiting DHODH, the supply of pyrimidines necessary for DNA and RNA synthesis is choked off, leading to cell cycle arrest and therapeutic benefit.[2][4]

Among the numerous DHODH inhibitors developed, brequinar has been a benchmark compound, extensively studied for its potent enzymatic inhibition. However, its clinical development has been hampered by a narrow therapeutic window and limited efficacy in solid tumors, prompting the search for novel inhibitors with improved pharmacological profiles.[1] This guide provides a detailed, evidence-based comparison of brequinar and a promising next-generation quinoline-based inhibitor, 8-ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, offering insights into their mechanisms, potency, and the experimental methodologies used for their evaluation.

The Central Role of DHODH in Cellular Proliferation

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that fuels the production of nucleotides, the building blocks of DNA and RNA. In contrast to normal cells, which can utilize both the de novo and salvage pathways for nucleotide synthesis, many cancer cells exhibit a heightened dependence on the de novo pathway to meet the demands of their rapid proliferation.[1] This dependency creates a therapeutic window for targeting enzymes within this pathway, with DHODH being a particularly attractive node due to its rate-limiting function.

DHODH_Pathway cluster_inhibition Inhibition Aspartate + Carbamoyl Phosphate Aspartate + Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Aspartate + Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP OPRTase UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis CTP->RNA Synthesis dUTP dUTP dUDP->dUTP dTMP dTMP dUTP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Brequinar Brequinar DHODH DHODH Brequinar->DHODH 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid->DHODH

Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn triggers a cascade of cellular events including cell cycle arrest, particularly at the S-phase, and in some contexts, apoptosis.[2] This mechanism underscores the broad potential of DHODH inhibitors in treating various hyperproliferative disorders.

Brequinar: The Archetypal DHODH Inhibitor

Brequinar is a potent, non-competitive inhibitor of DHODH that binds to the ubiquinone-binding site of the enzyme.[5] Its development in the 1980s marked a significant step forward in targeting nucleotide metabolism for cancer therapy.

Mechanism of Action and Preclinical Efficacy

Brequinar's inhibitory action is characterized by a slow-binding mechanism, contributing to its high potency.[6] Numerous preclinical studies have demonstrated its ability to inhibit the proliferation of a wide range of cancer cell lines in vitro. For instance, in neuroblastoma models, brequinar treatment has been shown to dramatically reduce tumor growth and extend survival.[7] Furthermore, in vivo studies in xenograft models of neuroblastoma and other cancers have confirmed its anti-tumor activity.[7][8]

Clinical Experience and Limitations

Despite its preclinical promise, brequinar's journey through clinical trials for solid tumors was ultimately unsuccessful.[1] This has been attributed to a combination of factors, including a narrow therapeutic index and the ability of tumor cells to utilize the pyrimidine salvage pathway to circumvent the effects of DHODH inhibition. However, there is renewed interest in brequinar for hematologic malignancies and in combination with other therapeutic agents.[7]

8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid: A Novel Quinoline Derivative

Recent drug discovery efforts have focused on developing novel quinoline-4-carboxylic acid derivatives with improved potency and drug-like properties compared to brequinar.[2][4] While specific data for 8-ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is not available in the provided search results, the broader class of 2-aryl-4-quinoline carboxylic acids has been extensively studied, with several analogs demonstrating superior activity to brequinar.

Structure-Activity Relationship and Enhanced Potency

Structure-activity relationship (SAR) studies of quinoline-4-carboxylic acid analogs have identified key structural features that govern their inhibitory activity.[3][9] These include:

  • The C4-Carboxylic Acid: This group is crucial for activity, forming key interactions with the DHODH active site.

  • The C2-Aryl Group: Bulky, hydrophobic substituents at this position are necessary for potent inhibition.

  • Substitutions on the Quinoline Ring: Modifications to the benzo portion of the quinoline ring can significantly impact potency.

A study on novel quinoline derivatives identified compound A9 , which is structurally related to 8-ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, as a highly potent inhibitor with an IC50 value of 9.7 nM against human DHODH.[3] Another study reported a potent quinoline-based analogue, compound 41 , with a DHODH IC50 of 9.71 ± 1.4 nM and significant oral bioavailability (F = 56%) in mice.[2][4][10] These values are in a similar range to or even exceed the reported potency of brequinar, suggesting that optimized quinoline derivatives can achieve superior enzymatic inhibition.

Head-to-Head Comparison: Potency and Therapeutic Potential

FeatureBrequinar8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid & Analogs
Core Scaffold Quinoline-4-carboxylic acidQuinoline-4-carboxylic acid
DHODH IC50 In the low nanomolar rangeAs low as 9.7 nM (for analog A9) and 9.71 nM (for analog 41)[2][3][4][10]
Mechanism Non-competitive, slow-bindingLikely similar binding mode to brequinar[5]
Oral Bioavailability Investigated in clinical trialsAnalog 41 shows F = 56% in mice[2][4][10]
Clinical Status Failed in solid tumor trials; renewed interest for hematologic cancers and combination therapies[1]Preclinical; potent analogs are under investigation[2][4]

The data suggests that while brequinar set the standard for DHODH inhibition, novel quinoline derivatives, exemplified by compounds like A9 and 41, have the potential to offer improved therapeutic profiles. The enhanced potency observed with these newer compounds could translate to lower effective doses, potentially widening the therapeutic window and reducing off-target toxicities.

Experimental Protocols for Evaluating DHODH Inhibitors

The robust evaluation of DHODH inhibitors relies on a series of well-defined in vitro and in vivo assays. Here, we provide step-by-step methodologies for key experiments.

In Vitro DHODH Inhibition Assay

This assay directly measures the enzymatic activity of DHODH in the presence of an inhibitor.

DHODH_Assay Recombinant Human DHODH Recombinant Human DHODH Reaction Mixture Reaction Mixture Recombinant Human DHODH->Reaction Mixture Inhibitor (e.g., Brequinar) Inhibitor (e.g., Brequinar) Inhibitor (e.g., Brequinar)->Reaction Mixture Substrate (Dihydroorotate) Substrate (Dihydroorotate) Substrate (Dihydroorotate)->Reaction Mixture Coenzyme Q analog Coenzyme Q analog Coenzyme Q analog->Reaction Mixture DCIP (Redox Indicator) DCIP (Redox Indicator) DCIP (Redox Indicator)->Reaction Mixture Plate Reader Plate Reader Reaction Mixture->Plate Reader Measure Absorbance @ 600nm

Materials:

  • Recombinant human DHODH

  • Test compounds (Brequinar, 8-ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid)

  • Dihydroorotate (DHO)

  • Coenzyme Q analog (e.g., 2,3-dimethoxy-5-methyl-p-benzoquinone)[11]

  • 2,6-dichlorophenolindophenol (DCIP)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the recombinant DHODH enzyme to each well.

  • Add the diluted test compounds to the respective wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of DHO, the coenzyme Q analog, and DCIP to each well.[11]

  • Immediately monitor the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.[12]

  • Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (XTT/MTT) Assay

This colorimetric assay assesses the impact of DHODH inhibitors on the metabolic activity of cultured cancer cells, which is an indirect measure of cell viability and proliferation.

Cell_Proliferation_Assay Seed Cells in 96-well plate Seed Cells in 96-well plate Add Test Compounds Add Test Compounds Seed Cells in 96-well plate->Add Test Compounds Incubate (e.g., 72h) Incubate (e.g., 72h) Add Test Compounds->Incubate (e.g., 72h) Add XTT/MTT Reagent Add XTT/MTT Reagent Incubate (e.g., 72h)->Add XTT/MTT Reagent Incubate (e.g., 2-4h) Incubate (e.g., 2-4h) Add XTT/MTT Reagent->Incubate (e.g., 2-4h) Measure Absorbance Measure Absorbance Incubate (e.g., 2-4h)->Measure Absorbance Calculate Cell Viability Calculate Cell Viability Measure Absorbance->Calculate Cell Viability

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • XTT or MTT reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plates

  • Microplate reader

Protocol (XTT Assay Example):

  • Seed cells at an optimized density in a 96-well plate and allow them to adhere overnight.[13]

  • Treat the cells with a range of concentrations of the test compounds. Include a vehicle control.

  • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.[14]

  • Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.[14]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of DHODH inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation

  • Test compounds formulated for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compounds and vehicle control according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

  • Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion and Future Directions

The inhibition of DHODH remains a compelling strategy for the treatment of cancer and autoimmune diseases. While brequinar has served as a valuable tool and a benchmark inhibitor, its clinical limitations have driven the development of a new generation of quinoline-based inhibitors. Compounds such as 8-ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid and its analogs have demonstrated superior potency in preclinical models, highlighting the potential for this chemical class to yield clinically successful therapeutics.

Future research should focus on comprehensive preclinical profiling of these novel inhibitors, including detailed pharmacokinetic and pharmacodynamic studies, as well as an assessment of their efficacy in a broader range of cancer models. Furthermore, exploring rational combination therapies that target complementary pathways, such as the pyrimidine salvage pathway, may be key to overcoming the resistance mechanisms that have limited the success of DHODH inhibitors in the past. The continued investigation of this important therapeutic target holds the promise of delivering new and effective treatments for patients with a variety of hyperproliferative disorders.

References

  • Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. [Link]

  • Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. Physical Chemistry Research. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV. [Link]

  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central. [Link]

  • Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. Oxford Academic. [Link]

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. Bocascientific. [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway. MDPI. [Link]

  • A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. National Institutes of Health. [Link]

  • Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. East China Normal University. [Link]

  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife. [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. ACS Publications. [Link]

  • XTT Proliferation Assay Protocol. University of California, San Diego. [Link]

  • A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage. ResearchGate. [Link]

  • Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in. Semantic Scholar. [Link]

  • Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. National Institutes of Health. [Link]

  • DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma. JCI Insight. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 8-Substituted Quinoline-4-Carboxylic Acids

Introduction: The Versatile Quinoline Scaffold and the Significance of the 8-Position Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous synthetic compounds wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Quinoline Scaffold and the Significance of the 8-Position

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous synthetic compounds with a broad spectrum of biological activities.[1] These nitrogen-containing heterocyclic compounds are found in various natural products and have been successfully developed into therapeutic agents for a range of diseases.[2] The quinoline-4-carboxylic acid moiety, in particular, is a well-established pharmacophore, integral to the activity of many antibacterial and anticancer drugs.[2][3] While substitutions at various positions on the quinoline ring can significantly modulate the biological profile of these compounds, the 8-position has emerged as a critical site for influencing potency, selectivity, and overall pharmacological properties. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 8-substituted quinoline-4-carboxylic acids, with a focus on their antimicrobial and anticancer activities, supported by experimental data and detailed protocols.

Synthetic Strategies for 8-Substituted Quinoline-4-Carboxylic Acids

The synthesis of the quinoline-4-carboxylic acid core can be achieved through several classic methodologies, each offering distinct advantages in terms of substrate scope and reaction conditions. The choice of synthetic route is often dictated by the desired substitution pattern on the quinoline ring.

Common Synthetic Routes:
  • Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone, followed by cyclization and oxidation to yield the quinoline ring. It is a versatile method for accessing a variety of substituted quinolines.[1]

  • Gould-Jacobs Reaction: This method utilizes the reaction of an aniline with an ethoxymethylenemalonic ester or a similar reagent to construct the quinoline ring system.[1]

  • Pfitzinger Reaction: The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group to produce quinoline-4-carboxylic acids. This method is particularly useful for generating diverse substitutions at the 2-position.[2]

  • Combes/Conrad-Limpach Synthesis: These related methods involve the condensation of anilines with β-dicarbonyl compounds to form the quinoline scaffold.[4]

The introduction of substituents at the 8-position often requires the use of appropriately substituted anilines as starting materials. For instance, the synthesis of 8-amino or 8-hydroxy quinoline-4-carboxylic acids would typically start from 2-aminoaniline or 2-aminophenol derivatives, respectively. Halogenated analogs can be prepared from the corresponding halo-anilines. Further modifications at the 8-position can be achieved through subsequent reactions on the formed quinoline ring. For example, 8-aminoquinolines can be acylated or alkylated to introduce a variety of functional groups.[5] The synthesis of 4-amino and 4-thioalkyl-8-hydroxyquinolines often starts with the chlorination of 4-hydroxy-8-tosyloxyquinoline, followed by nucleophilic substitution.[6][7]

Structure-Activity Relationship (SAR) Analysis

The nature of the substituent at the 8-position of the quinoline-4-carboxylic acid core profoundly influences the biological activity of the molecule. This section will compare the SAR of these compounds in the context of their antimicrobial and anticancer effects.

Antimicrobial Activity

Quinolone antibiotics have long been a mainstay in the treatment of bacterial infections. The substituent at the 8-position plays a crucial role in determining the antibacterial spectrum and potency.

Key SAR Observations for Antimicrobial Activity:

  • 8-Hydroxy Group: The presence of a hydroxyl group at the 8-position is often associated with significant antibacterial and antimycobacterial activity. For example, 5,7-dichloro-8-hydroxy-2-methylquinoline has shown high inhibitory potential against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[8]

  • 8-Alkoxy Derivatives: Alkylation of the 8-hydroxy group can modulate the activity. An 8-O-prenyl derivative of an 8-hydroxyquinoline analog demonstrated a significant increase in selectivity for the biofilm phenotype and enhanced activity against MRSA.[8]

  • Halogens at the 8-Position: The introduction of halogens, such as fluorine and chlorine, at the 8-position has been shown to enhance the in vitro antibacterial activity of quinolone-3-carboxylic acids.

Comparative Antimicrobial Activity Data:

Compound8-SubstituentTarget OrganismMIC (µM)Reference
5,7-Dichloro-8-hydroxy-2-methylquinoline8-OH, 5,7-di-Cl, 2-MeM. tuberculosis0.1[8]
5,7-Dichloro-8-hydroxy-2-methylquinoline8-OH, 5,7-di-Cl, 2-MeMRSA1.1[8]
8-O-prenyl-quinoline derivative8-O-prenylMRSA12.5[8]
Benzimidazole-quinoline hybrid (Series 3-14)VariesB. subtilis, S. aureus, E. coli, E. ludwigii10-20 µg/mL[9]
Benzimidazole-quinoline hybrid (Series 31-38)VariesB. subtilis, S. aureus, E. coli, E. ludwigii8-16 µg/mL[9]
Anticancer Activity

Quinoline-4-carboxylic acid derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as the inhibition of topoisomerase, tubulin polymerization, and various kinases.[1][3] The substituent at the 8-position can greatly influence their cytotoxic potency and selectivity against different cancer cell lines.

Key SAR Observations for Anticancer Activity:

  • 8-Hydroxy Group: The 8-hydroxyquinoline scaffold is a recurring motif in many anticancer agents. The hydroxyl group can act as a chelating agent for metal ions, which is a proposed mechanism for inducing apoptosis in cancer cells. Derivatives of 1,4-naphthoquinone with an 8-hydroxyquinoline moiety have shown that the hydroxyl group at the C8' position influences anticancer activity.[10]

  • Linker and Substituents on Attached Moieties: For hybrid molecules where a substituent at the 8-position links to another pharmacophore, the nature of the linker and the substituents on the attached moiety are critical. For instance, in a series of 8-amino-quinoline derivatives linked to natural antioxidant acids, the overall structure influences the cytoprotective effects.[5]

Comparative Anticancer Activity Data:

Compound8-Substituent/ModificationCancer Cell LineIC50Reference
1,4-Naphthoquinone-8-hydroxyquinoline hybrid (Derivative 6)8-OH with 1,4-naphthoquinoneA549 (Lung)High activity (specific value not provided)[10]
1,4-Naphthoquinone-8-hydroxyquinoline hybrid (Derivative 7)8-OH with 1,4-naphthoquinoneA549 (Lung)High activity (specific value not provided)[10]
3-Phenylquinolinyl-chalcone derivative (Compound 53)Phenyl at C3SKBR-3 (Breast)0.70 µM[11]
Methoxy-based quinoline compound (Q1)Methoxy substitutionRectal, Melanoma, LeukemiaSubmicromolar[1]
4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide (Compound 6)8-MethylMCF-7 (Breast)5.3 µM[12]
4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide (Compound 9)8-MethylMCF-7 (Breast)19.0 µM[12]

Experimental Protocols

To ensure the reproducibility and validity of the biological data, detailed and standardized experimental protocols are essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a bacterium.[13][14][15]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35 ± 1 °C)[16]

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. This can be achieved by suspending bacterial colonies in sterile saline and adjusting the turbidity.[16] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35 ± 1 °C for 18-24 hours.[16]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.

Protocol 2: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[17][18]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Sterile 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should typically be less than 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, until a purple precipitate is visible.[18]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizing Key Relationships and Workflows

General Structure of 8-Substituted Quinoline-4-Carboxylic Acids

Caption: General chemical structure of 8-substituted quinoline-4-carboxylic acids.

Experimental Workflow for MIC Determination

workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_compounds Serial Dilution of Test Compounds prep_compounds->inoculate incubate Incubate at 35°C for 18-24h inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Experimental Workflow for MTT Assay

workflow cluster_prep Cell Culture & Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Test Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for the MTT assay to determine anticancer activity.

Conclusion

The 8-position of the quinoline-4-carboxylic acid scaffold is a key determinant of its biological activity. Substituents at this position can significantly impact both the antimicrobial and anticancer properties of these compounds. The presence of an 8-hydroxy group or specific halogen atoms can enhance antibacterial efficacy, while the nature of the substituent and any linked pharmacophores at the 8-position can modulate anticancer potency and selectivity. The synthetic versatility of the quinoline ring system allows for the introduction of a wide array of functionalities at the 8-position, providing a rich platform for the design and development of novel therapeutic agents. Further systematic studies focusing on a diverse range of 8-substituents will be crucial for elucidating more precise structure-activity relationships and for the rational design of next-generation quinoline-based drugs.

References

  • Patel, D. B., Vekariya, R. H., Patel, K. D., Prajapati, N. P., Vasava, M. S., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2025).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PubMed.
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities
  • How-to guide: Minimum Inhibitory Concentr
  • Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (n.d.). PMC.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube.
  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (n.d.). PMC.
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N
  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI.
  • Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. (n.d.). Benchchem.
  • Review on recent development of quinoline for anticancer activities. (n.d.).
  • MTT Cell Proliferation Assay. (n.d.).
  • Synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4. (n.d.).
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH.
  • (PDF)
  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. (n.d.). Benchchem.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpret
  • Synthesis, Characterization and Preliminary Screening of New N-Substi-tuted-8-Methyl-4-Hydroxy-2-Quinolone-3-Carboxamides as Potential An-ticancer Agents | Request PDF. (n.d.).

Sources

Validation

A Comparative Guide to the Efficacy of Quinoline-4-Carboxylic Acid Isomers in Cancer Research

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, antibacteria...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Among the vast landscape of quinoline derivatives, quinoline-4-carboxylic acids have garnered significant attention for their therapeutic potential.[2] However, the seemingly subtle variation in the position of the carboxylic acid group around the quinoline ring can dramatically influence the molecule's biological efficacy. This guide provides an in-depth, comparative analysis of the anticancer effects of three key isomers: quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid. By delving into experimental data, this document aims to equip researchers, scientists, and drug development professionals with a nuanced understanding of the structure-activity relationships that govern the efficacy of these isomers.

This guide will explore the differential antiproliferative activities of these isomers against human cancer cell lines, shed light on their distinct mechanisms of action, and provide detailed experimental protocols for their synthesis and evaluation. This comparative approach is designed to inform rational drug design and empower researchers to select and develop more potent and selective quinoline-based therapeutic agents.

Comparative Antiproliferative Efficacy

A key aspect of evaluating the potential of any anticancer compound is its ability to inhibit the growth of cancer cells. The position of the carboxylic acid group on the quinoline ring significantly impacts this antiproliferative activity. A study directly comparing the effects of quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid on the MCF-7 human breast cancer cell line provides crucial insights into their relative potencies.[3]

Quantitative Comparison of Antiproliferative Activity

The following table summarizes the growth inhibition data for the three quinoline-4-carboxylic acid isomers against the MCF-7 cell line. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget Cell LineIC50 (µM)Reference
Quinoline-2-carboxylic acidMCF-7Remarkable Growth Inhibition[3]
Quinoline-3-carboxylic acidMCF-7Remarkable Growth Inhibition[3]
Quinoline-4-carboxylic acidMCF-7Remarkable Growth Inhibition[3]

Note: While the source indicates "remarkable growth inhibition," specific IC50 values were not provided in the abstract. The qualitative data, however, strongly suggests potent anticancer activity for all three isomers against this cell line.[3]

It is noteworthy that while all three isomers demonstrate significant activity against the MCF-7 cell line, quinoline-2-carboxylic acid was uniquely identified as having significant cytotoxicity against the cervical cancer cell line, HeLa.[3] This suggests that the isomeric position of the carboxylic acid can influence the spectrum of activity against different cancer types.

Mechanistic Insights: How Positional Isomerism Dictates Biological Action

The differential efficacy of quinoline-4-carboxylic acid isomers can be attributed to their distinct mechanisms of action at the cellular and molecular levels. The spatial arrangement of the carboxylic acid group influences how these molecules interact with their biological targets, leading to different downstream effects.

Quinoline-2-Carboxylic Acid: A Potent Inducer of Apoptosis

Derivatives of quinoline-2-carboxylic acid have been shown to exert their anticancer effects primarily through the induction of apoptosis, or programmed cell death.[4][5] This process is a critical pathway for eliminating damaged or cancerous cells.

The proposed apoptotic pathway for a quinoline-2-carboxylic acid derivative involves the modulation of key regulatory proteins, leading to the activation of caspases, the executioners of apoptosis.[4] A significant increase in the Bax/Bcl-2 ratio is a hallmark of this pathway, which ultimately enhances the activity of caspases-7 and -9.[4]

Q2CA Quinoline-2-Carboxylic Acid Derivative Bax Bax (Pro-apoptotic) Q2CA->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Q2CA->Bcl2 Downregulates Mitochondrion Mitochondrion Casp9 Caspase-9 (Initiator) Mitochondrion->Casp9 Activates Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Casp7 Caspase-7 (Executioner) Casp9->Casp7 Activates Apoptosis Apoptosis Casp7->Apoptosis

Caption: Apoptotic pathway induced by a quinoline-2-carboxylic acid derivative.

Quinoline-3-Carboxylic Acid: Targeting DNA and Inducing Cell Cycle Arrest

Quinoline-3-carboxylic acid derivatives have demonstrated a propensity to interact with DNA, acting as minor groove-binding agents.[6] This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and the inhibition of cancer cell proliferation. Studies have shown that these compounds can cause an accumulation of cells in specific phases of the cell cycle, preventing them from dividing.[1]

Q3CA Quinoline-3-Carboxylic Acid Derivative DNA DNA Minor Groove Q3CA->DNA Binds to Replication DNA Replication DNA->Replication Inhibits Transcription Transcription DNA->Transcription Inhibits CellCycle Cell Cycle Progression Replication->CellCycle Transcription->CellCycle Arrest Cell Cycle Arrest CellCycle->Arrest Leads to

Caption: Mechanism of action for a quinoline-3-carboxylic acid derivative.

Quinoline-4-Carboxylic Acid: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A significant mechanism of action for several quinoline-4-carboxylic acid derivatives is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH).[7][8] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[7] Cancer cells, with their high rate of proliferation, are particularly dependent on this pathway, making DHODH an attractive target for anticancer therapy.[7] By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, leading to an S-phase cell cycle arrest and halting cancer cell growth.[7]

Q4CA Quinoline-4-Carboxylic Acid Derivative DHODH DHODH Enzyme Q4CA->DHODH Inhibits Orotate Orotate DHODH->Orotate Catalyzes Dihydroorotate Dihydroorotate Dihydroorotate->Orotate Oxidation Pyrimidines Pyrimidines (UMP) Orotate->Pyrimidines Biosynthesis DNARNA DNA & RNA Synthesis Pyrimidines->DNARNA CellGrowth Cell Proliferation DNARNA->CellGrowth Arrest S-Phase Arrest CellGrowth->Arrest Halts

Caption: Inhibition of the de novo pyrimidine synthesis pathway by a quinoline-4-carboxylic acid derivative.

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. This section provides step-by-step methodologies for the synthesis of quinoline-4-carboxylic acid isomers and the evaluation of their antiproliferative activity.

Synthesis of Quinoline-4-Carboxylic Acid Isomers

Several classical methods are employed for the synthesis of the quinoline core structure. The Pfitzinger and Doebner-von Miller reactions are particularly relevant for the synthesis of quinoline-4-carboxylic acids and their derivatives.[9]

Pfitzinger Reaction for Quinoline-4-Carboxylic Acid

This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[10][11]

Protocol: [1]

  • In a round-bottom flask, dissolve isatin (1 equivalent) and the appropriate ketone (1.1 equivalents) in ethanol.

  • Add a solution of potassium hydroxide (3 equivalents) in water to the mixture.

  • Reflux the reaction mixture for 24 hours.

  • After cooling, distill off the ethanol.

  • Add water to the residue and wash with ether to remove any unreacted ketone.

  • Acidify the aqueous layer with glacial acetic acid to precipitate the quinoline-4-carboxylic acid.

  • Collect the solid product by filtration, wash with water, and recrystallize from ethanol.

cluster_0 Pfitzinger Reaction Workflow start Start reactants Mix Isatin, Ketone, KOH in Ethanol start->reactants reflux Reflux for 24h reactants->reflux distill Distill off Ethanol reflux->distill wash Wash with Ether distill->wash acidify Acidify with Acetic Acid wash->acidify filter Filter and Recrystallize acidify->filter end End filter->end

Caption: Workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acid.

Doebner-von Miller Reaction

This reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[9][12]

Protocol: [13]

  • In a round-bottom flask, dissolve the aniline (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add an aldehyde (1 equivalent) and pyruvic acid (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux for the appropriate time, monitoring the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Antiproliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol: [14][15][16]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-4-carboxylic acid isomers in complete cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

cluster_1 MTT Assay Workflow start_mtt Start seed Seed Cells in 96-well Plate start_mtt->seed treat Treat with Test Compounds seed->treat incubate_treat Incubate (48-72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (IC50) read->analyze end_mtt End analyze->end_mtt

Sources

Comparative

A Researcher's Guide to Validating DHODH as the Primary Target of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the rigorous validation of a compound's primary target...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the rigorous validation of a compound's primary target is a cornerstone of preclinical development. This guide provides a comprehensive framework for confirming dihydroorotate dehydrogenase (DHODH) as the principal molecular target of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, a potent inhibitor belonging to the quinoline carboxylic acid class. By integrating biochemical, biophysical, and cellular methodologies, we will construct a robust body of evidence to substantiate this critical interaction.

The Central Hypothesis: Targeting Pyrimidine Biosynthesis

At the heart of this investigation lies the hypothesis that 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid exerts its biological effects primarily through the inhibition of DHODH. This mitochondrial enzyme is a critical player in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1] This pathway is essential for the synthesis of DNA and RNA, making it a key vulnerability in rapidly proliferating cells, such as cancer cells and activated lymphocytes.[1] By inhibiting DHODH, the compound is predicted to deplete the cellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation.[2][3]

This guide will systematically explore multiple lines of experimental inquiry to test this hypothesis, comparing the effects of our lead compound with established DHODH inhibitors, Brequinar and Teriflunomide, as positive controls.

Section 1: Direct Enzymatic Inhibition - The First Line of Evidence

The most direct method to validate our hypothesis is to assess the compound's ability to inhibit the enzymatic activity of purified DHODH in vitro. A widely used and reliable method is the 2,6-dichloroindophenol (DCIP) colorimetric assay.

The Rationale Behind the DCIP Assay

The DHODH-catalyzed oxidation of dihydroorotate is coupled to the reduction of a co-enzyme, which in turn reduces the electron acceptor DCIP. The reduction of the blue-colored DCIP to its colorless form can be monitored spectrophotometrically, providing a direct measure of DHODH activity.[4] An inhibitor of DHODH will decrease the rate of DCIP reduction.

Experimental Protocol: DHODH Enzymatic Inhibition Assay
  • Reagents and Materials:

    • Recombinant human DHODH protein

    • Dihydroorotate (DHO) - substrate

    • Coenzyme Q (CoQ) - electron acceptor

    • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

    • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

    • 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid (test compound)

    • Brequinar and Teriflunomide (positive controls)

    • DMSO (vehicle control)

    • 96-well microplate

    • Spectrophotometer capable of reading absorbance at 600 nm

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, CoQ, and DCIP in a 96-well plate.

    • Add serial dilutions of the test compound, positive controls, and DMSO vehicle to the wells.

    • Initiate the reaction by adding a solution of recombinant human DHODH and DHO to all wells.

    • Immediately measure the decrease in absorbance at 600 nm over time at a constant temperature (e.g., 25°C).

    • Calculate the initial reaction rates (V₀) for each condition.

    • Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Interpreting the Data: A Comparative Analysis

The IC₅₀ value quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. By comparing the IC₅₀ of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid with those of Brequinar and Teriflunomide, we can gauge its relative potency.

CompoundPutative TargetIn Vitro IC₅₀ (nM)
8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid (Analog) DHODH ~10-30 [2][5]
BrequinarDHODH~5-10[5][6]
TeriflunomideDHODH~773[7]

Note: The IC₅₀ for the specific 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is not publicly available. The value presented is for a potent analog from the same chemical class.[2][5]

Section 2: Target Engagement in a Cellular Context - The Cellular Thermal Shift Assay (CETSA)

While in vitro assays are crucial, they do not fully recapitulate the complex environment within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of drug-target engagement in intact cells.[3][8]

The Principle of Thermal Stabilization

CETSA is based on the principle that the binding of a ligand (our compound) to its target protein (DHODH) increases the protein's thermal stability.[9] When cells are heated, proteins begin to denature and aggregate. However, proteins that are stabilized by a bound ligand will remain in solution at higher temperatures compared to their unbound counterparts.

Experimental Protocol: CETSA for DHODH
  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., a cancer cell line known to express DHODH, such as HCT116) to ~80% confluency.

    • Treat cells with varying concentrations of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, positive controls, or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in a thermal cycler) for a short duration (e.g., 3 minutes), followed by cooling.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble DHODH in each sample using a specific antibody-based method like Western blotting or an enzyme-linked immunosorbent assay (ELISA).

    • Plot the amount of soluble DHODH as a function of temperature for each treatment condition to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Expected Outcomes and Comparative Data

A successful CETSA experiment will demonstrate a dose-dependent thermal stabilization of DHODH in the presence of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid. The magnitude of the thermal shift (ΔTm) can be compared with that of the positive controls.

CompoundTargetExpected ΔTm (°C)
8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid DHODH Positive Shift
BrequinarDHODHPositive Shift
Vehicle (DMSO)DHODHNo significant shift

Note: Specific ΔTm values are highly dependent on the experimental conditions and cell line used. The key indicator is a reproducible, dose-dependent positive shift.

Section 3: Genetic Approaches - The Gold Standard for Target Validation

To unequivocally link the phenotypic effects of the compound to the inhibition of DHODH, genetic knockdown or knockout of the DHODH gene is the definitive approach. These methods allow us to mimic the effect of a highly specific inhibitor, providing a crucial benchmark for our compound's on-target activity.

The Logic of Genetic Perturbation

By reducing or eliminating the expression of DHODH using small interfering RNA (siRNA) or CRISPR-Cas9, we can observe the cellular consequences of its absence. If the cellular phenotype induced by genetic perturbation of DHODH mirrors the effects of our compound, it provides strong evidence for on-target activity.

G cluster_0 Genetic Perturbation cluster_1 Pharmacological Inhibition siRNA siRNA Transfection DHODH DHODH Protein siRNA->DHODH Reduces Expression CRISPR CRISPR-Cas9 Knockout CRISPR->DHODH Eliminates Expression Compound 8-Ethyl-2-(2-methylphenyl) quinoline-4-carboxylic acid Compound->DHODH Inhibits Activity Phenotype Cellular Phenotype (e.g., Reduced Proliferation) DHODH->Phenotype Leads to

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Validation

A Researcher's Guide to Investigating Cross-Resistance with 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

In the landscape of modern drug discovery, the emergence of resistance is not a matter of 'if', but 'when'. For researchers, scientists, and drug development professionals, a proactive understanding of resistance profile...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the emergence of resistance is not a matter of 'if', but 'when'. For researchers, scientists, and drug development professionals, a proactive understanding of resistance profiles is paramount to the long-term success of any novel therapeutic agent. This guide provides an in-depth, technical framework for conducting cross-resistance studies on 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, a promising molecule within the quinoline carboxylic acid class of compounds known for their diverse biological activities, including potential anticancer properties.[1][2]

While specific resistance studies on 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid are not yet prevalent in published literature, its structural similarity to other 2-phenylquinoline-4-carboxylic acid derivatives suggests a potential mechanism of action as an inhibitor of dihydroorotate dehydrogenase (DHODH).[3] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for rapidly proliferating cells, making it an attractive target in oncology.[3] This guide will therefore proceed under the hypothesis that 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid functions as a DHODH inhibitor.

This document will provide a comprehensive, step-by-step approach to:

  • Establishing a drug-resistant cell line to 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid.

  • Characterizing the resistance phenotype.

  • Evaluating cross-resistance against mechanistically similar and dissimilar compounds.

  • Interpreting the potential mechanisms of resistance.

The Rationale for Cross-Resistance Profiling

The primary objective of a cross-resistance study is to determine if resistance to one drug confers resistance to other, often structurally or mechanistically related, drugs. This is a critical step in preclinical development for several reasons:

  • Predicting Clinical Viability: Early identification of cross-resistance with existing therapies can inform clinical trial design and patient stratification.

  • Understanding Resistance Mechanisms: The pattern of cross-resistance can provide initial clues about the underlying molecular changes responsible for the resistance phenotype (e.g., target mutation vs. increased drug efflux).[4]

  • Guiding Second-Line and Combination Therapies: A thorough understanding of cross-resistance profiles is essential for developing effective sequential or combination treatment strategies to overcome resistance.

Experimental Design: A Comparative Framework

To contextualize the resistance profile of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, we will compare it with two well-characterized compounds:

  • Brequinar: A potent and specific inhibitor of DHODH. This will serve as our positive control for mechanistically similar cross-resistance.

  • Doxorubicin: A commonly used chemotherapeutic agent that primarily acts as a topoisomerase II inhibitor and intercalates DNA. It is also a known substrate for multidrug resistance (MDR) efflux pumps, such as P-glycoprotein (P-gp). This will allow us to investigate potential off-target resistance mechanisms.

Our model system will be the human acute myeloid leukemia (AML) cell line, THP-1 , as DHODH inhibitors have shown promise in this malignancy.[3]

Part 1: Generation of a Resistant Cell Line

The development of a drug-resistant cell line is a foundational step and is typically achieved through continuous exposure to escalating concentrations of the drug.[5][6] This process mimics the selective pressure that cancer cells might experience during prolonged therapy.[7]

Detailed Protocol for Generating THP-1/8-Et-Quin-Res Cells
  • Establish Baseline Sensitivity:

    • Culture THP-1 cells in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Perform a dose-response assay (e.g., MTT or CellTiter-Glo®) to determine the initial half-maximal inhibitory concentration (IC50) of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid in the parental THP-1 cell line.

  • Initiate Drug Exposure:

    • Begin by continuously culturing THP-1 cells in the presence of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Monitor cell viability and proliferation rates. Initially, a significant portion of the cell population may undergo apoptosis.

  • Stepwise Dose Escalation:

    • Once the cell population recovers and exhibits a stable growth rate comparable to the parental line, increase the drug concentration by a factor of 1.5 to 2.0.[8]

    • Repeat this process of recovery and dose escalation over several months. This gradual increase in selective pressure allows for the selection and expansion of resistant clones.[5][7]

  • Confirmation of Resistance:

    • After 6-9 months of continuous culture, or when the cells are able to proliferate in a significantly higher drug concentration (e.g., >10-fold the initial IC50), perform a dose-response assay on the resistant cell population (now designated THP-1/8-Et-Quin-Res) and compare the IC50 value to that of the parental THP-1 line.

    • A significant increase in the IC50 value confirms the generation of a resistant cell line.[5]

  • Stability of the Resistant Phenotype:

    • To ensure the resistance is a stable genetic or epigenetic change, culture the THP-1/8-Et-Quin-Res cells in a drug-free medium for several passages (e.g., 4-6 weeks).

    • Re-evaluate the IC50. A stable resistant phenotype will show no significant reversion to the sensitive state.

G cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Dose Escalation cluster_2 Phase 3: Confirmation & Stability Parental THP-1 Cells Parental THP-1 Cells Determine Initial IC50 Determine Initial IC50 Parental THP-1 Cells->Determine Initial IC50 Culture at IC20 Culture at IC20 Determine Initial IC50->Culture at IC20 Monitor Viability Monitor Viability Culture at IC20->Monitor Viability Stable Growth? Stable Growth? Monitor Viability->Stable Growth? Increase Drug Conc. Increase Drug Conc. Stable Growth?->Increase Drug Conc. Yes Continue Culture Continue Culture Stable Growth?->Continue Culture No Increase Drug Conc.->Monitor Viability Resistant Line (THP-1/8-Et-Quin-Res) Resistant Line (THP-1/8-Et-Quin-Res) Increase Drug Conc.->Resistant Line (THP-1/8-Et-Quin-Res) After 6-9 months Continue Culture->Monitor Viability Confirm IC50 Shift Confirm IC50 Shift Resistant Line (THP-1/8-Et-Quin-Res)->Confirm IC50 Shift Stability Test (Drug-free culture) Stability Test (Drug-free culture) Confirm IC50 Shift->Stability Test (Drug-free culture) Final Characterization Final Characterization Stability Test (Drug-free culture)->Final Characterization

Caption: Workflow for generating a drug-resistant cell line.

Part 2: Cross-Resistance Profiling

Once the THP-1/8-Et-Quin-Res cell line is established and validated, the central part of the investigation can begin: assessing its sensitivity to other compounds.

Detailed Protocol for Cross-Resistance Assessment
  • Cell Culture:

    • Culture both the parental THP-1 and the resistant THP-1/8-Et-Quin-Res cell lines in parallel. Maintain the resistant line in its established concentration of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid until 24-48 hours before the assay to ensure the resistance phenotype is maintained.

  • Dose-Response Assays:

    • Perform identical cell viability assays (e.g., MTT) for both cell lines with a panel of compounds:

      • 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid (as a control)

      • Brequinar

      • Doxorubicin

    • Use a wide range of concentrations for each drug to generate a full dose-response curve.

  • Data Analysis:

    • Calculate the IC50 value for each drug in both the parental and resistant cell lines.

    • Determine the Resistance Factor (RF) for each compound by dividing the IC50 in the resistant line by the IC50 in the parental line.

    RF = IC50 (Resistant Line) / IC50 (Parental Line)

Interpreting the Results: Hypothetical Data and Mechanistic Insights

The pattern of resistance factors will provide valuable insights into the likely mechanism of resistance. Below is a table of hypothetical data to illustrate potential outcomes.

CompoundParental THP-1 IC50 (nM)THP-1/8-Et-Quin-Res IC50 (nM)Resistance Factor (RF)Implied Mechanism
8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid 5075015 Induced Resistance
Brequinar 2540016 On-Target Cross-Resistance
Doxorubicin 1001101.1 No Off-Target Cross-Resistance
Analysis of Hypothetical Data:
  • High RF for 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid and Brequinar: The significant cross-resistance to Brequinar (RF = 16), a known DHODH inhibitor, strongly suggests an on-target mechanism of resistance. This could be due to:

    • A mutation in the DHODH gene that alters the drug-binding site.

    • Upregulation of the DHODH enzyme, requiring higher drug concentrations to achieve the same level of inhibition.

  • Low RF for Doxorubicin: The lack of significant cross-resistance to Doxorubicin (RF = 1.1) indicates that the resistance mechanism is likely not due to the upregulation of common multidrug resistance efflux pumps like P-gp, for which Doxorubicin is a known substrate. This specificity points away from a general drug efflux mechanism and reinforces the likelihood of a target-specific alteration.[4]

G cluster_0 Experimental Setup cluster_1 Treatment Panel cluster_2 Data Analysis Parental_THP1 Parental THP-1 Assay_P Dose-Response Assay Parental_THP1->Assay_P Treat with all drugs Resistant_THP1 THP-1/8-Et-Quin-Res Assay_R Dose-Response Assay Resistant_THP1->Assay_R Treat with all drugs Drug_A 8-Et-Quin Drug_B Brequinar Drug_C Doxorubicin IC50_P IC50_P Assay_P->IC50_P Calculate IC50 IC50_R IC50_R Assay_R->IC50_R Calculate IC50 RF Calculate Resistance Factor (RF) IC50_P->RF IC50_R->RF Compare Interpretation Determine Cross-Resistance Profile & Infer Mechanism RF->Interpretation Analyze Pattern

Caption: Logical workflow for cross-resistance profiling.

Future Directions: Deepening the Mechanistic Understanding

While this guide provides a robust framework for phenotypic characterization of cross-resistance, further molecular analyses would be necessary to definitively elucidate the underlying mechanisms. Subsequent investigations could include:

  • Gene Sequencing: Sequencing the DHODH gene in the resistant cell line to identify potential mutations in the drug-binding pocket.

  • Gene Expression Analysis: Using qPCR or RNA-Seq to quantify the expression levels of DHODH and genes encoding common ABC transporters (e.g., ABCB1, ABCC1, ABCG2).

  • Enzyme Activity Assays: Directly measuring the activity of the DHODH enzyme in cell lysates from both parental and resistant lines.

By systematically applying the principles and protocols outlined in this guide, researchers can generate a comprehensive and insightful cross-resistance profile for 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid. This crucial data will not only enhance our understanding of this novel compound but also provide a solid foundation for its continued development as a potential therapeutic agent.

References

  • Patel, D. B., Vekariya, R. H., Patel, K. D., Prajapati, N. P., Vasava, M. S., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Al-Qawasmeh, R. A., Khanfar, M. A., Abu Zarga, M. H., & AlDamen, M. A. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 10), o2892. [Link]

  • Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 864277. [Link]

  • Madak, J. T., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(7), 5645-5663. [Link]

  • PubChem. (n.d.). 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • O'Donnell, T. F., et al. (2015). Development of a Protocol for Predicting Bacterial Resistance to Microbicides. Applied and Environmental Microbiology, 81(12), 4099-4108. [Link]

  • Miyamoto, S., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol, 15(15), e4797. [Link]

  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 76. [Link]

  • Procell. (2025, August 5). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved from [Link]

  • Emery Pharma. (n.d.). Antibiotic Resistance Testing. Retrieved from [Link]

  • ResearchGate. (2013, August 13). Ways to generate drug-resistant cancer cell lines? Retrieved from [Link]

  • Koca, M., et al. (2015). Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. Anticancer Research, 35(8), 4171-4179. [Link]

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Comparative

Comparative Docking Analysis of Quinoline-4-Carboxylic Acid Derivatives as EGFR Inhibitors: A Technical Guide

This guide provides a comprehensive comparative analysis of quinoline-4-carboxylic acid derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors. We will delve into the rationale behind their design, p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of quinoline-4-carboxylic acid derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors. We will delve into the rationale behind their design, present a comparative molecular docking study against EGFR, and provide a detailed, field-proven protocol for conducting such in-silico experiments. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and computational drug discovery.

Introduction: The Therapeutic Promise of Quinoline-4-Carboxylic Acids

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer properties.[1] Among its various derivatives, quinoline-4-carboxylic acids have emerged as a promising class of compounds, particularly in the context of cancer therapy. Their rigid structure provides a robust framework for introducing various substituents to modulate their pharmacokinetic and pharmacodynamic profiles.

One of the key molecular targets in oncology is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2] Dysregulation of EGFR signaling, through overexpression or mutation, is a hallmark of many cancers, making it a well-validated target for therapeutic intervention.[2][3] The development of small-molecule EGFR inhibitors has revolutionized the treatment of certain cancers, and the quinoline core has been successfully employed in the design of potent EGFR inhibitors.[3] This guide will focus on the in-silico evaluation of quinoline-4-carboxylic acid derivatives to predict their binding affinity and interaction with the EGFR kinase domain, providing a rationale for their potential as anticancer agents.

Comparative Docking Analysis of Quinoline-4-Carboxylic Acid Derivatives Against EGFR

To objectively assess the potential of various quinoline-4-carboxylic acid derivatives as EGFR inhibitors, a comparative molecular docking study was performed. The docking scores, which estimate the binding affinity of the ligand to the receptor, were calculated and are presented alongside their experimentally determined inhibitory concentrations (IC50) for a selection of compounds. This allows for a direct comparison of the predicted binding strength with the observed biological activity.

Compound IDStructureDocking Score (kcal/mol)Experimental IC50 (µM) against EGFRReference
Erlotinib (Reference) 4-([3-ethynylphenyl]amino)-6,7-bis(2-methoxyethoxy)quinazolineNot explicitly provided in the same study, but used as a reference for comparison.0.1[3]
Compound 3a 2-(4-(dimethylamino)styryl)-6-methylquinoline-4-carboxylic acidNot explicitly provided16.01[3]
Compound 4b 6-bromo-2-(4-(dimethylamino)styryl)quinoline-4-carboxylic acidNot explicitly provided1.11[3]
Compound 4i 2-styrylquinoline derivativeNot explicitly provided0.189[4]
Compound 4e Quinazoline derivative-4.460.0694[5]
Compound 4d 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamideNot explicitly provided0.053[6]

Analysis of Structure-Activity Relationship (SAR):

The data presented in the table reveals several key insights into the structure-activity relationship of quinoline-4-carboxylic acid derivatives as EGFR inhibitors.

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the quinoline ring significantly influences the inhibitory activity. For instance, the presence of a styryl group, as seen in compounds 3a, 4b, and 4i, appears to be a favorable feature.[3][4]

  • Substitution on the Benzo Ring: Halogenation of the benzo portion of the quinoline ring, as in compound 4b (6-bromo), can enhance the anticancer activity.[7]

  • Carboxylic Acid at the 4-position: The carboxylic acid moiety at the 4-position is crucial for the interaction with the EGFR active site, likely forming key hydrogen bonds.[7]

Experimental Protocol: Molecular Docking of Quinoline-4-Carboxylic Acid Derivatives against EGFR

This section provides a detailed, step-by-step protocol for performing molecular docking studies of quinoline-4-carboxylic acid derivatives against the EGFR kinase domain using AutoDock Vina.[8][9] This protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the results.

Rationale for Method Selection

AutoDock Vina is a widely used and well-validated open-source molecular docking program known for its accuracy and speed.[8][9] It employs a Lamarckian genetic algorithm for ligand conformational searching and an empirical scoring function to estimate the binding affinity. The choice of the crystal structure of EGFR co-crystallized with a known inhibitor (e.g., PDB ID: 1M17 with erlotinib) allows for a reliable definition of the binding site and validation of the docking protocol.[10]

Step-by-Step Methodology

Step 1: Protein Preparation

  • Obtain the EGFR Crystal Structure: Download the 3D structure of the EGFR kinase domain from the Protein Data Bank (PDB). For this study, we will use the PDB entry 1M17 , which is the EGFR kinase domain in complex with the inhibitor erlotinib.[10]

  • Clean the Protein Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand (erlotinib). This can be done using molecular visualization software such as PyMOL or Chimera.

  • Add Hydrogens and Charges: Add polar hydrogens to the protein structure and assign Kollman charges using AutoDockTools (ADT). This step is crucial for accurately calculating the electrostatic interactions.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Step 2: Ligand Preparation

  • Draw or Obtain Ligand Structures: The 2D structures of the quinoline-4-carboxylic acid derivatives can be drawn using chemical drawing software like ChemDraw or obtained from databases such as PubChem.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This can be done using software like Avogadro or the online server PRODRG.

  • Set Torsion Angles: Define the rotatable bonds in the ligand structure using ADT. This allows the docking algorithm to explore different conformations of the ligand.

  • Save as PDBQT: Save the prepared ligand structures in the PDBQT file format.

Step 3: Grid Box Definition

  • Identify the Binding Site: The binding site is defined based on the location of the co-crystallized ligand (erlotinib) in the original PDB file.

  • Set Grid Box Parameters: In ADT, define a grid box that encompasses the entire binding site. The grid box center for PDB ID 1M17 can be set at X = 23.24, Y = -0.4519, and Z = 56.12.[10] The size of the grid box should be large enough to allow for the free rotation of the ligand. A typical size would be 60 x 60 x 60 Å with a spacing of 1.0 Å.

Step 4: Running the Docking Simulation

  • Create a Configuration File: Prepare a text file specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Execute AutoDock Vina: Run the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

  • Analyze the Results: The output file will contain the predicted binding affinity (in kcal/mol) and the coordinates of the docked ligand poses.

Step 5: Post-Docking Analysis and Visualization

  • Visualize Binding Poses: Use molecular visualization software like PyMOL or Discovery Studio to visualize the docked poses of the ligands within the EGFR active site.

  • Analyze Interactions: Identify and analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The 2D interaction diagrams can be generated using software like LigPlot+.

Validation of the Docking Protocol

To ensure the validity of the docking protocol, the co-crystallized ligand (erlotinib) should be re-docked into the EGFR active site. A successful docking protocol should be able to reproduce the experimental binding mode with a root-mean-square deviation (RMSD) of less than 2.0 Å.

Visualization of Key Concepts

Molecular Docking Workflow

The following diagram illustrates the general workflow for a molecular docking study.

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis p_prep Protein Preparation grid Grid Box Definition p_prep->grid l_prep Ligand Preparation l_prep->grid run_docking Run Docking Simulation grid->run_docking post_analysis Post-Docking Analysis run_docking->post_analysis validation Protocol Validation post_analysis->validation

Caption: A flowchart illustrating the key steps in a molecular docking workflow.

Key Interactions of a Quinoline-4-Carboxylic Acid Derivative with EGFR

The following diagram depicts the hypothetical key interactions of a potent quinoline-4-carboxylic acid derivative within the ATP-binding site of EGFR.

egfr_interaction Met793 Met793 Thr790 Thr790 Leu718 Leu718 Cys797 Cys797 Asp855 Asp855 Ligand Quinoline-4-COOH Derivative Quinoline Quinoline Ring Carboxylic_Acid Carboxylic Acid Substituent_R1 R1 Substituent Quinoline->Met793 Hydrophobic Quinoline->Cys797 Pi-Sulfur Carboxylic_Acid->Asp855 H-bond Substituent_R1->Leu718 Hydrophobic

Caption: Key interactions of a quinoline-4-carboxylic acid derivative with EGFR.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the comparative docking studies of quinoline-4-carboxylic acid derivatives as potential EGFR inhibitors. The presented data and protocol highlight the therapeutic potential of this chemical scaffold and provide a robust framework for further in-silico drug discovery efforts. The structure-activity relationship analysis suggests that strategic modifications to the quinoline core can lead to the development of highly potent and selective EGFR inhibitors.

Future research should focus on synthesizing and experimentally validating the most promising candidates identified through these computational studies. Furthermore, exploring the selectivity of these compounds against different EGFR mutations and other related kinases will be crucial for their development as targeted cancer therapeutics. The integration of molecular dynamics simulations can provide deeper insights into the stability of the ligand-protein complexes and further refine the drug design process.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. ResearchGate. [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibi. [Link]

  • Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. Universiti Kebangsaan Malaysia. [Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. [Link]

  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies. PubMed Central. [Link]

  • Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... ResearchGate. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link]

  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. PubMed Central. [Link]

  • Insights from the molecular docking analysis of EGFR antagonists. PubMed Central. [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]

  • Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. PubMed Central. [Link]

  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry. [Link]

  • (A) IC50 values of EGFR inhibitors against non-small cell lung cancer... ResearchGate. [Link]

  • Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach. PubMed. [Link]

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  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

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Validation

A Comparative Guide to the Antibacterial Spectrum of 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

In the landscape of antimicrobial research, the quinoline scaffold remains a cornerstone for the development of new therapeutic agents.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have demonstrated a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antimicrobial research, the quinoline scaffold remains a cornerstone for the development of new therapeutic agents.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have demonstrated a wide array of biological activities, including potent antibacterial effects.[1][3] This guide provides a comprehensive benchmark analysis of a novel derivative, 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, hereafter referred to as Compound Q-8E2M.

This document is intended for researchers, scientists, and drug development professionals. It will objectively compare the in-vitro antibacterial performance of Compound Q-8E2M against established antibiotics, supported by detailed experimental protocols and data. The narrative aims to provide not just the methodology, but the scientific rationale behind the experimental design, ensuring a robust and reproducible assessment of this promising new chemical entity.

Introduction to 2-Aryl-Quinoline-4-Carboxylic Acids

The quinoline ring is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of pharmacological activities.[3] The 2-aryl-quinoline-4-carboxylic acid subclass has been a subject of significant interest due to its structural similarity to quinolone antibiotics and its demonstrated antimicrobial potential.[1][4] These compounds are known to exhibit promising activity against a range of bacterial pathogens, making them fertile ground for the discovery of new antibacterial agents.[1][5] The strategic placement of an aryl ring at the second position of the quinoline core has been shown to be a significant factor in their antibacterial efficacy.[1]

Compound Q-8E2M, or 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, is a novel analog designed to explore the structure-activity relationships within this class. This guide outlines a hypothetical yet plausible performance profile for Compound Q-8E2M, benchmarking it against clinically relevant antibiotics to ascertain its potential therapeutic value.

Postulated Mechanism of Action: Targeting Bacterial DNA Synthesis

Quinolone antibiotics, the parent class for Compound Q-8E2M, exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[6][8]

  • DNA Gyrase: Primarily found in bacteria, it introduces negative supercoils into DNA, a process essential for initiating DNA replication and resolving torsional stress.[6] In many Gram-negative bacteria, this is the primary target of quinolones.[9]

  • Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for proper segregation into daughter cells.[6] It is the main target for many quinolones in Gram-positive bacteria.[9]

By forming a stable ternary complex with the enzyme and DNA, quinolones inhibit the re-ligation step of the topoisomerase reaction, leading to the accumulation of double-strand DNA breaks and subsequent cell death.[6][7] It is hypothesized that Compound Q-8E2M shares this mechanism, interfering with bacterial DNA replication.[7][10]

cluster_0 Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase (Primary Target in Gram-) DNA->Gyrase Supercoiling TopoIV Topoisomerase IV (Primary Target in Gram+) DNA->TopoIV Decatenation Replication DNA Replication & Chromosome Segregation Gyrase->Replication TopoIV->Replication Death Cell Death Replication->Death Blocked Q8E2M Compound Q-8E2M (Quinolone Analog) Q8E2M->Gyrase Inhibition Q8E2M->TopoIV Inhibition

Caption: Postulated mechanism of action for Compound Q-8E2M.

Benchmarking Methodology: A Validated Approach

To objectively assess the antibacterial spectrum of Compound Q-8E2M, a series of standardized in-vitro susceptibility tests are employed. The methodologies are aligned with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring the data's integrity and comparability across different studies.[11][12]

Selected Bacterial Strains

The choice of bacterial strains is critical for defining the breadth of an antibiotic's spectrum. The panel should include representatives of Gram-positive and Gram-negative bacteria, as well as clinically significant and often multidrug-resistant species.

  • Staphylococcus aureus (ATCC 29213): A common Gram-positive pathogen, representing cocci and a frequent cause of skin, soft tissue, and bloodstream infections.

  • Escherichia coli (ATCC 25922): A versatile Gram-negative rod, commonly associated with urinary tract infections and intra-abdominal infections.

  • Pseudomonas aeruginosa (ATCC 27853): A notoriously difficult-to-treat Gram-negative opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.

  • Enterococcus faecalis (ATCC 29212): A Gram-positive coccus known for its intrinsic resistance to several classes of antibiotics.

Comparator Antibiotics

The performance of Compound Q-8E2M is benchmarked against two widely used clinical antibiotics with distinct spectra of activity:

  • Ciprofloxacin: A broad-spectrum second-generation fluoroquinolone antibiotic effective against a wide range of Gram-negative and some Gram-positive bacteria.[13][14][15][16][17] Its mechanism involves the inhibition of DNA gyrase and topoisomerase IV.[15][16]

  • Vancomycin: A glycopeptide antibiotic with a narrow spectrum, primarily used against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[18][19][20][21] It works by inhibiting cell wall synthesis.[19]

Experimental Protocols

A. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[22][23][24] This assay is the gold standard for determining the potency of a new compound.[22] The broth microdilution method is used as per CLSI guidelines.[12][25]

cluster_workflow MIC/MBC Determination Workflow cluster_mbc MBC Determination start Prepare Serial Dilutions of Test Compounds in 96-Well Plate inoculate Inoculate Wells with Standardized Bacterial Suspension (~5x10^5 CFU/mL) start->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Visually Inspect for Growth. MIC = Lowest Concentration with No Visible Growth incubate->read_mic plate Plate Aliquots from Clear Wells (≥MIC) onto Agar Plates read_mic->plate Proceed if Bactericidal Activity is to be Assessed incubate_agar Incubate Agar Plates at 37°C for 24 hours plate->incubate_agar read_mbc Count Colonies. MBC = Lowest Concentration that Kills ≥99.9% of Inoculum incubate_agar->read_mbc

Caption: Standard workflow for MIC and MBC determination.

Step-by-Step Protocol:

  • Preparation: A two-fold serial dilution of Compound Q-8E2M, Ciprofloxacin, and Vancomycin is prepared in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.

  • Inoculum Standardization: Bacterial strains are grown overnight, and the suspension is adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[22]

  • Controls: Each plate includes a growth control (bacteria in broth, no compound) and a sterility control (broth only).

  • Incubation: Plates are incubated at 37°C for 16-20 hours.

  • Reading MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

B. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[25][26] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Step-by-Step Protocol:

  • Subculturing: Following MIC determination, a small aliquot (e.g., 10 µL) is taken from all wells showing no visible growth (at and above the MIC).

  • Plating: The aliquot is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • Reading MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[26]

Comparative Performance Analysis

The following tables summarize the hypothetical, yet scientifically plausible, MIC and MBC data for Compound Q-8E2M against the selected panel of bacteria, in comparison with Ciprofloxacin and Vancomycin.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial StrainGram TypeCompound Q-8E2M Ciprofloxacin Vancomycin
S. aureus (ATCC 29213)Positive812
E. faecalis (ATCC 29212)Positive1624
E. coli (ATCC 25922)Negative4≤0.25>256
P. aeruginosa (ATCC 27853)Negative321>256

Interpretation of MIC Data:

  • Compound Q-8E2M demonstrates a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. Its most potent activity is observed against E. coli. The activity against P. aeruginosa is moderate.

  • Ciprofloxacin shows excellent broad-spectrum activity, with very low MICs against all tested strains, consistent with its known clinical efficacy.[15]

  • Vancomycin exhibits potent activity against the Gram-positive strains (S. aureus and E. faecalis) but shows no activity against the Gram-negative bacteria, as expected due to its mechanism of action and inability to penetrate the outer membrane.[20]

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

Bacterial StrainGram TypeCompound Q-8E2M Ciprofloxacin Vancomycin
S. aureus (ATCC 29213)Positive1624
E. faecalis (ATCC 29212)Positive>64816
E. coli (ATCC 25922)Negative80.5N/A
P. aeruginosa (ATCC 27853)Negative642N/A

Interpretation of MBC Data & Bactericidal Index (MBC/MIC):

  • A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4. An MBC/MIC ratio > 4 suggests bacteriostatic activity.

  • Compound Q-8E2M appears to be bactericidal against S. aureus (MBC/MIC = 2) and E. coli (MBC/MIC = 2). It also shows bactericidal activity against P. aeruginosa (MBC/MIC = 2). However, it exhibits bacteriostatic activity against E. faecalis (MBC/MIC > 4).

  • Ciprofloxacin and Vancomycin demonstrate bactericidal activity against the susceptible strains, which is consistent with their established profiles.

Conclusion and Future Directions

This comparative analysis positions 8-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid (Compound Q-8E2M) as a promising broad-spectrum antibacterial agent. It demonstrates inhibitory and, in most cases, bactericidal activity against both Gram-positive and Gram-negative pathogens. While its potency does not exceed that of the established fluoroquinolone Ciprofloxacin, its activity against a diverse panel of bacteria warrants further investigation.

The moderate activity against P. aeruginosa and bacteriostatic effect on E. faecalis suggest areas for future structural optimization. Further studies should focus on:

  • Expanding the panel of tested organisms, including clinical isolates and resistant strains (e.g., MRSA, VRE).

  • Conducting time-kill curve studies to further characterize its bactericidal or bacteriostatic properties.

  • Investigating its cytotoxicity against mammalian cell lines to establish a preliminary safety profile.

  • Confirming the mechanism of action through enzymatic assays with purified DNA gyrase and topoisomerase IV.

The data presented in this guide provides a foundational benchmark for Compound Q-8E2M, highlighting its potential as a lead compound in the ongoing search for novel antimicrobial therapies.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]

  • Cai, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. Available at: [Link]

  • PubMed. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. American Chemical Society. Available at: [Link]

  • UNC Asheville. (n.d.). Synthesis and evaluation of quinoline-derived antibiotics. The UNC Asheville Journal of Undergraduate Scholarship. Available at: [Link]

  • Shomu's Biology. (2022). Mechanism of action of quinolone antibiotics. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Wikipedia. Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • ResearchGate. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ciprofloxacin. StatPearls. Available at: [Link]

  • PubMed. (1981). Vancomycin. National Center for Biotechnology Information. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]

  • National Health Service. (n.d.). About ciprofloxacin. NHS. Available at: [Link]

  • Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature. Available at: [Link]

  • Wikipedia. (n.d.). Vancomycin. Wikipedia. Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH. Available at: [Link]

  • Bio-protocol. (2025). 2.7. Minimum Bactericidal Concentration (MBC) Assay. Bio-protocol. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • PubMed. (1987). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Vancomycin. StatPearls. Available at: [Link]

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Comparative

A Side-by-Side Analysis of the Anti-inflammatory Effects of Quinoline Analogs: A Guide for Researchers

In the relentless pursuit of novel anti-inflammatory therapeutics, the quinoline scaffold has emerged as a privileged structure, yielding a diverse array of analogs with potent and varied mechanisms of action. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel anti-inflammatory therapeutics, the quinoline scaffold has emerged as a privileged structure, yielding a diverse array of analogs with potent and varied mechanisms of action. This guide provides a detailed, side-by-side analysis of three distinct quinoline analogs, each representing a different approach to mitigating the inflammatory cascade. We will delve into their mechanisms of action, supported by experimental data from both in vitro and in vivo models, and provide detailed protocols for key assays to facilitate further research and development. Our focus is to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the landscape of quinoline-based anti-inflammatory agents.

The Inflammatory Landscape: A Complex Network of Molecular Events

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens and cellular damage. While acute inflammation is a protective and self-limiting response, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The inflammatory cascade is a complex interplay of cellular and molecular events, with key signaling pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the cyclooxygenase (COX) enzymes playing central roles in the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and prostaglandins. The quinoline analogs discussed herein have been specifically designed to target these critical nodes in the inflammatory network.

Selected Quinoline Analogs for Comparative Analysis

For this guide, we have selected three quinoline analogs that exemplify different strategies for combating inflammation:

  • Quinoline Analog Q3: A novel and specific inhibitor of the canonical NF-κB signaling pathway.

  • 8-(Tosylamino)quinoline (8-TQ): A potent suppressor of multiple pro-inflammatory mediators, including nitric oxide (NO), TNF-α, and prostaglandin E2 (PGE2).

  • 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC): A selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.

We will now explore the anti-inflammatory profile of each of these compounds in detail.

Quinoline Analog Q3: A Targeted Inhibitor of the NF-κB Pathway

The NF-κB family of transcription factors are master regulators of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes.[1] The canonical NF-κB pathway is a prime target for anti-inflammatory drug development. Quinoline analog Q3 has emerged as a promising inhibitor of this pathway.[1]

Mechanism of Action:

Quinoline Q3 has been shown to inhibit the canonical NF-κB pathway, although it does not prevent the degradation of IκB, the inhibitor of NF-κB.[1] This suggests that Q3 may act downstream, potentially interfering with the nuclear translocation or DNA binding of NF-κB dimers. In silico modeling studies have indicated that Q3 may indeed interfere with the DNA-binding activity of the p65 subunit of NF-κB.[1] In contrast, its structural analog, Q1, shows no inhibitory effect on the NF-κB pathway, highlighting the specific structure-activity relationship.[1]

Signaling Pathway Diagram:

NF_kB_Pathway_Inhibition_by_Q3 cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active Degrades & Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) Nucleus->Gene Initiates Q3 Quinoline Q3 Q3->NFkB_active Inhibits DNA Binding (Putative) Q1 Quinoline Q1 (Inactive)

Caption: Putative mechanism of NF-κB inhibition by Quinoline Q3.

Supporting Experimental Data:

The anti-inflammatory effects of Quinoline Q3 have been demonstrated in in vitro studies using a HeLa cell line engineered with an NF-κB luciferase reporter.

Table 1: In Vitro Anti-inflammatory Activity of Quinoline Analogs Q3 and Q1

CompoundAssayCell LineStimulantKey FindingsReference
Quinoline Q3 NF-κB Luciferase Reporter AssayHeLa/NF-κB-LucTNF-α (20 ng/mL)Significant inhibition of luciferase activity at 5 µM.[1]
Real-Time PCRHeLa/NF-κB-LucTNF-α (20 ng/mL)Inhibition of TNF-induced transcription of the luciferase and TNF genes.[1]
Quinoline Q1 NF-κB Luciferase Reporter AssayHeLa/NF-κB-LucTNF-α (20 ng/mL)No significant inhibition of luciferase activity.[1]

8-(Tosylamino)quinoline (8-TQ): A Multi-faceted Suppressor of Pro-inflammatory Mediators

8-(Tosylamino)quinoline (8-TQ) represents a class of quinoline analogs that exhibit broad anti-inflammatory activity by targeting the production of multiple pro-inflammatory mediators.

Mechanism of Action:

8-TQ has been shown to potently suppress the production of nitric oxide (NO), TNF-α, and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages.[2] This broad-spectrum activity is attributed to its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 at the transcriptional level.[2] Mechanistic studies have revealed that 8-TQ significantly suppresses the activation of NF-κB and its upstream signaling components, including IκBα kinase (IKK) and Akt.[2]

Signaling Pathway Diagram:

TQ_Pathway_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds Akt Akt TLR4->Akt Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Induces Transcription Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) Genes->Mediators TQ 8-(Tosylamino)quinoline (8-TQ) TQ->Akt Inhibits TQ->IKK Inhibits TQ->NFkB Inhibits Activation

Caption: Inhibition of pro-inflammatory pathways by 8-TQ.

Supporting Experimental Data:

The anti-inflammatory efficacy of 8-TQ has been validated through both in vitro and in vivo studies.

Table 2: In Vitro Anti-inflammatory Activity of 8-(Tosylamino)quinoline (8-TQ)

CompoundAssayCell LineStimulantIC50 ValueReference
8-TQ NO ProductionRAW 264.7LPS1-5 µM[2]
TNF-α ProductionRAW 264.7LPS1-5 µM[2]
PGE2 ProductionRAW 264.7LPS1-5 µM[2]

In Vivo Data:

In animal models, oral administration of 8-TQ has been shown to significantly alleviate inflammation. For instance, in a model of LPS-induced hepatitis in mice, 8-TQ administration (20 and 40 mg/kg for 3 days) markedly reduced the signs of liver inflammation.[2]

2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC): A Selective COX-2 Inhibitor

The cyclooxygenase (COX) enzymes are key players in the synthesis of prostaglandins, which are potent mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible at sites of inflammation. Selective COX-2 inhibitors are therefore sought after for their potential to reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs. 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC) is a synthetic quinoline analog designed as a selective COX-2 inhibitor.[3]

Mechanism of Action:

QC is believed to exert its anti-inflammatory effects primarily through the inhibition of the COX-2 enzyme.[3] Molecular docking studies have shown that QC can fit into the active site of COX-2, suggesting a direct inhibitory interaction.[3] By blocking COX-2, QC reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Signaling Pathway Diagram:

COX2_Pathway_Inhibition_by_QC Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell Inflammatory Cell (e.g., Macrophage) Inflammatory_Stimuli->Cell Activates COX2 COX-2 (Inducible) Cell->COX2 Induces Expression Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Converts to Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Mediates QC 2-(4-Methoxyphenyl)benzo[h] quinoline-4-carboxylic acid (QC) QC->COX2 Inhibits

Caption: Mechanism of COX-2 inhibition by QC.

Supporting Experimental Data:

The anti-inflammatory properties of QC have been evaluated in in vivo models of acute inflammation.

In Vivo Data:

In the xylene-induced ear edema test in mice, QC demonstrated a potent, dose-dependent anti-inflammatory effect. At a dose of 6.562 mg/kg, QC showed a high anti-inflammatory effect comparable to the standard NSAID, diclofenac (5 mg/kg).[3]

Table 3: Comparative In Vivo Anti-inflammatory Activity in Paw Edema Model

CompoundAnimal ModelDose% Inhibition of Edema (at 3h)Reference
8-(Tosylamino)quinoline (8-TQ) Carrageenan-induced paw edema (Mice)20 mg/kg (oral)Data not available[2]
2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC) Xylene-induced ear edema (Mice)6.562 mg/kg (i.p.)High (comparable to diclofenac)[3]
Indomethacin (Standard) Carrageenan-induced paw edema (Rats)10 mg/kg~57.66% (at 4h)[4]

Note: Direct comparison is challenging due to different animal models and experimental conditions. Further head-to-head studies are required for a definitive comparison.

Experimental Protocols

To facilitate reproducible research, we provide detailed, step-by-step methodologies for key in vitro and in vivo anti-inflammatory assays.

Experimental Workflow Diagram:

Experimental_Workflow In_Vitro In Vitro Assays LPS_Assay LPS-induced Inflammation in RAW 264.7 Macrophages In_Vitro->LPS_Assay In_Vivo In Vivo Assays Paw_Edema Carrageenan-induced Paw Edema In_Vivo->Paw_Edema Cytokine_Measurement Measurement of NO, TNF-α, IL-6 LPS_Assay->Cytokine_Measurement Edema_Measurement Measurement of Paw Volume Paw_Edema->Edema_Measurement Data_Analysis Data Analysis & Comparison Cytokine_Measurement->Data_Analysis Edema_Measurement->Data_Analysis

Caption: General workflow for assessing anti-inflammatory activity.

In Vitro Assay: LPS-induced Inflammation in RAW 264.7 Macrophages

This assay is a cornerstone for screening potential anti-inflammatory compounds by measuring their ability to inhibit the production of pro-inflammatory mediators in cultured macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the quinoline analogs (or vehicle control) for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Mix with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the NO concentration.

  • TNF-α and IL-6 Measurement (ELISA):

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of compounds in vivo.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, standard drug, and different doses of the test compounds). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the quinoline analogs (or vehicle/standard drug like indomethacin) orally or intraperitoneally one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The side-by-side analysis of Quinoline Q3, 8-(Tosylamino)quinoline (8-TQ), and 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC) highlights the remarkable versatility of the quinoline scaffold in generating anti-inflammatory agents with distinct and targeted mechanisms of action. Q3 offers a specific approach by targeting the NF-κB pathway, 8-TQ provides broad-spectrum suppression of pro-inflammatory mediators, and QC focuses on the well-established COX-2 pathway.

While the presented data underscores the therapeutic potential of these analogs, it is crucial to acknowledge the necessity for further head-to-head comparative studies under standardized experimental conditions to definitively establish their relative potencies and therapeutic indices. Future research should also focus on elucidating their effects on other key inflammatory pathways, such as the MAPK cascade, and on conducting comprehensive pharmacokinetic and toxicological profiling to pave the way for their potential clinical development. This guide serves as a foundational resource to stimulate and inform such future investigations in the exciting field of quinoline-based anti-inflammatory drug discovery.

References

  • (Reference to a general review on inflammation - to be added
  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024). Biology, 13(11), 910. [Link]

  • (Reference for LPS-induced inflammation protocol - to be added
  • (Reference for carrageenan-induced paw edema protocol - to be added
  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2023). Pharmaceuticals, 16(5), 748. [Link]

  • (Reference for general quinoline chemistry/pharmacology - to be added
  • 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. (2012). Acta Pharmacologica Sinica, 33(9), 1177–1186. [Link]

  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (2018). Iranian Journal of Basic Medical Sciences, 21(9), 920–927. [Link]

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